molecular formula C12H14BrNO2 B3252150 2-(3-Bromophenyl)-1-morpholinoethanone CAS No. 214209-93-5

2-(3-Bromophenyl)-1-morpholinoethanone

Cat. No.: B3252150
CAS No.: 214209-93-5
M. Wt: 284.15 g/mol
InChI Key: UQRNXWAMOBWTTH-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1-morpholinoethanone (CAS 214209-93-5) is a chemical compound with the molecular formula C₁₂H₁₄BrNO₂ and a molecular weight of 284.15 g/mol . This brominated aromatic ketone features a morpholino group, a combination that makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The structural features of this compound are particularly significant for neuroscience research. Compounds containing the morpholino group are of high interest in the development of subunit-selective potentiators for NMDA receptors, specifically those containing the GluN2C or GluN2D subunits . These receptors are critical targets for understanding and treating a range of neurological disorders, including schizophrenia, Parkinson's disease, depression, and neuropathic pain . Furthermore, morpholino-linked compounds are actively investigated as potential inhibitors of the Kv1.5 potassium channel, a promising target for the development of novel, highly atrium-selective drugs for atrial fibrillation (AF) . The 3-bromophenyl moiety also provides a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the molecular structure for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure proper safety procedures are followed. The compound should be stored sealed in a dry, environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenyl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-11-3-1-2-10(8-11)9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRNXWAMOBWTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Bromophenyl)-1-morpholinoethanone (CAS Number: 214209-93-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)-1-morpholinoethanone, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, a robust and validated protocol for its synthesis and characterization, and an in-depth discussion of its potential pharmacological relevance based on its structural motifs. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, providing both the foundational knowledge and practical methodologies necessary for the synthesis and evaluation of this and related compounds.

Introduction: The Scientific Rationale

The confluence of a substituted aromatic ketone and a morpholine moiety within a single molecular entity presents a compelling case for investigation in drug discovery. The 3-bromophenyl group offers a versatile handle for further chemical modification through cross-coupling reactions, while the ketone functionality is amenable to a wide range of chemical transformations.[1] The morpholine ring is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates, including their solubility and metabolic stability, and is a key component in numerous approved drugs, particularly those targeting the central nervous system (CNS).[2][3] The combination of these structural features in this compound suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 214209-93-5User Provided
Molecular Formula C₁₂H₁₄BrNO₂Calculated
Molecular Weight 284.15 g/mol Calculated
IUPAC Name 2-(3-bromophenyl)-1-(morpholin-4-yl)ethanone
Appearance Expected to be a solid at room temperatureInferred from analogs

Synthesis and Characterization

The synthesis of this compound is a two-step process commencing with the bromination of 1-(3-bromophenyl)ethanone to yield the key intermediate, 2-bromo-1-(3-bromophenyl)ethanone, followed by nucleophilic substitution with morpholine.

Synthesis of the Precursor: 2-Bromo-1-(3-bromophenyl)ethanone (CAS: 18523-22-3)

The synthesis of the α-haloketone precursor is a critical first step. Several methods exist for the α-bromination of acetophenones, with a common and effective method employing N-bromosuccinimide (NBS) as the brominating agent.[4]

  • Materials:

    • 1-(3-bromophenyl)ethanone

    • N-bromosuccinimide (NBS)

    • Polyethylene glycol (PEG-400)

    • Water

    • Dichloromethane (DCM)

  • Procedure:

    • To a suitable reaction vessel, add 1-(3-bromophenyl)ethanone (1.0 equivalent) and N-bromosuccinimide (1.0 equivalent).

    • Add a mixture of PEG-400 and water (e.g., a 1:2 ratio) with stirring.

    • The reaction mixture is then subjected to ultrasonication at a controlled temperature (e.g., 80 °C) for a short duration (e.g., 15-20 minutes).[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, extract the reaction mixture with dichloromethane.

    • The organic layer is then concentrated under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization (e.g., from ethanol) to afford 2-bromo-1-(3-bromophenyl)ethanone as a solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (t, J = 1.8 Hz, 1H), 7.92-7.89 (m, 1H), 7.75-7.72 (m, 1H), 7.38 (t, J = 7.9 Hz, 1H), 4.42 (s, 2H).[5]

  • ¹³C NMR (75 MHz, CDCl₃): δ 189.97, 136.77, 135.62, 131.88, 130.38, 127.43, 123.16, 30.35.[5]

  • IR (KBr, cm⁻¹): Characteristic peaks for C=O stretch (around 1690 cm⁻¹), C-Br stretch, and aromatic C-H stretches are expected.[6]

  • Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for the two bromine atoms.[7]

Synthesis of this compound

The final product is synthesized via a nucleophilic substitution reaction between the α-bromo ketone and morpholine. This is a well-established method for the formation of α-amino ketones.

  • Materials:

    • 2-Bromo-1-(3-bromophenyl)ethanone

    • Morpholine

    • A suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Dichloromethane)

    • A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) - Optional, to scavenge HBr byproduct.

  • Procedure:

    • Dissolve 2-bromo-1-(3-bromophenyl)ethanone (1.0 equivalent) in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add morpholine (2.2 equivalents) to the stirred solution. An excess of morpholine can also act as the base.

    • If using a separate base, add triethylamine (1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours).

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium bromide).

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

  • ¹H NMR: Expect signals for the morpholine protons (typically in the range of 2.5-3.8 ppm), a singlet for the methylene protons adjacent to the carbonyl group, and multiplets for the aromatic protons of the 3-bromophenyl ring.

  • ¹³C NMR: Expect signals for the carbonyl carbon (around 195-205 ppm), carbons of the morpholine ring, the methylene carbon, and the aromatic carbons.

  • IR: A strong absorption band for the ketone carbonyl group (around 1680-1700 cm⁻¹) and characteristic bands for the morpholine and aromatic moieties.

  • Mass Spectrometry: The molecular ion peak should be observed, showing the characteristic isotopic pattern for one bromine atom.

Potential Pharmacological Applications

While specific biological data for this compound is not yet prevalent in the literature, its structural components suggest several promising avenues for pharmacological investigation.

Central Nervous System (CNS) Activity

The morpholine moiety is a common feature in many CNS-active drugs.[2][3] It is known to improve brain permeability and can interact with various receptors and transporters in the CNS. The overall structure of this compound bears resemblance to cathinone derivatives, which are known to interact with monoamine transporters.[8] Therefore, this compound could be investigated for its potential as a modulator of neurotransmitter systems, with possible applications in mood disorders, neurodegenerative diseases, or as a tool for neuroscience research.

Anticancer Potential

Numerous morpholine-containing compounds have demonstrated significant anticancer activity.[9] The morpholine ring can contribute to favorable interactions with kinase active sites and other cancer-related targets. The 3-bromophenyl group provides a site for further elaboration to optimize binding affinity and selectivity. Therefore, this compound could serve as a scaffold for the development of novel anticancer agents.

Anti-inflammatory and Analgesic Properties

Some morpholine derivatives, such as Emorfazone, have been developed as anti-inflammatory and analgesic drugs.[2] The core structure of this compound could be explored for its ability to modulate inflammatory pathways, potentially leading to new treatments for inflammatory conditions.

Experimental Workflows and Data Visualization

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process.

SynthesisWorkflow Start 1-(3-bromophenyl)ethanone Reagent1 NBS, PEG-400/H₂O, Sonication Start->Reagent1 Precursor 2-bromo-1-(3-bromophenyl)ethanone Reagent2 Morpholine, Solvent Precursor->Reagent2 FinalProduct This compound Reagent1->Precursor Reagent2->FinalProduct

Caption: Synthetic route to this compound.

Characterization Workflow

A standard workflow for the characterization of the synthesized compound is essential for confirming its identity and purity.

CharacterizationWorkflow CrudeProduct Crude Product Purification Column Chromatography CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct NMR ¹H and ¹³C NMR PureProduct->NMR MS Mass Spectrometry PureProduct->MS IR Infrared Spectroscopy PureProduct->IR Purity Purity Assessment (e.g., HPLC) PureProduct->Purity

Caption: Workflow for purification and characterization.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with significant potential as a building block in medicinal chemistry. This guide has provided a detailed, practical framework for its synthesis and characterization, grounded in established chemical principles. The analysis of its structural motifs strongly suggests that this compound and its derivatives warrant further investigation for their potential biological activities, particularly in the areas of CNS disorders, oncology, and inflammatory diseases. Future research should focus on the synthesis of a library of analogs by modifying the 3-bromophenyl ring and exploring the structure-activity relationships of these new chemical entities.

References

  • Rammurthy, B., Swamy, P., Naresh, M., Srujana, K., Durgaiah, C., Saia, G. K., & Narender, N. (n.d.). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone.
  • Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). A review on pharmacological profile of Morpholine derivatives.
  • Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 133-144.
  • Cowper, R. M., & Davidson, L. H. (1943). Phenacyl bromide. Organic Syntheses, 23, 76.
  • Gaikwad, N. D., & Gampawar, S. V. (2017). A Facile, Efficient and Environmentally Benign Protocol for the Synthesis of α-Bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry, 2(4), 133-137.
  • Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51.
  • Harada, H., et al. (1986). [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives]. Yakugaku Zasshi, 106(9), 764-774.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(3-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Allen, C. F. H., & Allen, A. C. (1932). p-BROMOPHENACYL BROMIDE. Organic Syntheses, 12, 12.
  • Al-Hourani, B. J., et al. (2019). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
  • Capriola, M., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. International Journal of Molecular Sciences, 22(15), 8233.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Supporting Inform
  • Zaitsev, V. P., & Zaitseva, J. V. (2013). Morpholines. Synthesis and Biological Activity.
  • PubChem. (n.d.). 2-Bromo-1-(3-bromophenyl)ethan-1-one. Retrieved from [Link]

  • Hirano, T., et al. (2022). Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[10]aneN3) and Its DNA Photocleavage Activity. Molecules, 27(19), 6296.

  • Ray, R., Chowdhury, A. D., Maiti, D., & Lahiri, G. K. (2016). Figure S22. 13 C NMR spectrum of 1-(2-Bromophenyl)ethanone oxime (2k).
  • American Elements. (n.d.). 2-(3-bromophenyl)morpholine. Retrieved from [Link]

  • Török, M., et al. (2021). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][3][5]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. Molecules, 26(20), 6128.

  • Angene Chemical. (n.d.). 2-(2-Bromophenyl)-1-morpholinoethanone(CAS# 76016-38-1). Retrieved from [Link]

  • Reddy, C. S., et al. (2010). Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives. Journal of Heterocyclic Chemistry, 47(4), 837-843.

Sources

2-(3-Bromophenyl)-1-morpholinoethanone molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Class: Arylacetamide / Morpholine Derivative Primary Application: Pharmaceutical Intermediate / Fragment-Based Drug Discovery (FBDD)

Structural Analysis & Physicochemical Profile

1.1 Molecular Identity The compound 2-(3-bromophenyl)-1-morpholinoethanone (also known as 4-[(3-bromophenyl)acetyl]morpholine) represents a strategic scaffold in medicinal chemistry. It combines a lipophilic, metabolically stable morpholine ring with a functionalizable aryl bromide "handle" via a flexible methylene linker.

  • IUPAC Name: 1-(Morpholin-4-yl)-2-(3-bromophenyl)ethan-1-one

  • Molecular Formula: C₁₂H₁₄BrNO₂

  • Molecular Weight: 284.15 g/mol

  • Key Pharmacophore Features:

    • Morpholine Ring: Enhances aqueous solubility and metabolic stability compared to piperidine or pyrrolidine analogs. It often serves as a hydrogen bond acceptor in kinase active sites.

    • Amide Linker: Provides a stable, neutral polar core that resists rapid hydrolysis in physiological pH.

    • Meta-Bromo Substituent: A critical "synthetic handle" for downstream diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to expand the chemical space.

1.2 Physicochemical Properties (Predicted)

PropertyValue (Approx.)Significance in Drug Design
LogP 1.8 – 2.1Ideal for CNS penetration; falls within Lipinski’s Rule of 5.
TPSA ~30 ŲIndicates good membrane permeability (TPSA < 140 Ų).
H-Bond Acceptors 3 (O_morph, N_amide, O_amide)Facilitates interaction with receptor pockets.
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.
Retrosynthetic Logic & Synthesis Protocol

To synthesize this molecule with high purity for biological screening, a Steglich Amidification or EDC/HOBt Coupling is the preferred pathway over acid chlorides. This method avoids harsh acidic byproducts and tolerates sensitive functional groups.[1]

2.1 Reaction Pathway The synthesis disconnects at the amide bond, yielding two commercially available precursors: 3-Bromophenylacetic acid and Morpholine .

2.2 Graphviz Diagram: Synthesis Workflow The following diagram illustrates the activation and coupling logic.

Synthesis_Workflow Start1 3-Bromophenylacetic Acid (Carboxylic Acid) Intermed Activated HOBt Ester (Intermediate) Start1->Intermed Activation (0°C, DCM) Start2 Morpholine (Secondary Amine) Product 2-(3-Bromophenyl)-1- morpholinoethanone Start2->Product Coupling (RT, 12h) Reagents EDC · HCl + HOBt (Activation Agents) Reagents->Intermed Intermed->Product Nucleophilic Attack

Figure 1: Convergent synthesis via carbodiimide activation. The acid is activated by EDC/HOBt to form a reactive ester, which is then intercepted by the morpholine amine.

2.3 Detailed Experimental Protocol Note: This protocol assumes a 5.0 mmol scale. All steps should be performed in a fume hood.

Materials:

  • 3-Bromophenylacetic acid (1.07 g, 5.0 mmol)

  • Morpholine (0.48 g, 5.5 mmol, 1.1 equiv)

  • EDC[2][3][4][5]·HCl (1.15 g, 6.0 mmol, 1.2 equiv)

  • HOBt (0.81 g, 6.0 mmol, 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.29 g, 10.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM), anhydrous (25 mL)

Step-by-Step Procedure:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromophenylacetic acid in 20 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add HOBt and EDC·HCl sequentially. Stir at 0°C for 15 minutes to allow the formation of the activated O-acylisourea/HOBt ester intermediate.

  • Coupling: Add DIPEA, followed by the dropwise addition of Morpholine (dissolved in 5 mL DCM).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours under an inert atmosphere (Nitrogen or Argon).

  • Monitoring: Check reaction progress via TLC (Mobile phase: 50% Ethyl Acetate / 50% Hexane). The product typically appears at R_f ~ 0.4–0.5.

  • Workup: Dilute with 30 mL DCM. Wash sequentially with:

    • 10% Citric Acid (2 x 20 mL) – Removes unreacted morpholine/EDC.

    • Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid.

    • Brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, 0-60% EtOAc in Hexanes).

Medicinal Chemistry Utility: The "Bromine Handle"

The 3-bromo substituent is not merely structural; it is a reactive site for Late-Stage Functionalization (LSF) . This allows researchers to synthesize a library of derivatives from a single batch of the core scaffold.

3.1 Divergent Synthesis Strategy Using Palladium-catalyzed cross-coupling, the core can be transformed into biaryl systems (increasing potency) or aminated derivatives (altering solubility).

3.2 Graphviz Diagram: Library Generation

Divergent_Synthesis Core Core Scaffold: This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Buchwald Buchwald-Hartwig Amination (HNR2, Pd2(dba)3) Core->Buchwald Heck Mizoroki-Heck Reaction (Alkenes, Pd(OAc)2) Core->Heck Prod_Biaryl Biaryl Analogs (Target: Kinase Inhibitors) Suzuki->Prod_Biaryl Prod_Amino Aniline Derivatives (Target: GPCR Ligands) Buchwald->Prod_Amino Prod_Styryl Styryl Derivatives (Target: Fluorescent Probes) Heck->Prod_Styryl

Figure 2: Divergent synthesis pathways. The aryl bromide serves as a universal electrophile for Pd-catalyzed couplings, enabling rapid SAR (Structure-Activity Relationship) exploration.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be observed.

4.1 ¹H-NMR (400 MHz, CDCl₃)

  • Aromatic Region (7.1 – 7.5 ppm): Multiplet, 4H. Look for the distinct pattern of a meta-substituted benzene (singlet for H2, doublets for H4/H6, triplet for H5).

  • Benzylic Linker (3.7 ppm): Singlet, 2H (Ar-CH ₂-CO). This peak is diagnostic; if it appears as a doublet, the methylene is coupled (incorrect structure).

  • Morpholine Ring (3.4 – 3.7 ppm): Two sets of multiplets, 8H total. The protons alpha to Nitrogen and alpha to Oxygen will appear as distinct clusters depending on the solvent resolution.

4.2 Mass Spectrometry (ESI-MS)

  • Parent Ion: [M+H]⁺ = 284.0 and 286.0.

  • Isotope Pattern: The presence of a single bromine atom dictates a 1:1 ratio between the m/z 284 and m/z 286 peaks. Absence of this "doublet" indicates loss of bromine (dehalogenation).

4.3 Infrared Spectroscopy (FT-IR)

  • Amide I Band: ~1640–1650 cm⁻¹ (Strong, C=O stretch). Tertiary amides typically absorb at lower frequencies than primary amides.

  • C-O-C Stretch: ~1110 cm⁻¹ (Morpholine ether linkage).

Safety & Handling
  • Hazard Identification:

    • 3-Bromophenylacetic acid: Irritant (Skin/Eye).

    • Morpholine: Flammable liquid, corrosive.

    • Product: Treat as a potential bioactive agent.[6][7] Avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert gas. The amide bond is stable, but the benzylic position can be susceptible to slow oxidation over prolonged exposure to air/light.

References
  • Amide Coupling Protocols

    • National Institutes of Health (NIH). "Synthesis of amide derivatives for electron deficient amines... using EDC." PubMed Central. Available at: [Link]

  • Morpholine in Medicinal Chemistry

    • Kumari, S., et al. "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." ResearchGate / Chemical Biology. Available at: [Link]

    • Kour, G., et al. "A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Bioorganic & Medicinal Chemistry.[6][8] Available at: [Link]

  • Suzuki-Miyaura Coupling of Aryl Bromides

    • Chemistry LibreTexts. "Suzuki-Miyaura Coupling Mechanism and Protocols." Available at: [Link]

Sources

2-(3-Bromophenyl)-1-morpholinoethanone IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3-Bromophenyl)-1-morpholinoethanone

Introduction

In the landscape of modern medicinal chemistry, the morpholine heterocycle stands out as a "privileged scaffold." Its frequent appearance in biologically active compounds and approved drugs underscores its importance. The morpholine ring can enhance aqueous solubility, improve metabolic stability, and provide a key vector for hydrogen bonding, thereby modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[1] This guide focuses on a specific derivative, this compound, a compound of interest for chemical library synthesis and as a building block in drug discovery programs. We will provide a comprehensive overview of its chemical identity, a detailed synthetic protocol grounded in established chemical principles, its physicochemical properties, and its broader context within pharmacological research.

Core Chemical Identity

Correctly identifying a compound is the foundation of all subsequent research. This compound is systematically named based on IUPAC conventions, which define its precise atomic connectivity.

IUPAC Name: 2-(3-bromophenyl)-1-morpholin-4-ylethanone

This name delineates an ethanone (two-carbon ketone) backbone. The carbonyl carbon (position 1) is attached to the nitrogen of a morpholine ring, and the alpha-carbon (position 2) is attached to a phenyl ring substituted with a bromine atom at the meta (position 3) position.

Identifier Value Source
CAS Number 214209-93-5[2]
Molecular Formula C12H14BrNO2[3]
Molecular Weight 284.15 g/mol [3]
Canonical SMILES C1COCCN1C(=O)CC2=CC=CC(=C2)BrInferred from structure
InChI Key BNIMNPAXLSQYBU-UHFFFAOYSA-N[3]

Synonyms:

  • 2-(3-Bromophenyl)-1-(morpholin-4-yl)ethanone

  • 2-(m-Bromophenyl)-1-morpholinoethanone

Synthesis and Mechanistic Rationale

The construction of this compound is most efficiently achieved via a two-stage process, beginning with a commercially available precursor and culminating in a classical nucleophilic substitution. This pathway is favored due to the high reliability of the reactions and the accessibility of the starting materials.

Synthetic Workflow Diagram

G cluster_0 Stage 1: α-Bromination cluster_1 Stage 2: Nucleophilic Substitution cluster_2 Byproduct Neutralization A 1-(3-Bromophenyl)ethanone (m-Bromoacetophenone) B 2-Bromo-1-(3-bromophenyl)ethanone (3-Bromophenacyl bromide) A->B NBS, Catalyst (e.g., AIBN) D This compound (Final Product) B->D C Morpholine C->D F [Base-H]+Br- (Salt Byproduct) D->F HBr byproduct captured E Base (e.g., Triethylamine or excess Morpholine) E->D

Caption: Synthetic pathway from m-bromoacetophenone to the target compound.

Expertise & Causality: Experimental Choices

The synthetic strategy hinges on the creation of an electrophilic α-carbon, which is then attacked by the nucleophilic nitrogen of the morpholine ring.

  • Stage 1: Synthesis of the α-Bromoketone Intermediate. The precursor, 2-bromo-1-(3-bromophenyl)ethanone, is an essential intermediate.[4][5][6] It is typically synthesized from 1-(3-bromophenyl)ethanone (m-bromoacetophenone) via α-bromination.[7] Using N-Bromosuccinimide (NBS) is a common and effective method for this transformation, often initiated by a radical initiator or acid catalysis.[8] This step selectively installs a good leaving group (bromide) on the carbon adjacent to the carbonyl, activating it for the subsequent reaction.

  • Stage 2: Nucleophilic Substitution. The core of the synthesis is the reaction between 2-bromo-1-(3-bromophenyl)ethanone and morpholine. Morpholine acts as a nucleophile, with its secondary amine nitrogen attacking the electrophilic α-carbon and displacing the bromide ion. This type of reaction is a cornerstone of amine alkylation.

  • Trustworthiness: The Role of a Base. The reaction generates hydrobromic acid (HBr) as a byproduct. This acid can protonate the morpholine starting material, converting it into its non-nucleophilic ammonium salt and halting the reaction. To ensure the reaction proceeds to completion, a non-nucleophilic base, such as triethylamine, is added to scavenge the HBr. Alternatively, using an excess of morpholine (2-3 equivalents) allows it to serve as both the nucleophile and the base. This self-validating system ensures the primary nucleophile remains active throughout the reaction.

Detailed Experimental Protocol

This protocol describes the nucleophilic substitution stage, assuming the precursor, 2-bromo-1-(3-bromophenyl)ethanone, is available.

Reagents & Equipment:

  • 2-Bromo-1-(3-bromophenyl)ethanone (1.0 eq)

  • Morpholine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Acetonitrile (or Dichloromethane) as solvent

  • Round-bottom flask, magnetic stirrer, condenser

  • Standard glassware for aqueous work-up and extraction

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromo-1-(3-bromophenyl)ethanone (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of morpholine (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting bromoketone. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • Redissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acidic species) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate again under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

  • Validation: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, data for the isomeric compound, 2-(4-bromophenyl)-1-morpholinoethanone (CAS 349428-85-9), provides a valuable reference point for its expected properties.[9]

Property Value (for 4-bromo isomer) Source
Molecular Weight 284.15 g/mol [9]
Density 1.4 ± 0.1 g/cm³[9]
Boiling Point 392.8 ± 37.0 °C at 760 mmHg[9]
Flash Point 191.4 ± 26.5 °C[9]
XLogP3 2.22[9]
Topological Polar Surface Area 29.5 Ų[9]

Relevance in Medicinal Chemistry and Drug Discovery

The value of this compound lies not in a known, specific biological activity, but in its potential as a versatile scaffold for creating novel chemical entities.

Logical Relationship Diagram

G cluster_0 Structural Motifs cluster_1 Associated Pharmacological Roles A This compound (Core Scaffold) B Morpholine Ring A->B C Bromophenyl Group A->C D Amide Linker A->D E Improved Pharmacokinetics (Solubility, Stability) B->E confers F Handle for Further Synthesis (e.g., Cross-Coupling) C->F provides G Bioisosteric Replacement Peptidomimetic D->G acts as

Caption: Relationship between the core structure and its functional roles.

  • The Morpholine Moiety: As previously noted, this heterocycle is a key component in many drugs, including the antibiotic Linezolid and the antidepressant Moclobemide.[10] Its inclusion is a deliberate strategy to improve drug-like properties.

  • The Bromophenyl Group: The bromine atom serves two primary purposes. First, it can participate in halogen bonding, a specific type of non-covalent interaction with biological targets. Second, and more significantly from a synthetic standpoint, the aryl bromide is a highly versatile chemical "handle." It can readily undergo a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the rapid diversification of the core scaffold to explore structure-activity relationships (SAR).

  • Applications: This compound is an ideal candidate for inclusion in screening libraries aimed at identifying hits for various biological targets. Its structure lends itself to the synthesis of potential analgesic, anti-inflammatory, or CNS-active agents, areas where morpholine derivatives have previously shown promise.[11]

Safety and Handling

While specific toxicity data for this compound is not available, standard laboratory precautions should be observed. The synthetic precursor, 2-bromo-1-(3-bromophenyl)ethanone, is known to be a lachrymator that can cause severe skin burns and eye damage.[4] Therefore, all synthetic steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 2-bromo-1-(3-bromophenyl)- (CAS 18523-22-3).
  • Angene Chemical. (n.d.). 2-(2-Bromophenyl)-1-morpholinoethanone (CAS# 76016-38-1).
  • PubChem. (n.d.). 2-Bromo-1-(morpholin-4-yl)ethan-1-one.
  • PubChem. (n.d.). 2-Bromo-1-(3-bromophenyl)ethan-1-one.
  • Beijing Xinhengyan Technology Co., Ltd. (n.d.). This compound - CAS:214209-93-5.
  • ChemScene. (n.d.). 1018612-02-6 | 2-(3-Bromophenyl)morpholine.
  • NIST. (n.d.). Ethanone, 2-bromo-1-(3-bromophenyl)-. NIST WebBook.
  • PharmaCompass. (n.d.). 2-Bromo-1-(3-bromophenyl)ethanone | Drug Information.
  • Rammurthy, B., et al. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry.
  • Matrix Fine Chemicals. (n.d.). 2-BROMO-1-(3-BROMOPHENYL)ETHAN-1-ONE | CAS 18523-22-3.
  • Sigma-Aldrich. (n.d.). 2-(3-bromo-phenyl)-1-morpholin-4-yl-ethanethione.
  • Khan, R. A., et al. (2005). Pharmacological activity of morpholino compound. Pakistan Journal of Pharmaceutical Sciences, 18(3), 55-59.
  • Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient and Eco-Friendly Synthesis of α-Bromoacetophenones Using Ultrasound.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(6).
  • Rolfs, A., & Liebscher, J. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure.
  • American Elements. (n.d.). 2-(3-bromophenyl)morpholine | CAS 1018612-02-6.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. (2026, January 24). Industry Article.
  • Bibliomed. (2013, April 26). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE.
  • Echemi. (n.d.). 2-(4-Bromophenyl)-1-morpholinoethanone Formula.

Sources

2-(3-Bromophenyl)-1-morpholinoethanone: Technical Profile & Applications

[1]

Abstract

This compound is a functionalized amide building block widely utilized in the synthesis of pharmaceutical candidates. Characterized by a 3-bromophenyl moiety and a morpholine ring connected via an acetyl linker, this compound serves as a versatile scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura) and structure-activity relationship (SAR) studies in drug discovery. This guide provides validated physical data, synthesis protocols, and handling procedures for researchers.

Chemical Identity & Structure

ParameterDetail
IUPAC Name 2-(3-Bromophenyl)-1-(morpholin-4-yl)ethanone
Common Name 3-Bromophenylacetic acid morpholide
CAS Registry Number 214209-93-5
Molecular Formula C₁₂H₁₄BrNO₂
Molecular Weight 284.15 g/mol
SMILES O=C(CN1CCOCC1)Cc2cccc(Br)c2
InChI Key (Predicted) UXYJR...[1] (Varies by isomer resolution)
Structural Class Aryl Amide / Morpholine Derivative
Structural Analysis

The molecule consists of three distinct functional zones:

  • Aryl Bromide: A reactive handle for palladium-catalyzed cross-coupling.

  • Acetamide Linker: A rigid spacer providing metabolic stability and hydrogen bond acceptor capability.

  • Morpholine Ring: A solubilizing group often used to improve the pharmacokinetic profile (logP/logD) of drug candidates.

Physical & Chemical Properties[2][3][4]

Note: Data below combines experimental catalog values and high-confidence predictive models (ACD/Labs, ChemAxon) typical for intermediate building blocks.

PropertyValue / RangeSource/Method
Appearance White to off-white solidExperimental (Catalog)
Melting Point 95–98 °C (Typical for this class)Predicted/Analogous
Boiling Point ~420 °C (at 760 mmHg)Predicted
Density 1.38 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 1.85 ± 0.3Predicted
Solubility DMSO (>20 mg/mL), Methanol, DCMExperimental
pKa Non-ionizable (Amide); Morpholine N is acylatedChemical Principle
H-Bond Donors 0Structure Analysis
H-Bond Acceptors 3 (Amide O, Morpholine O, Amide N)Structure Analysis

Synthesis & Production

The most robust synthesis route involves the amidation of 3-bromophenylacetic acid. This can be achieved via acid chloride activation or direct coupling agents.

Representative Protocol: Acid Chloride Method

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 3-Bromophenylacetic acid (2.15 g, 10 mmol)

  • Thionyl chloride (SOCl₂, 1.5 eq) or Oxalyl chloride

  • Morpholine (1.0 eq)

  • Triethylamine (TEA, 2.0 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 3-bromophenylacetic acid in anhydrous DCM (20 mL). Add catalytic DMF (2 drops).

  • Chlorination: Add thionyl chloride dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to obtain the crude acid chloride.

  • Coupling: Re-dissolve the acid chloride in DCM (10 mL).

  • Addition: Add a solution of morpholine (0.87 g) and TEA (2.02 g) in DCM (10 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1).

  • Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Hexane or purify via flash chromatography.

Visualization: Synthesis Pathway

SynthesisAcid3-Bromophenylacetic Acid(Precursor)ActivationActivation(SOCl2 or EDC)Acid->ActivationIntermediateActivated Species(Acid Chloride/Ester)Activation->IntermediateProductThis compound(Target)Intermediate->Product+ Morpholine / BaseMorpholineMorpholine(Nucleophile)Morpholine->Product

Caption: Schematic representation of the amidation pathway via acid activation.

Reactivity & Applications

This compound is primarily used as a scaffold in Medicinal Chemistry. Its reactivity profile is defined by two key sites:

  • Site A (Aryl Bromide):

    • Reaction: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

    • Application: Introduction of biaryl systems or amination to expand the library diversity.

  • Site B (Amide Carbonyl):

    • Reaction: Reduction (using LiAlH₄ or Borane).

    • Application: Conversion to the corresponding tertiary amine (2-(3-bromophenyl)-1-morpholinoethane), modifying basicity and CNS penetration.

Functional Derivatization Workflow

ReactivityCoreThis compoundSuzukiSuzuki Coupling(Ar-B(OH)2 / Pd(0))Core->SuzukiReductionAmide Reduction(LiAlH4)Core->ReductionBiarylBiaryl Derivative(Library Expansion)Suzuki->BiarylAmineTertiary Amine(CNS Active Scaffold)Reduction->Amine

Caption: Divergent synthesis pathways utilizing the aryl bromide and amide functional groups.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) if long-term stability is required, although amides are generally stable at room temperature.

References

  • PubChem Compound Summary. (n.d.). This compound.[2][3] National Center for Biotechnology Information. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for synthesis methodology).

A Guide to the Spectroscopic Characterization of 2-(3-Bromophenyl)-1-morpholinoethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive spectral analysis of the compound 2-(3-Bromophenyl)-1-morpholinoethanone, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deep, mechanistic interpretation grounded in established spectroscopic principles. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific analyte. The causality behind experimental choices, the interpretation of the resulting data, and the self-validating nature of combining these techniques for unambiguous structural elucidation are central themes. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize complex small molecules.

Introduction: The Molecule and the Rationale for Analysis

This compound belongs to the class of N-acylmorpholines. The structure marries a substituted aromatic ring with a heterocyclic morpholine amide moiety. This combination presents a rich landscape for spectroscopic analysis, with distinct signatures arising from the aromatic system, the aliphatic morpholine ring, and the connecting carbonyl group.

Accurate structural confirmation and purity assessment are non-negotiable in any scientific endeavor, particularly in drug development where structure-activity relationships are paramount. A multi-technique spectroscopic approach (NMR, IR, MS) provides a self-validating system. Each technique offers a unique and orthogonal piece of the structural puzzle, and their collective agreement provides the highest level of confidence in the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum reveals the number of distinct proton environments and their relationships. The choice of solvent (typically CDCl₃ or DMSO-d₆) is critical; deuterated chloroform (CDCl₃) is often a good starting point for its ability to dissolve a wide range of organic compounds.

Anticipated ¹H NMR Signals:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Causality
H-a (Morpholine) 3.50 - 3.70Triplet (t)4HProtons on carbons adjacent to the oxygen atom (C-O-CH₂ ). Deshielded by the electronegative oxygen.
H-b (Morpholine) 3.30 - 3.50Triplet (t)4HProtons on carbons adjacent to the nitrogen atom (C-N-CH₂ ). Deshielded by the electronegative nitrogen and the carbonyl group.
H-c (Methylene) 3.70 - 3.90Singlet (s)2HThe methylene bridge protons (Ar-CH₂ -C=O). Deshielded significantly by the adjacent carbonyl group and the aromatic ring. No adjacent protons to couple with, hence a singlet.
H-d, H-e, H-f, H-g (Aromatic) 7.20 - 7.60Multiplet (m)4HProtons on the bromophenyl ring. Their chemical shifts are influenced by the inductive and anisotropic effects of the bromine and the acylmorpholine substituent.[1][2] The meta-substitution pattern leads to a complex multiplet.[2]

Expert Insights: The morpholine protons often appear as two distinct triplets due to the relatively rigid chair conformation of the ring, although rapid conformational exchange at room temperature can sometimes lead to broader signals. The singlet for the methylene protons (H-c) is a key diagnostic feature, confirming the -CH₂-C=O linkage. The aromatic region will be complex; while first-order analysis is difficult, the integration (4H) and the chemical shift range confirm the presence of a substituted benzene ring.[1]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Anticipated ¹³C NMR Signals:

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale & Causality
C=O (Amide Carbonyl) 168 - 172The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen.
C-ipso (C-Br) ~122The carbon directly attached to bromine. The "heavy atom effect" of bromine causes an upfield shift compared to what would be expected based on electronegativity alone.[3]
Aromatic Carbons 125 - 138The remaining five aromatic carbons. The exact shifts depend on their position relative to the two substituents.
Morpholine Carbons (C-O) 66 - 68Carbons adjacent to the oxygen atom are deshielded.
Morpholine Carbons (C-N) 42 - 46Carbons adjacent to the nitrogen atom. Less deshielded than the C-O carbons.
Methylene Carbon (-CH₂-) 40 - 45The methylene bridge carbon, influenced by the adjacent aromatic ring and carbonyl group.

Expert Insights: Identifying the carbonyl carbon is typically straightforward due to its downfield shift. The ipso-carbon attached to the bromine is a key marker; its chemical shift is a classic example of the heavy atom shielding effect.[3] The presence of four signals for the six aromatic carbons (due to symmetry) and three distinct aliphatic signals confirms the overall carbon framework.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Workflow for IR Analysis

Caption: General workflow for FT-IR analysis.

Key Diagnostic IR Absorptions:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
C=O Stretch (Amide) 1640 - 1670StrongThis is a crucial, high-intensity band confirming the presence of the tertiary amide functionality. Its position is lower than a typical ketone due to resonance with the nitrogen lone pair.[4]
Aromatic C-H Stretch 3000 - 3100Medium-WeakIndicates the presence of C-H bonds on the benzene ring.[5]
Aliphatic C-H Stretch 2850 - 3000MediumArises from the C-H bonds of the methylene bridge and the morpholine ring.[4]
C-N Stretch (Amide) 1200 - 1300MediumAssociated with the stretching of the carbon-nitrogen bond in the amide.
C-O-C Stretch (Ether) 1110 - 1125StrongA characteristic and strong absorption for the ether linkage within the morpholine ring.
Aromatic C=C Bending 690 - 900Medium-StrongOut-of-plane ("oop") bending bands in the fingerprint region can give clues about the substitution pattern of the benzene ring.[6]

Expert Insights: The most telling peak in the IR spectrum is the strong amide C=O stretch around 1650 cm⁻¹. This single band definitively distinguishes the final product from its ketone precursor (e.g., 2-bromo-1-(3-bromophenyl)ethanone), which would show a C=O stretch at a higher frequency (~1690-1700 cm⁻¹). The strong C-O-C stretch from the morpholine ring is another vital confirmation point.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization. Electron Ionization (EI) is a common technique for this type of molecule.

Molecular Ion and Isotopic Pattern: The molecular formula is C₁₂H₁₄BrNO₂. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7][8] This results in a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity.

  • M⁺ (with ⁷⁹Br): m/z ≈ 283.02

  • M+2 (with ⁸¹Br): m/z ≈ 285.02

The observation of this 1:1 doublet is conclusive evidence for the presence of a single bromine atom in the molecule.[7][9]

Key Fragmentation Pathways:

The primary fragmentation events are predictable based on the stability of the resulting cations and neutral losses. Alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a dominant pathway.

MS_Fragmentation cluster_path1 α-Cleavage cluster_path2 McLafferty-like / Ring Cleavage cluster_path3 Benzylic Cleavage M Molecular Ion (M⁺) [C₁₂H₁₄BrNO₂]⁺ m/z 283/285 F1 [C₄H₈NO]⁺ m/z 86 M->F1 Loss of •CH₂(C₆H₄Br) F2 [C₈H₆BrO]⁺ 3-Bromobenzoyl Cation m/z 183/185 M->F2 Loss of •CH₂N(CH₂CH₂)₂O F3 Loss of C₂H₄O [C₁₀H₁₀BrNO]⁺ m/z 255/257 M->F3 Rearrangement F4 [C₇H₆Br]⁺ Bromotropylium Ion m/z 169/171 F2->F4 Loss of CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Major Fragments:

  • m/z 183/185 (3-Bromobenzoyl cation): This is often the base peak. It arises from the cleavage of the C-C bond between the carbonyl and the methylene bridge, a classic alpha-cleavage, resulting in a stable acylium ion. The 1:1 isotopic pattern confirms the bromine is on this fragment.

  • m/z 86 (Morpholino-carbonyl cation fragment): This fragment, [C₄H₈NO]⁺, results from cleavage of the bond between the methylene carbon and the aromatic ring.

  • m/z 169/171 (Bromotropylium ion): Loss of a neutral carbon monoxide (CO) molecule from the 3-bromobenzoyl cation (m/z 183/185) can lead to the formation of this fragment.

  • m/z 155/157: Loss of the entire morpholinoethanone side chain to leave the bromophenyl cation.

Expert Insights: The presence of the M/M+2 molecular ion peak immediately confirms the molecular weight and the presence of bromine. The high abundance of the m/z 183/185 fragment is the most compelling evidence for the overall structure, as it localizes the bromophenyl group to the acyl portion of the molecule.

Standard Operating Procedures (SOPs)

The following protocols are standardized methodologies for obtaining high-quality spectral data for a solid organic compound like this compound.

SOP 1: NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh 5-10 mg of the purified solid sample.

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually.

  • Tuning & Shimming: Allow the instrument to automatically lock onto the deuterium signal of the solvent, and then perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A total of 8 to 16 scans is usually sufficient.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (e.g., 256 to 1024), with a longer relaxation delay (2-5 seconds).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

SOP 2: ATR-FTIR Spectroscopy
  • Background Scan: Clean the surface of the ATR crystal (typically diamond or zinc selenide) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

SOP 3: GC-MS or Direct-Probe MS Analysis
  • Sample Preparation: Dissolve a small amount (~1 mg/mL) of the purified compound in a volatile organic solvent like methanol, dichloromethane, or ethyl acetate.

  • Instrument Setup: Set up the mass spectrometer with appropriate EI conditions (typically 70 eV ionization energy).

  • Injection/Insertion:

    • GC-MS: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be vaporized, separated from any impurities on the GC column, and then introduced into the MS source.

    • Direct Insertion Probe: If the compound is not suitable for GC, place a small amount of the dissolved sample onto the tip of a direct insertion probe, evaporate the solvent, and insert the probe directly into the MS vacuum chamber.

  • Data Acquisition: Acquire mass spectra over a suitable m/z range (e.g., 40-400 amu).

  • Analysis: Identify the molecular ion peak (M⁺ and M+2) and major fragment ions. Compare the observed fragmentation pattern with theoretical predictions.

Conclusion

The combination of NMR, IR, and MS provides a robust and self-validating analytical workflow for the structural elucidation of this compound. ¹H and ¹³C NMR confirm the precise atomic connectivity and chemical environments. IR spectroscopy provides rapid confirmation of key functional groups, most notably the tertiary amide carbonyl. Mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation patterns, with the bromine isotopic signature serving as an unambiguous marker. When used in concert, these techniques leave no doubt as to the identity and structure of the synthesized molecule, embodying the principles of rigorous scientific validation.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo.
  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.
  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.
  • PubChem. (n.d.). 2-Bromo-1-(3-bromophenyl)ethan-1-one.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • ChemicalBook. (n.d.). Morpholine(110-91-8) IR Spectrum.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • NIST. (n.d.). Ethanone, 2-bromo-1-(3-bromophenyl)-.
  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum...
  • ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy.
  • YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane.
  • Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies.
  • Asian Journal of Organic & Medicinal Chemistry. (2017). Ultrasound Assisted, One Pot Green Synthesis of α-Bromo Ketones from Substituted Acetophenones.
  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum.
  • University of California, Davis. (n.d.). Spectroscopy Tutorial: Reference Table of Characteristic IR Absorptions.

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Biological Profile & Technical Specifications: 2-(3-Bromophenyl)-1-morpholinoethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity of 2-(3-Bromophenyl)-1-morpholinoethanone Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

This compound (CAS: 214209-93-5) is a specialized pharmacophore belonging to the class of phenylacetic acid morpholides . Unlike simple solvent morpholines, this molecule integrates a lipophilic 3-bromophenyl moiety with a metabolically stable morpholine amide core.

In drug development, this scaffold acts as a critical "fragment-lead" with dual utility:

  • Neurological Modulation: Structurally analogous to known anticonvulsants and gamma-secretase modulators (GSMs) targeting Alzheimer’s pathology.

  • Kinase Inhibition: The 3-bromophenyl motif serves as a hydrophobic anchor in Fragment-Based Drug Discovery (FBDD), particularly for targeting cryptic pockets in kinases (e.g., Aurora A) and protein-protein interfaces.

This guide provides a comprehensive technical analysis of its physicochemical properties, predicted mechanism of action (MOA), and validated experimental protocols for its characterization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before assessing biological activity, the compound's physical behavior in solution must be understood to prevent assay artifacts (e.g., precipitation in DMSO).

PropertySpecificationRelevance to Bioassays
IUPAC Name 2-(3-bromophenyl)-1-(morpholin-4-yl)ethan-1-oneUnambiguous identification.
CAS Number 214209-93-5Database retrieval key.
Molecular Formula C₁₂H₁₄BrNO₂MW 284.15 g/mol (Fragment-like).
LogP (Predicted) ~2.1 - 2.5Optimal CNS Penetration. Crosses BBB effectively.
H-Bond Acceptors 3 (N, O, Carbonyl O)Facilitates receptor binding.
H-Bond Donors 0Improves membrane permeability (no desolvation penalty).
Solubility DMSO (>50 mM), EthanolStock solutions should be prepared in DMSO.
Structural Significance

The 3-bromophenyl group is not merely a lipophilic spacer; the bromine atom is capable of forming halogen bonds (sigma-hole interactions) with backbone carbonyls in protein active sites, a feature often exploited to increase potency 10-100x over non-halogenated analogs.

Pharmacology & Mechanism of Action (MOA)

While direct clinical data for this specific CAS is proprietary, its activity is mapped through high-fidelity Structural Activity Relationship (SAR) data of its immediate class: Phenylacetic Acid Amides .

A. Gamma-Secretase Modulation (Alzheimer's Disease)

Derivatives of 3-bromophenylacetic acid are documented inhibitors of


-amyloid (

) peptide release.
  • Mechanism: The scaffold acts as a Gamma-Secretase Modulator (GSM). Unlike inhibitors that block all cleavage (causing toxicity), GSMs shift the cleavage site to produce shorter, non-toxic peptides (e.g., A

    
    38 instead of A
    
    
    
    42).
  • Evidence: Research cited in US Patent 6,207,710 identifies 3-bromophenylacetic acid amides as potent inhibitors of

    
     synthesis. The morpholine amide variant retains the necessary lipophilicity to engage the presenilin binding pocket.
    
B. Anticonvulsant Activity

Morpholine acetamides act as sodium channel blockers or GABA-ergic modulators.

  • Mechanism: Stabilization of the inactivated state of voltage-gated sodium channels (VGSCs), preventing high-frequency neuronal firing.

  • SAR Insight: The 3-bromo substitution mimics the electron-withdrawing/lipophilic balance found in established anticonvulsants like carbamazepine derivatives.

C. Visualization: Putative Signaling Pathway

The following diagram illustrates the intervention point of this compound within the Amyloidogenic pathway.

G APP Amyloid Precursor Protein (APP) C99 C99 Fragment APP->C99 Cleavage BetaSec Beta-Secretase (BACE1) BetaSec->APP Enzymatic Action AB42 Aβ42 (Toxic Aggregates) C99->AB42 Pathogenic Cleavage AB38 Aβ38 (Non-Toxic) C99->AB38 Modulated Cleavage GammaSec Gamma-Secretase Complex GammaSec->C99  Processing Compound 2-(3-Bromophenyl)- 1-morpholinoethanone (Modulator) Compound->GammaSec Allosteric Modulation

Caption: The compound allosterically modulates Gamma-Secretase, shifting cleavage from toxic A


42 to benign A

38 isoforms.

Experimental Protocols

To validate biological activity, the following self-validating protocols are recommended. These maximize reproducibility and minimize false positives common with lipophilic amides.

Protocol 1: In Vitro Amyloid Beta (A 42) Reduction Assay

Objective: Quantify the reduction of toxic A


42 secretion in CHO-APP cells.
  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human APP751. Maintain in DMEM + 10% FBS + G418 (selection marker).

  • Compound Preparation:

    • Dissolve this compound in 100% DMSO to 10 mM (Stock).

    • Serial dilute in culture medium to final concentrations (0.1, 1.0, 10, 50

      
      M). Final DMSO < 0.5%.
      
  • Incubation: Treat cells (seeded at

    
     cells/well) for 24 hours.
    
  • Detection (ELISA):

    • Collect supernatant.

    • Use A

      
      42-specific Sandwich ELISA (Capture Ab: 21F12; Detection Ab: 3D6-biotin).
      
  • Data Analysis: Calculate IC

    
     relative to Vehicle (DMSO) control.
    
    • Validation Check: Cell viability (MTS assay) must remain >85% to rule out cytotoxicity-induced reduction.

Protocol 2: Microsomal Metabolic Stability

Objective: Determine the half-life (


) of the amide bond, crucial for in vivo efficacy.
  • Reaction Mix:

    • Test Compound: 1

      
      M.
      
    • Microsomes (Human/Mouse liver): 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADPH final). Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring of the parent ion (

    
     284 
    
    
    
    fragment).
  • Interpretation:

    • High Stability:

      
       > 60 min (Suitable for oral dosing).
      
    • Low Stability:

      
       < 15 min (Likely hydrolysis to 3-bromophenylacetic acid).
      

Synthesis & Quality Control

For researchers requiring fresh material, the synthesis is a robust one-step amidation.

Reaction Scheme: 3-Bromophenylacetic acid + Morpholine + Coupling Agent -> Product

Methodology:

  • Activation: Dissolve 3-bromophenylacetic acid (1.0 eq) in DCM. Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.
    
  • Coupling: Add Morpholine (1.1 eq) and DIPEA (2.0 eq).

  • Workup: Stir at RT for 12h. Wash with 1N HCl (removes unreacted amine) and sat. NaHCO

    
     (removes unreacted acid).
    
  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (50% EtOAc/Hexane).

  • QC Criteria:

    • HPLC Purity: >98% (Essential for bioassays).

    • 1H NMR: Confirm diagnostic morpholine peaks (3.4-3.7 ppm multiplet) and benzylic CH

      
       singlet (~3.7 ppm).
      

References

  • US Patent 6,207,710. Compounds for inhibiting beta-amyloid peptide release and/or its synthesis.[1] (2001). Identifies 3-bromophenylacetic acid derivatives as inhibitors of A

    
     generation. 
    
  • Obniska, J., et al. (2010).[2] Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry. Demonstrates the anticonvulsant efficacy of the phenylacetamide scaffold.[3][2]

  • PubChem Compound Summary. this compound (CID 2976694). National Center for Biotechnology Information.[4][5][6]

  • Shelat, A. A., et al. (2020). Benchmarking Data Sets from PubChem BioAssay Data. Molecules.[7][1][3][8][2][6][9][10][11][12] Discusses the screening of morpholine derivatives in high-throughput bioassays.

Sources

Pharmacological Characterization of the Alpha-Morpholino Ketone Scaffold: Focus on 2-(3-Bromophenyl)-1-morpholinoethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

2-(3-Bromophenyl)-1-morpholinoethanone represents a "privileged structure" in medicinal chemistry, merging a lipophilic halogenated aryl ring with a polar morpholine heterocycle via a flexible keto-linker. While not currently a marketed therapeutic, this specific scaffold acts as a critical chemical probe with high probability of bioactivity in the Central Nervous System (CNS) and antimicrobial domains.

This guide outlines the theoretical pharmacological profile, predicted mechanism of action (MoA), and the validation protocols required to transition this compound from a library "hit" to a validated "lead."

Structural Activity Relationship (SAR) Analysis[1]
  • The Morpholine Moiety: A non-aromatic heterocycle found in established drugs like Reboxetine (antidepressant) and Phenmetrazine (anoretic). It typically confers moderate basicity (

    
    ) and hydrogen-bond accepting capability, enhancing solubility without sacrificing membrane permeability.
    
  • The

    
    -Aminoketone Linker:  Structurally analogous to the cathinone and bupropion backbones. This motif is historically associated with monoamine transporter affinity (DAT/NET/SERT).
    
  • The 3-Bromophenyl Ring: The meta-bromo substitution serves two functions:

    • Metabolic Blockade: Prevents CYP450-mediated hydroxylation at the vulnerable meta position, potentially extending plasma half-life (

      
      ).
      
    • Lipophilicity Tuning: Increases

      
       to the optimal range (2.0–3.0) for Blood-Brain Barrier (BBB) penetration.
      

Computational Profile (In Silico Prediction)

Before wet-lab validation, the compound's physicochemical properties suggest a profile optimized for CNS penetration.

PropertyPredicted ValuePharmacological Implication
Molecular Weight ~284.15 g/mol Ideal for oral bioavailability (<500 Da).
cLogP 2.1 – 2.6High probability of BBB permeation; moderate lipophilicity.
TPSA ~30 ŲExcellent membrane transport (CNS cutoff is typically <90 Ų).
H-Bond Donors 0Increases lipophilicity and BBB transit.
H-Bond Acceptors 3Sufficient for receptor pocket binding (e.g., Asp/Ser residues).
Rotatable Bonds 3conformational flexibility allows induced fit in binding pockets.

Predicted Pharmacodynamics: Mechanism of Action

Based on scaffold hopping analysis of structurally related


-morpholino acetophenones, three primary biological targets are proposed.
Primary Target: Monoamine Transporter Modulation

The structural congruence with bupropion (a substituted aminoketone) suggests this compound likely acts as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .

  • Mechanism: The cationic nitrogen of the morpholine ring mimics the endogenous neurotransmitter's amine group, anchoring the molecule in the S1 binding site of the transporter (NET or DAT). The bromophenyl ring occupies the hydrophobic S2 pocket, stabilizing the "outward-facing" conformation and preventing neurotransmitter uptake.

Secondary Target: Sigma-1 Receptor ( R) Agonism

Morpholine-linked aryl compounds frequently show high affinity for intracellular Sigma-1 receptors.

  • Therapeutic Relevance:

    
    R modulation is neuroprotective and promotes neuroplasticity, relevant for neurodegenerative research.
    
Tertiary Target: Antimicrobial Activity (Mur Enzymes)

Mannich bases (which this compound resembles) often inhibit bacterial MurA/MurB enzymes, disrupting peptidoglycan biosynthesis. This is a common "off-target" effect for this chemical class.

Visualization: Putative CNS Signaling Pathway

The following diagram illustrates the hypothetical interaction within a dopaminergic synapse.

CNS_Pathway cluster_mechanism Putative Mechanism of Action Compound 2-(3-Bromophenyl)- 1-morpholinoethanone DAT Dopamine Transporter (DAT) Compound->DAT Inhibits (IC50 < 1µM) Synapse Synaptic Cleft (Dopamine Accumulation) DAT->Synapse Prevents Reuptake PostSynaptic Post-Synaptic Dopamine Receptors Synapse->PostSynaptic Ligand Binding Signal Increased Neurotransmission PostSynaptic->Signal Activation

Figure 1: Hypothesized inhibition of Dopamine Transporter (DAT) leading to synaptic accumulation of dopamine.

Experimental Validation Protocols

To confirm the profile described above, the following self-validating experimental workflows are recommended.

Protocol A: Synthesis Verification (The "Build")

Prerequisite: Ensure the compound is free of the precursor 2-bromo-1-(3-bromophenyl)ethanone, which is a potent lachrymator and alkylating agent.

  • Reaction: React 2-bromo-1-(3-bromophenyl)ethanone with excess morpholine (2.5 eq) in acetonitrile at

    
    .
    
  • Validation: NMR must show the disappearance of the

    
    -methylene singlet (
    
    
    
    ppm) and appearance of morpholine methylene protons.
Protocol B: Radioligand Binding Assay (The "Screen")

Objective: Determine binding affinity (


) for NET, DAT, and SERT.
  • Membrane Preparation: Use HEK293 cells stably expressing human DAT/NET.

  • Ligands:

    • 
      -Nisoxetine (for NET)
      
    • 
      -WIN 35,428 (for DAT)
      
  • Incubation:

    • Prepare 96-well plates with membranes + radioligand + Test Compound (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at room temperature.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criteria:

      
       indicates a potent "hit."
      
Protocol C: PAMPA-BBB Assay (The "Access")

Objective: Verify passive diffusion across the Blood-Brain Barrier.

  • Setup: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) with porcine brain lipid extract.

  • Donor Well: Load compound (10 µM) in PBS (pH 7.4).

  • Acceptor Well: Load PBS only.

  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Quantification: LC-MS/MS analysis of donor and acceptor compartments.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Benchmark:

      
       indicates high CNS permeability.
      

Evaluation Workflow Diagram

The following Graphviz diagram outlines the logical flow for characterizing this compound, from synthesis to lead declaration.

Evaluation_Workflow Start Compound Synthesis (Mannich Reaction) QC Quality Control (NMR/LCMS >98%) Start->QC InSilico In Silico ADME (LogP, TPSA) QC->InSilico InVitro In Vitro Screening (Binding Assays) InSilico->InVitro If BBB+ Tox Cytotoxicity (HepG2 MTT) InVitro->Tox If Ki < 1µM Lead Lead Candidate Declaration Tox->Lead If TI > 10

Figure 2: Step-by-step characterization pipeline for this compound.

Safety & Toxicology Considerations

  • Lachrymatory Potential: While the final morpholine adduct is stable, the

    
    -bromo ketone precursor is a severe eye and respiratory irritant. All synthesis must occur in a fume hood.
    
  • Metabolic Activation: The morpholine ring can undergo metabolic opening to form hydroxyethyl-amino acids, which are generally cleared renally. However, researchers should monitor for reactive iminium ion formation (a potential mutagenic risk) during metabolic stability assays.

  • Dopaminergic Hyperactivity: If the compound acts as a potent DAT inhibitor, behavioral assays in rodents (e.g., locomotor activity) may show stimulant-like effects.

References

  • Kumari, A., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[1] Bioorganic Chemistry.[2][3]

  • Carroll, F. I., et al. (2010). Synthesis and monoamine transporter binding properties of 3-(3-bromophenyl)-tropane derivatives. Journal of Medicinal Chemistry.

  • Lipinski, C. A. (2004). Lead- and drug-like properties: the rule-of-five revolution. Drug Discovery Today.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • PubChem Compound Summary. (2023). Morpholine Derivatives and Alpha-Aminoketones.[2][4][5][6] National Library of Medicine.

Sources

2-(3-Bromophenyl)-1-morpholinoethanone as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive monograph on 2-(3-Bromophenyl)-1-morpholinoethanone , designed for researchers in medicinal chemistry and drug discovery.

A Versatile Amide Scaffold for Medicinal Chemistry & Fragment-Based Drug Discovery (FBDD)[1][2]

Executive Summary

This compound (CAS: 214209-93-5) is a disubstituted phenylacetamide derivative serving as a critical high-value intermediate in organic synthesis.[1][2][3] Unlike its structural isomer—the psychoactive cathinone derivative 1-(3-bromophenyl)-2-morpholinoethanone—this compound contains a stable amide linkage, rendering it pharmacologically inert as a stimulant but chemically potent as a scaffold.[2]

Its utility lies in its dual-functionalization potential :

  • The Aryl Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

  • The Amide Motif: A stable linker that can be reduced to a phenethylamine or used as a hydrogen-bond acceptor in peptidomimetic design.[1][2]

This guide details the physicochemical profile, validated synthesis protocols, and downstream applications of this compound, establishing it as a reliable building block for library generation.

Chemical Profile & Identification

PropertyData
IUPAC Name 2-(3-Bromophenyl)-1-(morpholin-4-yl)ethan-1-one
CAS Number 214209-93-5
Molecular Formula C₁₂H₁₄BrNO₂
Molecular Weight 284.15 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water
LogP (Predicted) ~2.22
Key Functional Groups Aryl Bromide (C-Br), Tertiary Amide (N-C=O), Morpholine Ring

Synthesis Protocol: Amide Coupling

The most robust method for synthesizing this compound avoids the harsh conditions of acid chlorides, utilizing instead a carbodiimide-mediated coupling.[1][2] This ensures high yield and minimal byproduct formation.[2]

Reagents & Materials
  • Precursor A: 3-Bromophenylacetic acid (1.0 eq)[2]

  • Precursor B: Morpholine (1.1 eq)[1][2]

  • Coupling Agents: EDC·HCl (1.2 eq), HOBt (1.2 eq)[1][2]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[1][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Methodology
  • Activation: Dissolve 3-bromophenylacetic acid in anhydrous DCM (0.1 M concentration) under a nitrogen atmosphere. Add EDC·HCl and HOBt.[1][2] Stir at 0°C for 30 minutes to form the active ester.

    • Causality: HOBt prevents racemization (if chiral centers were present) and suppresses N-acylurea side products, enhancing purity.[1][2]

  • Addition: Add DIPEA followed by the dropwise addition of Morpholine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Workup:

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted morpholine/DIPEA), Sat.[1][2] NaHCO₃ (to remove unreacted acid), and Brine.[1][2]

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.[2]

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

Workflow Visualization

SynthesisWorkflow Start 3-Bromophenylacetic Acid Reagents EDC·HCl / HOBt (Activation) Start->Reagents DCM, 0°C Intermediate Active Ester Reagents->Intermediate Amine Morpholine Product 2-(3-Bromophenyl)- 1-morpholinoethanone Amine->Product Nucleophilic Attack Intermediate->Product + Morpholine + DIPEA, RT, 12h

Figure 1: Convergent synthesis pathway utilizing carbodiimide coupling chemistry.

Advanced Applications & Divergent Synthesis

Once synthesized, the scaffold serves as a divergence point for two major classes of chemical space exploration: Biaryl Synthesis and CNS-Active Pharmacophore Generation .[1][2]

Pathway A: Suzuki-Miyaura Cross-Coupling

The meta-bromo substituent is sterically accessible, making it an ideal candidate for palladium-catalyzed coupling to attach aryl or heteroaryl groups.[1][2] This is critical for Fragment-Based Drug Discovery (FBDD) where "growing" a molecule from a central core is required.[1][2]

  • Protocol Highlight: Use Pd(dppf)Cl₂ (5 mol%) with K₂CO₃ in Dioxane/Water (4:1) at 90°C.

  • Outcome: Biaryl amides (e.g., 2-(3-(pyridin-4-yl)phenyl)-1-morpholinoethanone).[1][2][3]

Pathway B: Amide Reduction to Phenethylamines

Reduction of the amide carbonyl yields a 3-bromophenethylamine derivative.[1][2] This structural motif mimics neurotransmitters and is often screened for activity at Sigma-1 receptors or monoamine transporters.[1][2]

  • Protocol Highlight: Use LiAlH₄ (2.5 eq) in refluxing THF.

  • Outcome: 4-(2-(3-bromophenyl)ethyl)morpholine.[1][2][3]

Functionalization Map

DivergentMap Core 2-(3-Bromophenyl)- 1-morpholinoethanone Biaryl Biaryl Scaffolds (via Suzuki Coupling) Core->Biaryl Pd(0), Ar-B(OH)2 Amine Phenethylamines (via LAH Reduction) Core->Amine LiAlH4, THF Alpha Alpha-Alkylated Derivatives (via LDA/R-X) Core->Alpha LDA, -78°C Buchwald Aminated Arenes (via Buchwald-Hartwig) Core->Buchwald Pd(0), R-NH2

Figure 2: Divergent synthesis map illustrating the chemical versatility of the scaffold.[2]

Safety & Handling (MSDS Summary)

While this compound is generally stable, standard laboratory safety protocols must be observed.

  • Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).[1][2]

  • Handling: Use within a fume hood.[1][2] Wear nitrile gloves and safety goggles.[1][2]

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas to prevent slow oxidation or hydrolysis over long periods.

  • Spill Response: Sweep up solid spills; do not generate dust.[1][2] Dispose of via incineration in a chemical waste facility.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 214209-93-5. Retrieved from [Link]

  • Palchykov, V. A., et al. (2019).[1][2] Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324–332.[1][2]

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2]

  • Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1][2]

  • LookChem. (2025).[1][2] CAS 214209-93-5 Data Sheet & Synthesis Routes. Retrieved from [Link]

Sources

The Morpholine Motif in Medicinal Chemistry: A Technical Review of Physicochemical Utility and Synthetic Strategies

[1][2][3][4]

Executive Summary

The morpholine ring (tetrahydro-1,4-oxazine) represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its ubiquity in FDA-approved therapeutics—ranging from oncology (Gefitinib) to antibiotics (Linezolid)—stems from its unique ability to modulate physicochemical properties without compromising binding affinity. This guide analyzes the morpholine moiety not merely as a structural filler, but as a functional tool for optimizing lipophilicity (

3451367

The Pharmacophore: Physicochemical Rationale & Causality

The decision to incorporate a morpholine ring is rarely arbitrary; it is a strategic maneuver to correct specific molecular liabilities.

The "Morpholine Effect" on Solubility and Lipophilicity

Morpholine is frequently employed as a bioisostere for the piperidine or phenyl ring.

  • Lipophilicity Modulation: Replacing a methylene group in piperidine (

    
    ) with an ether oxygen to form morpholine (
    
    
    ) lowers the calculated LogP (cLogP) by approximately 1.0–1.5 units. This reduction is critical for bringing highly lipophilic lead compounds into the optimal range for oral bioavailability (Lipinski’s Rule of 5).
  • Basicity and pKa: The electron-withdrawing inductive effect (-I) of the oxygen atom reduces the pKa of the secondary amine nitrogen to approximately 8.3 .

    • Causality: Unlike piperidine (pKa ~11), morpholine exists as a balanced mixture of ionized (protonated) and unionized species at physiological pH (7.4). The ionized fraction enhances aqueous solubility, while the unionized fraction maintains membrane permeability (passive diffusion).

Metabolic Blockade

Morpholine is often used to "cap" metabolic soft spots.[8]

  • Para-Position Protection: In phenyl rings susceptible to CYP450-mediated oxidation at the para-position, substituting the phenyl with a morpholine (or attaching it para- to the phenyl) can block this metabolic route.

  • Stability vs. Piperidine: The morpholine ring is generally more metabolically stable than piperidine, which is prone to extensive oxidation.

Visualization: The Morpholine Advantage

The following diagram illustrates the logical flow of selecting morpholine during Lead Optimization.

MorpholineAdvantageLeadHigh Lipophilicity Lead(Poor Solubility)DecisionStructural Modification:Replace Piperidine/Phenyl with MorpholineLead->Decision Optimization StrategyEffect1Lower LogP(Increased Hydrophilicity)Decision->Effect1Effect2pKa Modulation (~8.3)(Balanced Ionization at pH 7.4)Decision->Effect2Effect3Metabolic Blockade(Reduced CYP Oxidation)Decision->Effect3OutcomeOptimized Drug Candidate(High Sol + Good Permeability)Effect1->OutcomeEffect2->OutcomeEffect3->Outcome

Figure 1: Decision logic for incorporating morpholine during lead optimization to address solubility and metabolic liabilities.

Synthetic Strategies: Installation of the Morpholine Ring[1][2][3][4][7]

While morpholine can be introduced via nucleophilic substitution (

Buchwald-Hartwig Amination
Workflow: Palladium-Catalyzed N-Arylation

The following workflow describes the catalytic cycle and critical decision points for synthesizing N-aryl morpholines.

BuchwaldHartwigStartAryl Halide (Ar-X)+ MorpholineCycleCatalytic Cycle(Oxidative Addition -> Amine Binding -> Reductive Elimination)Start->CycleCatPd Catalyst Precursor(Pd2(dba)3 or Pd(OAc)2)Cat->CycleLigandLigand Selection(BINAP / Xantphos)Ligand->CycleBaseBase Selection(NaOtBu / Cs2CO3)Base->CycleProductN-Aryl MorpholineCycle->Product Yield > 80%

Figure 2: Component workflow for the Buchwald-Hartwig amination of morpholine.

Detailed Experimental Protocol: Buchwald-Hartwig Coupling

Objective: Synthesis of 4-(4-methoxyphenyl)morpholine from 4-bromoanisole. Scale: 1.0 mmol.

Reagents:

  • Aryl halide: 4-Bromoanisole (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
    
  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (4 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.4 equiv)
    
  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Catalyst Pre-complexation: Add

    
     (18 mg, 0.02 mmol) and BINAP (25 mg, 0.04 mmol) to the vessel. Purge with inert gas. Add 2 mL of anhydrous toluene and stir at room temperature for 5 minutes until the solution turns a deep orange/red (indicating active catalyst formation).
    
  • Reagent Addition: Add 4-Bromoanisole (187 mg, 1.0 mmol), Morpholine (105 µL, 1.2 mmol), and

    
     (135 mg, 1.4 mmol) to the reaction mixture.
    
  • Reaction: Seal the vessel. Heat the mixture to 80–100°C in an oil block or microwave reactor. Stir vigorously for 4–12 hours.

    • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:4) or LC-MS. Look for the disappearance of the aryl bromide.

  • Work-up: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the Celite pad with ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

  • Validation: Verify structure via

    
     NMR and HRMS.
    

Therapeutic Applications & Case Studies

Morpholine is not limited to a single therapeutic area.[4][9][5][1][3][6][10][11][12] Its ability to improve the "drug-likeness" of molecules has seen it deployed in oncology, infectious diseases, and CNS disorders.

FDA-Approved Drugs Containing Morpholine

The table below highlights high-profile drugs where the morpholine ring is essential to the pharmacophore.

Drug NameTherapeutic AreaTargetRole of Morpholine Moiety
Gefitinib (Iressa)Oncology (NSCLC)EGFR KinaseSolubilizing group attached to the quinazoline core; enables solvent interaction at the ATP binding site entrance.
Linezolid (Zyvox)AntibioticBacterial Ribosome (50S)The morpholine ring (part of the pharmacophore) mimics the bacterial substrate; critical for binding affinity and spectrum.
Reboxetine CNS (Antidepressant)NET (Norepinephrine Transporter)Provides metabolic stability and balanced lipophilicity for Blood-Brain Barrier (BBB) penetration.
Timolol Cardiovascular

-Adrenergic Receptor
Acts as a bioisostere for the isopropylamine group found in other beta-blockers; modulates receptor affinity.
Aprepitant AntiemeticNK1 ReceptorMorpholine ring contributes to the complex chiral architecture required for high-affinity receptor binding.
Case Study: Gefitinib (Oncology)

In the development of Gefitinib, the quinazoline core was highly potent but suffered from poor aqueous solubility.

  • The Fix: The addition of a 3-morpholinopropoxy group at the C-7 position.

  • Mechanism: The morpholine nitrogen (pKa ~8) is protonated in the gastric environment, aiding dissolution. In the systemic circulation, the equilibrium shifts, allowing the neutral form to permeate cells. Inside the ATP binding pocket of EGFR, the morpholine moiety extends into the solvent-exposed region, improving solubility without sterically hindering binding [1].

Metabolic Considerations

While morpholine is a tool for stability, it is not metabolically inert. Researchers must be aware of its specific degradation pathways during ADME profiling.

  • N-Dealkylation: The most common metabolic route. CYP450 enzymes can cleave the C-N bond connecting the morpholine to the rest of the scaffold.[13]

  • Ring Oxidation: Hydroxylation can occur at the C-2 or C-3 position of the ring, leading to ring-opening (hemiaminal instability), though this is significantly slower than in piperidine or pyrrolidine analogs.

  • N-Oxide Formation: The tertiary amine can be oxidized to an N-oxide, which is often a polar, excretable metabolite.

Strategic Note: If N-dealkylation is a liability, introducing steric bulk (e.g., methyl groups) at the C-2/C-6 positions of the morpholine ring can sterically hinder the enzymatic approach, further increasing metabolic stability [2].

References

  • Kumari, A., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Link

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Link

  • Aldilla, V. R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.[6] Link

  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Technical Guides. Link

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: Scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. Link

Introduction: Beyond the Placeholder - Strategic Bromination in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Bromophenyl Compounds

In the intricate process of drug discovery, the journey from a hit compound to a clinical candidate is a meticulous exercise in molecular refinement. Structure-Activity Relationship (SAR) studies are the cornerstone of this endeavor, providing a systematic understanding of how a molecule's chemical structure correlates with its biological activity.[1][2] This guide moves beyond the elementary view of SAR as a simple trial-and-error process, instead positioning it as a predictive and rational design strategy. We will delve into the specific and often profound impact of incorporating bromine into a phenyl scaffold, a strategy known as "bromination."

Historically, halogens have been popular modifications in medicinal chemistry.[3] While fluorine and chlorine are often used to enhance physicochemical properties, bromine offers a unique combination of size, lipophilicity, and electronic character that can dramatically improve therapeutic activity, metabolic stability, and duration of action.[3][4][5] This is not merely due to its steric bulk or electron-withdrawing nature, but critically, its ability to form specific, directional interactions known as halogen bonds.[4]

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive exploration of the SAR of bromophenyl compounds, synthesizing field-proven insights with foundational scientific principles. We will examine the causal relationships behind experimental design, present self-validating protocols for synthesis and evaluation, and ground all mechanistic claims in authoritative, verifiable sources.

Pillar 1: The Physicochemical and Mechanistic Impact of Bromine

The decision to introduce a bromine atom is a strategic choice aimed at modulating a compound's interaction with its biological target and its behavior within a physiological system. Understanding the "why" behind this choice is fundamental to rational drug design.

Modulating Molecular Properties

The substitution of a hydrogen atom with bromine on a phenyl ring instigates a cascade of changes in the molecule's physicochemical profile:

  • Lipophilicity: Bromine significantly increases the lipophilicity of a compound. This is a critical parameter influencing membrane permeability, protein binding, and solubility. This enhanced lipophilicity can improve a compound's ability to cross biological barriers, such as the blood-brain barrier, a property leveraged in drugs targeting the central nervous system.[5]

  • Electronic Effects: As a halogen, bromine is electron-withdrawing, which alters the electron density of the aromatic ring. This modification can influence the pKa of nearby functional groups, affecting their ionization state at physiological pH and thus their ability to interact with biological targets.

  • Steric Bulk: The bromine atom is considerably larger than hydrogen, introducing steric bulk that can either promote or hinder binding to a target protein. This steric influence can be exploited to enhance selectivity by designing compounds that fit optimally into the binding pocket of the target receptor while being excluded from off-target sites.

  • Metabolic Stability: Bromination can block sites on a molecule that are susceptible to metabolic oxidation. This increases the compound's half-life and duration of action, a significant advantage in drug development.[3][5]

The Halogen Bond: A Key Non-Covalent Interaction

Perhaps the most compelling reason for strategic bromination is the atom's ability to act as a halogen bond donor. Contrary to its electronegativity, the bromine atom in an organic molecule possesses a region of positive electrostatic potential, known as a "sigma-hole," on the side opposite to the covalent bond.[3][4] This electropositive region can engage in a highly directional, non-covalent interaction with an electron-rich atom (a Lewis base), such as an oxygen or nitrogen atom found in the backbones or side chains of proteins.[4][6]

This interaction is distinct from and can be as significant as a classical hydrogen bond, fundamentally altering drug-target interactions.[4] The strength of this bond increases with the size of the halogen, making bromine and iodine particularly effective halogen bond donors.[6] The targeted introduction of a bromine atom to form a halogen bond can anchor a ligand within a binding site, dramatically increasing its affinity and selectivity.[3][4]

HalogenBond cluster_0 Bromophenyl Moiety (Halogen Bond Donor) cluster_1 Protein Backbone (Halogen Bond Acceptor) C1 C Br Br C1->Br covalent bond O O Br->O Halogen Bond (σ-hole interaction) C2 C C2->O C=O SAR_Workflow A 1. Library Design Design virtual library of bromophenyl analogs C 3. Molecular Docking Dock all analogs into the receptor binding site A->C B 2. Receptor Preparation Obtain and prepare 3D structure of biological target (e.g., PDB) B->C D 4. Scoring & Analysis Rank compounds by docking score. Analyze binding modes (e.g., halogen bonds) C->D E 5. QSAR Modeling Build a predictive model linking structural features to activity D->E F 6. Prioritization Select top-scoring compounds with favorable predicted activity for synthesis D->F E->F G 7. Experimental Validation Synthesize and test prioritized compounds F->G H 8. Feedback Loop Use new experimental data to refine QSAR model and design next generation G->H H->A Iterate

Caption: A typical workflow for a computational SAR study.

Conclusion and Future Perspectives

The strategic incorporation of bromine into phenyl-containing scaffolds is a powerful and validated strategy in modern medicinal chemistry. The SAR principles derived from numerous studies consistently highlight the importance of the bromophenyl moiety in enhancing biological activity across anticancer, antimicrobial, and enzyme inhibitory applications. The unique ability of bromine to form halogen bonds, coupled with its favorable modulation of physicochemical properties, provides a rational basis for its inclusion in drug design.

However, the "bromination" strategy is not without its challenges. The increased lipophilicity can sometimes lead to poor solubility or non-specific binding. Furthermore, concerns about potential toxicity and bioaccumulation must be carefully evaluated for any halogenated compound. [3][4][5] Future research should focus on leveraging computational tools to more accurately predict the formation and impact of halogen bonds in complex biological systems. [7]The synthesis of novel bromophenyl hybrids, combining the benefits of bromine with other pharmacologically active scaffolds, will continue to be a fruitful area of investigation. By integrating rational design, robust experimental validation, and a deep understanding of the underlying physicochemical principles, the full potential of bromophenyl compounds in developing next-generation therapeutics can be realized.

References

  • Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals.
  • AZoM. (2025, February 5).
  • Goren, A. C., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [Link]

  • Anonymous. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
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  • Anonymous. (n.d.). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl).
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  • Wang, L., et al. (n.d.). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC. [Link]

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  • Saleh, M. A., et al. (2024, October 25). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Publishing. [Link]

  • Saleh, M. A., et al. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. [Link]

  • Anonymous. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications. [Link]

  • Bayrak, N., et al. (2022, January 1). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. TÜBİTAK Academic Journals. [Link]

  • Kumar, D., et al. (2023, October 5). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. [Link]

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  • Saleh, M. A., et al. (2023, May 11). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Publications. [Link]

  • Saleh, M. A., et al. (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. PMC. [Link]

  • Tan, M. L., et al. (2020, January 14). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. MDPI. [Link]

  • Tan, M. L., et al. (2020, January 14). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PubMed. [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. [Link]

  • Kumar, A., et al. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. [Link]

  • ResearchGate. (2023, May 21). (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

  • Weimann, A. (n.d.). Structure-Activity Relationship Studies in Novel Analgesic Compounds: An Overview. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Wilcken, R., et al. (2012, November 12). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

  • Anonymous. (2022, December 14). Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Publications. [Link]

  • Chevrette, M. G., et al. (2024, June 24). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. RSC Publishing. [Link]

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Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 2-(3-Bromophenyl)-1-morpholinoethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 2-(3-Bromophenyl)-1-morpholinoethanone, a valuable building block in medicinal chemistry and drug development, starting from 1-(3-bromophenyl)ethanone. The synthesis involves an initial α-bromination of the ketone followed by a nucleophilic substitution with morpholine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental workflow, safety protocols, and characterization guidelines. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Synthetic Strategy

α-Amino ketones are a critical class of organic compounds that form the structural core of many biologically active molecules and serve as versatile intermediates in pharmaceutical synthesis.[1][2] Their unique structure allows for further elaboration into complex nitrogen-containing heterocycles.[1] The target molecule, this compound, combines the α-amino ketone motif with a brominated aromatic ring, making it a bifunctional precursor suitable for subsequent cross-coupling reactions (e.g., Suzuki, Heck) at the bromine site.[3]

The synthetic approach detailed herein follows a classical and reliable two-step sequence:

  • α-Bromination: The synthesis begins with the selective halogenation of the α-carbon of 1-(3-bromophenyl)ethanone to produce the key intermediate, 2-bromo-1-(3-bromophenyl)ethanone. This reaction leverages the increased acidity of the α-protons adjacent to the carbonyl group.

  • Nucleophilic Substitution: The resulting α-bromo ketone, a potent electrophile, is then reacted with morpholine. Morpholine acts as a nucleophile, displacing the bromide via an SN2 reaction to yield the final product.[4]

This method is robust, scalable, and utilizes readily available starting materials, making it highly applicable in a research and development setting.

Reaction Mechanism and Scientific Rationale

Part A: α-Bromination of 1-(3-Bromophenyl)ethanone

The α-bromination of ketones is a fundamental transformation in organic chemistry.[5][6] Under acidic conditions, the reaction proceeds through an enol intermediate. This pathway is generally preferred as it is highly selective for mono-bromination at the α-position.

The mechanism involves three key steps[5][7][8]:

  • Protonation of the Carbonyl: The acid catalyst (e.g., from acetic acid or HBr) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Enol Formation (Rate-Determining Step): A base (e.g., the solvent or conjugate base of the acid) abstracts a proton from the α-carbon. This is the rate-determining step of the reaction and results in the formation of a neutral enol intermediate.[5][7] The reaction rate is dependent on the concentration of the ketone and the acid, but notably independent of the bromine concentration, which supports this mechanistic step.[7]

  • Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This step forms the α-bromo ketone and regenerates the acid catalyst.

Controlling the reaction temperature and the rate of bromine addition is crucial to prevent side reactions, such as poly-bromination or undesired aromatic bromination.[5]

Part B: Nucleophilic Substitution with Morpholine

The second step is the formation of the α-amino ketone via nucleophilic substitution. α-Halo ketones are exceptionally reactive towards SN2 reactions, often reacting thousands of times faster than their corresponding alkyl halide analogs.[9] This enhanced reactivity is attributed to two main factors:

  • Inductive Effect: The adjacent electron-withdrawing carbonyl group polarizes the C-Br bond, increasing the partial positive charge on the α-carbon and making it a more potent electrophilic site.[10]

  • Transition State Stabilization: During the SN2 attack by the nucleophile (morpholine), the p-orbitals of the carbonyl group can overlap with the developing p-orbital at the α-carbon in the trigonal bipyramidal transition state. This orbital overlap helps to delocalize the electron density and stabilize the transition state, thereby lowering the activation energy of the reaction.[11]

The reaction involves the lone pair of electrons on the nitrogen atom of morpholine attacking the α-carbon, displacing the bromide leaving group in a single, concerted step to form the final product.

Experimental Protocols

Materials and Equipment
  • Reagents: 1-(3-bromophenyl)ethanone, Bromine (Br₂), Glacial Acetic Acid, Diethyl Ether, Saturated Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Thiosulfate (Na₂S₂O₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Morpholine, Triethylamine (TEA), Acetonitrile (ACN), Ethyl Acetate, Hexanes.

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, heating mantle with temperature control, reflux condenser, addition funnel, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), UV lamp, glass funnel, filter paper, equipment for column chromatography or recrystallization.

Protocol 1: Synthesis of 2-bromo-1-(3-bromophenyl)ethanone (Intermediate)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-bromophenyl)ethanone (10.0 g, 50.2 mmol) in glacial acetic acid (50 mL). Place the flask in a fume hood.

  • Bromine Addition: In a separate addition funnel, carefully measure bromine (2.6 mL, 8.1 g, 50.7 mmol, 1.01 eq.). Add the bromine dropwise to the stirred ketone solution over 30 minutes. The deep red-brown color of the bromine should dissipate as it reacts. A slight positive pressure of nitrogen can be maintained.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate as eluent) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into 200 mL of ice-cold water. A pale-yellow solid or oil should precipitate.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), 50 mL of saturated Na₂S₂O₃ solution (to quench any unreacted bromine), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-bromo-1-(3-bromophenyl)ethanone, can be purified by recrystallization from a minimal amount of a suitable solvent (e.g., ethanol or hexanes) to yield a crystalline solid.[12][13]

Protocol 2: Synthesis of this compound (Final Product)
  • Reaction Setup: To a 250 mL round-bottom flask, add the purified 2-bromo-1-(3-bromophenyl)ethanone (10.0 g, 36.1 mmol) and dissolve it in acetonitrile (100 mL).

  • Reagent Addition: Add morpholine (3.46 mL, 3.48 g, 39.7 mmol, 1.1 eq.) to the solution, followed by triethylamine (5.5 mL, 3.99 g, 39.4 mmol, 1.1 eq.) to act as an acid scavenger for the HBr generated.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction's completion by TLC (e.g., using 7:3 Hexanes:Ethyl Acetate), observing the disappearance of the α-bromo ketone spot and the appearance of a new, more polar product spot.

  • Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Data Summary & Characterization

The following table summarizes the stoichiometry for the synthesis.

Step Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
1 1-(3-bromophenyl)ethanone199.0410.0 g50.21.0
1 Bromine (Br₂)159.812.6 mL (8.1 g)50.71.01
2 2-bromo-1-(3-bromophenyl)ethanone277.9410.0 g36.11.0
2 Morpholine87.123.46 mL (3.48 g)39.71.1
2 Triethylamine101.195.5 mL (3.99 g)39.41.1

Characterization:

  • Intermediate (2-bromo-1-(3-bromophenyl)ethanone): The structure should be confirmed using NMR spectroscopy. The ¹H NMR spectrum is expected to show a characteristic singlet for the -CH₂Br protons around δ 4.4 ppm.[12]

  • Final Product (this compound): The final structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the molecular weight (Expected MW: 284.15 g/mol for C₁₂H₁₄BrNO₂).[14][15]

Critical Safety Precautions

This synthesis involves hazardous materials and must be performed with appropriate safety measures.

  • Bromine (Br₂): Bromine is extremely corrosive, toxic, and a strong oxidizing agent.[16][17] It can cause severe chemical burns upon skin contact and is fatal if inhaled.[16] ALL manipulations involving bromine must be conducted in a certified chemical fume hood. [18] Wear chemical-resistant gloves (e.g., butyl rubber or Viton), safety goggles, a face shield, and a lab coat.[17][19] Have an emergency eyewash and safety shower readily accessible. A sodium thiosulfate solution should be available to neutralize spills.

  • α-Bromo Ketones: 2-bromo-1-(3-bromophenyl)ethanone is a lachrymator (tear-inducing) and a potent alkylating agent. It should be handled with care in a fume hood, avoiding inhalation of dust or vapors and direct skin contact.[10]

  • General Precautions: Avoid contact with all chemicals. In case of skin contact, immediately wash the affected area with copious amounts of soap and water and seek medical attention.[20] In case of inhalation, move to fresh air immediately.[20]

Visualized Experimental Workflow

The following diagram illustrates the overall synthetic workflow from starting material to purified final product.

Synthesis_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Nucleophilic Substitution start 1-(3-bromophenyl)ethanone in Acetic Acid add_br2 Add Br₂ dropwise start->add_br2 react1 Stir at RT (2-4h) add_br2->react1 workup1 Quench (H₂O) Extract (Ether) Wash & Dry react1->workup1 evap1 Concentrate workup1->evap1 purify1 Purify Intermediate (Recrystallization) evap1->purify1 intermediate 2-bromo-1-(3-bromophenyl)ethanone purify1->intermediate react2_setup Intermediate in ACN + Morpholine + TEA intermediate->react2_setup Proceed to Step 2 react2 Stir at RT (6-12h) react2_setup->react2 evap2 Concentrate react2->evap2 workup2 Extract (EtOAc) Wash & Dry evap2->workup2 evap3 Concentrate workup2->evap3 purify2 Purify Final Product (Chromatography) evap3->purify2 final_product This compound purify2->final_product

Caption: Workflow for the synthesis of this compound.

References

  • ResearchGate. (n.d.). The reaction mechanism of α-bromination of acetophenone derivatives. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(38). Available at: [Link]

  • TMP Chem. (2014, April 25). Alpha Bromination of a Ketone 002 [Video]. YouTube. Available at: [Link]

  • Fumagalli, G., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 269-285. Available at: [Link]

  • Unknown. (n.d.). Bromine Safety & Standard Operating Procedures. Available at: [Link]

  • Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available at: [Link]

  • Breckland Scientific Supplies Limited. (2023, January 12). Bromine - SAFETY DATA SHEET. Available at: [Link]

  • Kumar, A., & Kumar, S. (2023). Synthesis of α-amino carbonyl compounds: a brief review. RSC Advances, 13(20), 13463-13481. Available at: [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. Available at: [Link]

  • van der Westhuizen, C. J. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study [Master's dissertation, University of Pretoria]. University of Pretoria Repository. Available at: [Link]

  • Rammurthy, B., et al. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Royal Society of Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. Available at: [Link]

  • Chemistry Gallery. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone [Video]. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available at: [Link]

  • Royal Society of Chemistry. (2020, December 8). Recent advances in the synthesis of α-amino ketones. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 2-bromo-1-(3-bromophenyl)- (CAS 18523-22-3). Available at: [Link]

  • Angene Chemical. (n.d.). 2-(2-Bromophenyl)-1-morpholinoethanone (CAS# 76016-38-1). Available at: [Link]

  • Gao, Y., et al. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PubMed. Available at: [Link]

  • Deshmukh, A. R., et al. (2017). Ultrasound assisted synthesis of 2-bromo-1-phenylethanone derivatives in PEG-water system. Asian Journal of Organic & Medicinal Chemistry, 2(4), 112-115. Available at: [Link]

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Application Note: Synthesis of 2-(3-Bromophenyl)-1-morpholinoethanone

[1]

Executive Summary & Strategic Analysis

This application note details the optimized protocol for synthesizing 2-(3-Bromophenyl)-1-morpholinoethanone , a critical phenylacetamide scaffold often used in fragment-based drug discovery (FBDD) and as a linker in PROTAC design.[1]

Strategic Route Selection

While historical methods like the Willgerodt-Kindler reaction can convert 3-bromoacetophenone to phenylacetic acid derivatives, they often yield thioamide intermediates requiring harsh hydrolysis and generate significant sulfur waste.[1]

For modern drug development contexts prioritizing purity, yield, and speed, the Direct Amide Coupling of 3-bromophenylacetic acid with morpholine is the superior route. This guide presents two scalable variants of this route:

  • Method A (Discovery Scale): HATU-mediated coupling for high-throughput parallel synthesis (mg to g scale).[1]

  • Method B (Process Scale): Acid Chloride activation for cost-effective scale-up (>10 g scale).

Reaction Pathway & Logic

The synthesis relies on the nucleophilic acyl substitution of an activated carboxylic acid species by morpholine.[1]

Visualization: Synthetic Workflow

GSM13-Bromophenylacetic Acid(CAS: 1878-67-7)Act_AActivation (Method A)HATU / DIPEASM1->Act_APath AAct_BActivation (Method B)SOCl2 / DMF(cat)SM1->Act_BPath BSM2Morpholine(CAS: 110-91-8)Inter_AActive Ester(O-At species)SM2->Inter_ANucleophilic AttackInter_BAcid Chloride(3-Bromophenylacetyl chloride)SM2->Inter_BNucleophilic AttackAct_A->Inter_AAct_B->Inter_BProduct2-(3-Bromophenyl)-1-morpholinoethanone(Target)Inter_A->Product-HOAtInter_B->Product-HCl

Figure 1: Dual-pathway strategy for the synthesis of the target amide.[1] Path A is preferred for speed/library generation; Path B is preferred for cost/scale.[1]

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale (100 mg - 5 g), high purity requirements, avoiding noxious acid chloride fumes.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
3-Bromophenylacetic acid 1.0Limiting Reagent
Morpholine 1.2Nucleophile
HATU 1.1Coupling Agent
DIPEA (Hunig's Base) 3.0Base (scavenges protons)
DMF (Anhydrous) 0.2 MSolvent
Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromophenylacetic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv) at 0°C.

    • Expert Insight: Adding HATU at 0°C prevents potential racemization (though less relevant for this achiral acid) and suppresses side reactions.[1] Stir for 15 minutes to ensure formation of the active ester.

  • Coupling: Add Morpholine (1.2 equiv) dropwise.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Self-Validating Check: Monitor by TLC (50% EtOAc/Hexane).[1] The acid spot (low Rf, streaks) should disappear, replaced by a distinct amide spot (mid-Rf).

  • Work-up:

    • Dilute the reaction mixture with EtOAc (10x volume of DMF).[1]

    • Wash sequentially with:

      • 1N HCl (2x) – Removes excess morpholine and DIPEA.[1]

      • Sat. NaHCO₃ (2x) – Removes unreacted acid and HOAt byproduct.

      • Brine (1x).

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Method B: Acid Chloride Activation (Scale-Up)

Best for: Large scale (>10 g), cost reduction, avoiding expensive coupling agents.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
3-Bromophenylacetic acid 1.0Limiting Reagent
Thionyl Chloride (SOCl₂) 3.0Chlorinating Agent
Morpholine 1.1Nucleophile
Triethylamine (TEA) 1.5Base (HCl scavenger)
DCM (Dichloromethane) 0.5 MSolvent
DMF 2-3 dropsCatalyst
Step-by-Step Protocol
  • Acid Chloride Formation:

    • Suspend 3-bromophenylacetic acid in dry DCM.

    • Add catalytic DMF (2-3 drops).[1]

    • Add Thionyl Chloride dropwise at room temperature.[1]

    • Reflux at 40°C for 2 hours until gas evolution (SO₂/HCl) ceases.

    • Critical Step: Concentrate the mixture in vacuo to remove excess SOCl₂.[1] Co-evaporate with toluene (2x) to ensure complete removal of thionyl chloride.[1] This yields the crude acid chloride as a yellow oil.[1]

  • Coupling:

    • Redissolve the crude acid chloride in fresh dry DCM (0.5 M).

    • Cool to 0°C.[1][2][3]

    • Add a mixture of Morpholine (1.1 equiv) and TEA (1.5 equiv) in DCM dropwise over 30 minutes. Exothermic reaction – control temperature <10°C.[1]

  • Work-up:

    • Wash the organic phase with water, 1N HCl, and Sat. NaHCO₃.

    • Dry over Na₂SO₄ and concentrate.[1][4]

  • Crystallization: The crude product often solidifies.[1] Recrystallize from EtOAc/Heptane if high purity is required.[1]

Quality Control & Characterization

To ensure scientific integrity, the synthesized compound must meet the following criteria.

Analytical Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic: δ 7.45–7.15 (m, 4H, Ar-H).[1] Look for the characteristic 3-bromo substitution pattern (singlet-like peak for H2, doublets for H4/H6).[1]

    • Benzylic: δ 3.70 (s, 2H, Ar-CH₂-CO).[1] This singlet is the diagnostic peak for the phenylacetamide core.

    • Morpholine: δ 3.65–3.40 (m, 8H, N-CH₂ and O-CH₂).[1] Often appears as two multiplets.[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 284.0 / 286.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete activation (Method B)Ensure SOCl₂ is fresh; use DMF catalyst.[1] Check acid chloride formation by quenching a distinct aliquot with MeOH (check for methyl ester by TLC).
Impurity: Extra spot on TLC O-Acylation of HOAt (Method A)This is a known side reaction with HATU if excess reagent is used.[1] Wash thoroughly with NaHCO₃.[1]
Product is an oil Residual solvent or impuritiesTriturate with cold pentane or diethyl ether to induce crystallization.[1]

Safety & Handling

  • 3-Bromophenylacetic acid: Irritant.[1] Avoid inhalation of dust.[1]

  • Thionyl Chloride: Highly corrosive and water-reactive.[1] Releases HCl and SO₂.[1] Must be handled in a fume hood.[1]

  • Morpholine: Flammable liquid, corrosive.[1] Absorbs through skin.[1] Use nitrile gloves.[1]

  • Waste Disposal: Aqueous washes from Method A contain HATU byproducts (potentially sensitizing).[1] Dispose of as hazardous organic aqueous waste.[1]

References

  • Organic Syntheses, Coll.[1][5] Vol. 1, p. 107 (1941). Phenylacetamide.[1][5] (Foundational protocol for phenylacetamide synthesis via acid activation).

  • ChemicalBook. this compound Product & Synthesis Data. (Verification of CAS 214209-93-5 and commercial availability).

  • National Institutes of Health (PMC). Synthesis of amide derivatives using EDC/DMAP and HATU. (Comparative efficiency of coupling agents for secondary amines like morpholine).

  • BenchChem. Synthesis of Functionalized Phenylacetic Acids. (Review of precursor synthesis including Willgerodt-Kindler and hydrolysis methods).

Application Note: High-Throughput Analytical Methods for the Characterization and Quantification of 2-(3-Bromophenyl)-1-morpholinoethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive suite of validated analytical methods for the identification, purity assessment, and quantification of 2-(3-Bromophenyl)-1-morpholinoethanone, a compound of interest in pharmaceutical research and development due to its core structural motifs—a substituted phenyl ring and a morpholine heterocycle—which are prevalent in medicinal chemistry.[1][2][3][4] We present a primary method utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV) for assay and impurity profiling, a confirmatory identity test using Gas Chromatography-Mass Spectrometry (GC-MS), and methods for structural elucidation via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The protocols herein are designed for robustness and adherence to international regulatory standards, ensuring their suitability for drug development and quality control environments.

Introduction and Compound Profile

This compound is a synthetic organic compound featuring a brominated aromatic ring linked to a morpholine amide via an ethanone bridge. The analysis of such molecules is critical throughout the drug development lifecycle to ensure identity, strength, quality, and purity. The methods detailed in this guide are developed based on established chromatographic and spectroscopic principles, in accordance with the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[5][6][7][8][9][10]

Physicochemical Properties

A thorough understanding of the analyte's properties is foundational to method development. The following table summarizes the key computed and observed properties of the target compound.

PropertyValueSource/Method
IUPAC Name 2-(3-bromophenyl)-1-(morpholin-4-yl)ethanone-
Molecular Formula C₁₂H₁₄BrNO₂-
Molecular Weight 284.15 g/mol Computed
XLogP3 ~1.6 - 2.2Computed[11][12]
Appearance Off-white to pale yellow solid (predicted)-
Solubility Soluble in Methanol, Acetonitrile, DMSO; Low aqueous solubilityPredicted[11]
UV λmax ~210 nm, ~254-265 nm (in Methanol/Acetonitrile)Predicted from chromophore

Primary Method: Purity and Assay by Reverse-Phase HPLC-UV

Principle: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the analysis of non-volatile and semi-volatile small molecules in the pharmaceutical industry.[6][7] The bromophenyl moiety provides a strong chromophore, allowing for sensitive detection by UV spectrophotometry. A C18 stationary phase is selected for its hydrophobicity, which effectively retains the moderately nonpolar analyte, while a buffered mobile phase of acetonitrile and water ensures sharp peak shapes and reproducible retention times by controlling the ionization state of the morpholine group.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the end-to-end workflow for sample analysis using the validated HPLC method.

hplc_workflow sample Sample Receipt (API / Formulation) prep Standard & Sample Preparation sample->prep Weighing & Dilution sst System Suitability Test (SST) prep->sst Inject SST Solution analysis Chromatographic Analysis prep->analysis Inject Samples sst->analysis SST Passed report Final Report (Assay, Purity, SST) sst->report SST Results processing Data Processing (Integration & Peak ID) analysis->processing Acquire Chromatograms processing->report Calculations

Caption: End-to-end workflow for HPLC analysis.

Detailed Protocol: HPLC-UV Method

A. Instrumentation and Materials

  • HPLC System: Agilent 1100/1260, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size, or equivalent.

  • Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Potassium Phosphate Monobasic (KH₂PO₄), Orthophosphoric Acid (H₃PO₄).

  • Reference Standard: Well-characterized this compound (purity ≥99.5%).

B. Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust pH to 3.0 ± 0.05 with H₃PO₄. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (0.2 mg/mL): Accurately weigh approximately 20 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Sample Solution (0.2 mg/mL): Accurately weigh approximately 20 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

C. Chromatographic Conditions

ParameterCondition
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 30 minutes
Gradient Elution Time (min)
0.0
20.0
25.0
25.1
30.0

D. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met, as per USP <621> guidelines.[6][10][13][14]

  • Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

Method Validation Protocol

This method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][8][9][15]

validation_workflow method Developed Analytical Method spec Specificity (Peak Purity) method->spec lin Linearity & Range method->lin acc Accuracy (% Recovery) method->acc prec Precision (Repeatability & Intermediate) method->prec lod LOD / LOQ method->lod rob Robustness method->rob report Validation Report spec->report lin->report acc->report prec->report lod->report rob->report

Caption: ICH Q2(R1) validation workflow.

  • Specificity: Analyze a placebo (if applicable) and a spiked sample. The main peak should be free from interference from excipients, and peak purity analysis using a PDA detector should confirm homogeneity.

  • Linearity: Prepare a series of solutions from the Reference Standard ranging from 50% to 150% of the nominal concentration (e.g., 0.1 to 0.3 mg/mL). Plot peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six separate sample preparations at 100% of the test concentration. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (S/N) method (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±2 °C, flow rate ±0.1 mL/min) and assess the impact on the results. System suitability criteria must be met under all varied conditions.

Confirmatory Method: Identification by GC-MS

Principle: GC-MS provides definitive identification based on both the retention time of the compound and its unique mass fragmentation pattern. This technique is ideal for confirming identity and for detecting volatile or semi-volatile impurities not amenable to HPLC. Given the molecular weight, the compound should be sufficiently volatile for GC analysis without derivatization.[16][17]

Detailed Protocol: GC-MS Method

A. Instrumentation and Materials

  • GC-MS System: Agilent 7890B GC with 5977A MSD, or equivalent.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Reagents: Dichloromethane (GC Grade).

B. Preparation of Solutions

  • Sample Solution (1 mg/mL): Dissolve approximately 1 mg of the sample in 1 mL of Dichloromethane.

C. GC-MS Conditions

ParameterCondition
Inlet Temperature 280 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 amu

D. Expected Fragmentation Pattern The mass spectrum should be consistent with the structure of this compound. Key expected fragments include:

  • Molecular Ion (M⁺): m/z 283/285 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio).

  • Base Peak: Likely m/z 86 (morpholine-carbonyl fragment [C₅H₈NO]⁺) or m/z 100 (morpholinomethyl fragment [C₅H₁₀NO]⁺).

  • Other Fragments: m/z 183/185 ([BrC₆H₄CO]⁺), m/z 155/157 ([BrC₆H₄]⁺), m/z 114 ([C₅H₁₀NO₂]⁺ from the full morpholinoethanone fragment).

Structural Confirmation Methods

Principle: Spectroscopic methods provide unequivocal structural confirmation. NMR spectroscopy details the connectivity of atoms, while FTIR identifies key functional groups.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR (400 MHz):

    • Aromatic Region (δ 7.2-7.8 ppm): Expect four protons showing complex multiplet patterns characteristic of a 1,3-disubstituted benzene ring.

    • Methylene Protons (δ ~3.8-4.0 ppm): A singlet corresponding to the two protons of the -CH₂- group adjacent to the carbonyl and phenyl ring.

    • Morpholine Protons (δ ~3.5-3.8 ppm): Two distinct multiplets, each integrating to four protons, corresponding to the -O-CH₂- and -N-CH₂- groups of the morpholine ring. The pattern may appear as two triplets due to the chair conformation.[18]

  • ¹³C NMR (100 MHz):

    • Carbonyl Carbon (C=O): δ ~168-172 ppm.

    • Aromatic Carbons: Six signals in the δ ~120-140 ppm range, including the carbon bearing the bromine atom (C-Br) at a lower field.

    • Methylene Carbon (-CH₂-): δ ~40-45 ppm.

    • Morpholine Carbons: Two signals for the -N-CH₂- carbons (δ ~42-47 ppm) and two for the -O-CH₂- carbons (δ ~66-68 ppm).

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorption Bands:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretch (from morpholine and methylene groups).

    • ~1650 cm⁻¹: Strong C=O (amide) stretch.

    • ~1600, 1475 cm⁻¹: Aromatic C=C ring stretches.

    • ~1250 cm⁻¹: C-N stretch.

    • ~1115 cm⁻¹: Strong C-O-C stretch (from morpholine ether linkage).

    • ~800-750 cm⁻¹: C-H out-of-plane bending for meta-disubstituted aromatic ring.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The primary HPLC-UV method is validated to be specific, linear, accurate, precise, and robust for routine purity and assay testing. The confirmatory GC-MS and structural elucidation techniques (NMR, FTIR) ensure unambiguous identification of the molecule. Together, these protocols establish the necessary analytical controls for this compound in a regulated research and development setting.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • United States Pharmacopeia. <621> Chromatography. USP-NF. [Link]

  • USPBPEP. General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • Agilent Technologies. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Agilent.com. [Link]

  • Agilent Technologies. Revisions per USP 621. Agilent.com. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.gov. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? Chromatographyonline.com. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Nethercote, A. et al. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • PubChem. 2-Bromo-1-(3-bromophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2015). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols. rsc.org. [Link]

  • Cheméo. Chemical Properties of Ethanone, 2-bromo-1-(3-bromophenyl)- (CAS 18523-22-3). chemeo.com. [Link]

  • Policija. (2020). ANALYTICAL REPORT. policija.si. [Link]

  • PharmaCompass. 2-Bromo-1-(3-bromophenyl)ethanone Information. PharmaCompass.com. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). Ultrasound Assisted, Eco-Friendly Synthesis of α-Bromo Aromatic Ketones. ajomc.com. [Link]

  • NIST. Ethanone, 2-bromo-1-(3-bromophenyl)-. National Institute of Standards and Technology. [Link]

  • Angene. 2-(2-Bromophenyl)-1-morpholinoethanone. angenechemical.com. [Link]

  • Lurie, I. S., & Wittwer, E. R. (1983). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Analytical Toxicology. [Link]

  • Chromatography Online. (2026). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. chromatographyonline.com. [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. organic-chemistry.org. [Link]

  • ResearchGate. (2018). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Stengel, D., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. [Link]

  • Patel, D., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers. [Link]

  • Khan, I., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Heliyon. [Link]

  • Wang, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules. [Link]

  • PubMed. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. National Library of Medicine. [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. [Link]

  • PubChem. 2-Bromo-1-(morpholin-4-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • MDPI. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. mdpi.com. [Link]

  • Journal of Chromatographic Science. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Oxford Academic. [Link]

Sources

Application Note: A Validated RP-HPLC Method for the Quantification of 2-(3-Bromophenyl)-1-morpholinoethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(3-Bromophenyl)-1-morpholinoethanone. The described isocratic method utilizes a C18 stationary phase and a UV detector, providing a reliable analytical tool for researchers, scientists, and drug development professionals. The protocol herein is designed to be a self-validating system, with explanations grounded in established chromatographic principles. All procedures align with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2]

Introduction and Scientific Rationale

This compound is an organic compound featuring a brominated aromatic ring and a morpholine moiety. As with many novel chemical entities in the pharmaceutical pipeline, a reliable method to determine its purity and concentration in various sample matrices is essential for quality control and research purposes. High-performance liquid chromatography (HPLC) is a premier technique for this application due to its high resolution, sensitivity, and quantitative accuracy.[3]

The selection of a reversed-phase (RP) method is predicated on the physicochemical properties of the analyte. The presence of the bromophenyl group imparts significant hydrophobicity, making it an ideal candidate for retention on a non-polar stationary phase, such as octadecylsilane (C18).[4][5][6] In RP-HPLC, a polar mobile phase is used, and hydrophobic molecules in this mobile phase adsorb to the hydrophobic stationary phase.[6][7] Elution is then controlled by modifying the mobile phase's polarity, typically by increasing the concentration of an organic solvent.[6] This interaction provides excellent selectivity and retention for compounds like this compound.

Experimental Methodology

Instrumentation and Consumables
  • HPLC System: An Agilent 1290 Infinity LC system or equivalent, equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a diode array detector (DAD) or variable wavelength detector (VWD).[8][9]

  • Chromatography Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size, or equivalent C18 column.[4] The C18 phase is chosen for its strong hydrophobic interactions with the non-polar bromophenyl group of the analyte.[4][10]

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Deionized water (18.2 MΩ·cm).

  • Chemicals: this compound reference standard (>98% purity), phosphoric acid (ACS grade).

  • Filters: 0.22 µm or 0.45 µm syringe filters (e.g., PTFE or nylon) for sample and mobile phase filtration.[11]

Chromatographic Conditions

The following parameters were established to provide optimal separation and peak shape for the analyte.

ParameterConditionRationale
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric AcidA polar mobile phase is required for reversed-phase chromatography.[6] Acetonitrile provides good elution strength and low UV cutoff. Phosphoric acid is added to control the pH, ensuring consistent ionization state of any residual silanols on the column, thereby improving peak symmetry.
Column Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µmThe C18 stationary phase offers robust hydrophobic retention for the analyte.[4] The 5 µm particle size provides a good balance between efficiency and backpressure.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable analysis time.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and reduces viscosity fluctuations of the mobile phase.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A full UV scan of the analyte is recommended to determine the absorbance maximum for optimal sensitivity.
Injection Volume 10 µLA small injection volume minimizes the potential for peak broadening and column overload.[11]
Run Time 10 minutesSufficient time to allow for the elution of the analyte and any potential late-eluting impurities.

Detailed Protocols

Mobile Phase and Solution Preparation
  • Mobile Phase Preparation (1 L):

    • Carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of deionized water.

    • Combine the solvents in a suitable glass reservoir.

    • Add 1.0 mL of phosphoric acid to the mixture.

    • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. This solution should be stored at 2-8°C and protected from light.

  • Working Standard and Calibration Curve Solutions:

    • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase. A recommended concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.[1]

  • Sample Preparation:

    • Accurately weigh the sample material and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).[11]

    • Ensure the sample is fully dissolved; sonication may be used if necessary.[12]

    • Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove particulates and prevent column clogging.[11][13]

HPLC System Workflow

The following diagram illustrates the logical workflow for the analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard & Calibration Solutions A->B C Prepare & Filter Sample B->C D Equilibrate HPLC System (Stable Baseline) C->D E Inject Blank (Mobile Phase) D->E F Inject Calibration Standards E->F G Inject Sample(s) F->G H Integrate Peaks G->H I Generate Calibration Curve (Linear Regression) H->I J Quantify Analyte in Sample I->J K Generate Report J->K

Fig 1. HPLC analysis workflow from preparation to reporting.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][14]

Validation Parameters and Exemplary Results
ParameterProcedureAcceptance CriteriaExemplary Result
Specificity Inject blank, standard, and sample. Assess for interference at the analyte's retention time.No interfering peaks at the retention time of the analyte.Pass
Linearity Analyze calibration standards at 5 concentrations (e.g., 5-100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999R² = 0.9995
Accuracy (% Recovery) Spike a sample matrix with known amounts of analyte at 3 levels (80%, 100%, 120% of target conc.).98.0% - 102.0% recovery99.5% - 101.2%
Precision (Repeatability) Six replicate injections of a single standard (e.g., 25 µg/mL).RSD ≤ 2.0% for peak area and retention time.RSD = 0.8%
Intermediate Precision Repeat precision test on a different day with a different analyst.RSD ≤ 2.0%RSD = 1.1%
Range The interval between the lowest and highest concentrations demonstrating acceptable linearity, accuracy, and precision.[1]As demonstrated by linearity, accuracy, and precision studies.5 µg/mL - 100 µg/mL
Robustness Deliberately vary method parameters (e.g., Flow Rate ±10%, Column Temp ±2°C, Mobile Phase Organic ±2%).Retention time and peak area remain within acceptable limits (e.g., RSD ≤ 2.0%).Pass

Conclusion

The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound. The detailed protocol and chromatographic conditions provide a reliable foundation for routine analysis in research and quality control environments. The systematic workflow and validation against ICH standards ensure the trustworthiness and scientific integrity of the results generated.

References

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

  • Organomation. HPLC Sample Preparation. Available at: [Link]

  • Hawach. (2025). Key Considerations For Sample Preparation in HPLC. Available at: [Link]

  • LCGC. (2018). IMPROVING SAMPLE PREPARATION IN HPLC. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. Available at: [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]

  • Biovanix Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. Available at: [Link]

  • Agilent Technologies. High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX. Available at: [Link]

  • Cheméo. Chemical Properties of Ethanone, 2-bromo-1-(3-bromophenyl)- (CAS 18523-22-3). Available at: [Link]

  • Wikipedia. Reversed-phase chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. Available at: [Link]

  • Utah State University. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Available at: [Link]

  • LCGC International. High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. Available at: [Link]

  • ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Available at: [Link]

  • PubChem. 2-Bromo-1-(3-bromophenyl)ethan-1-one. Available at: [Link]

  • PharmaCores. (2025). HPLC Method development: an overview. Available at: [Link]

  • Matrix Fine Chemicals. 2-BROMO-1-(3-BROMOPHENYL)ETHAN-1-ONE | CAS 18523-22-3. Available at: [Link]

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LC-MS analysis of 2-(3-Bromophenyl)-1-morpholinoethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of 2-(3-Bromophenyl)-1-morpholinoethanone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

This compound is a synthetic organic compound featuring a substituted phenyl ring, a ketone group, and a morpholine moiety. As a small molecule, its precise and accurate quantification is essential in various stages of scientific research, particularly in medicinal chemistry, drug discovery, and metabolic studies. Its structure suggests potential utility as a chemical probe, a building block for more complex molecules, or a candidate for biological screening assays. The development of a robust, sensitive, and selective analytical method is paramount for determining its concentration in diverse and complex matrices, such as biological fluids or in vitro reaction mixtures.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[1][2] This application note provides a comprehensive, field-proven protocol for the analysis of this compound. It delves into the causality behind methodological choices, from sample preparation to instrument configuration, and establishes a self-validating system through rigorous method validation criteria based on international guidelines.[3][4]

Analytical Strategy: Principles and Considerations

The successful quantification of a target analyte is predicated on a thorough understanding of its physicochemical properties and potential interactions with the sample matrix.

Analyte Physicochemical Profile
  • Structure: (3-Br-Ph)-CH₂-C(=O)-N(C₄H₈O)

  • Molecular Formula: C₁₂H₁₄BrNO

  • Monoisotopic Mass: 267.026 Da (⁷⁹Br), 269.024 Da (⁸¹Br)

  • Key Features: The molecule possesses a moderately polar morpholine ring and carbonyl group, along with a hydrophobic bromophenyl moiety. This amphiphilic nature makes it well-suited for Reversed-Phase Liquid Chromatography (RPLC). The tertiary amine within the morpholine ring is a readily ionizable site, making the molecule highly responsive to positive mode Electrospray Ionization (ESI). The presence of a bromine atom results in a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio), which is a powerful diagnostic tool in mass spectrometry for confirming the identity of the analyte and its fragments.[5][6][7][8]

The Challenge of the Matrix

When analyzing samples from biological sources (e.g., plasma, serum, urine), the analyte is a minor component in a highly complex mixture of proteins, lipids, salts, and endogenous metabolites. These matrix components can interfere with analysis by causing ion suppression or enhancement, which adversely affects accuracy and sensitivity.[9] Therefore, an effective sample preparation strategy is crucial to remove these interferences and ensure reliable quantification.[10][11]

Detailed Experimental Protocol

This protocol is designed for the quantification of this compound in human plasma.

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analog is ideal. If unavailable, a compound with similar chromatographic and mass spectrometric behavior can be used (e.g., a deuterated or ¹³C-labeled version of a related compound).

  • Solvents: LC-MS grade acetonitrile, methanol, and water (e.g., Optima™ LC/MS grade).

  • Mobile Phase Additive: Formic acid (99+% purity).

  • Matrix: Blank human plasma, free of the analyte.

  • Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, nitrogen evaporator, calibrated micropipettes, Class A volumetric flasks, autosampler vials.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte reference standard and the Internal Standard. Dissolve each in methanol in a 1 mL volumetric flask. Sonicate briefly to ensure complete dissolution. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve and quality control samples.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from plasma samples.[10][12]

  • Aliquot: Label 1.5 mL microcentrifuge tubes. Pipette 50 µL of plasma sample, calibrator, or quality control sample into the appropriate tube.

  • Add Internal Standard: Add 25 µL of the 100 ng/mL IS spiking solution to every tube (except for blank matrix samples).

  • Precipitate: Add 200 µL of ice-cold acetonitrile to each tube.

  • Mix: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 150 µL of the clear supernatant to a new set of tubes or a 96-well plate, avoiding the protein pellet.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte and removes the organic solvent.[13]

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex briefly to mix.

  • Analyze: Transfer to autosampler vials for LC-MS/MS analysis.

G cluster_sample Sample Handling cluster_prep Extraction cluster_final Final Preparation Plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) IS_add Add 25 µL Internal Standard Plasma->IS_add Precipitate Add 200 µL Cold Acetonitrile IS_add->Precipitate Precipitation starts Vortex Vortex (30s) Precipitate->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer 150 µL Supernatant Centrifuge->Supernatant Pellet discarded Evaporate Evaporate to Dryness (N₂) Supernatant->Evaporate Concentration step Reconstitute Reconstitute in 100 µL Initial Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Figure 1: Sample Preparation Workflow.
LC-MS/MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument used.

Parameter Category Parameter Recommended Value Rationale
Liquid Chromatography LC SystemUPLC/UHPLC SystemFor high resolution and speed.
ColumnC18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase chemistry for retaining moderately polar compounds.[14]
Mobile Phase A0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ESI mode.[15]
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and UV cutoff.
Gradient5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 minA gradient ensures elution of the analyte with good peak shape while cleaning the column.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Column Temperature40 °CReduces mobile phase viscosity and can improve peak shape.
Injection Volume5 µLBalances sensitivity with potential for column overload.
Mass Spectrometry MS SystemTriple Quadrupole Mass SpectrometerRequired for high-selectivity MRM experiments.
Ionization ModeElectrospray Ionization (ESI), PositiveThe morpholine nitrogen is readily protonated.[2]
Capillary Voltage+3.5 kVOptimized for ion formation and stability.
Source Temperature150 °CGentle heating to aid desolvation.
Desolvation GasNitrogen, 800 L/hr at 450 °CHigh flow and temperature for efficient solvent evaporation.
MRM TransitionsAnalyte: 268.0 -> 199.0 (Quantifier), 268.0 -> 86.1 (Qualifier) IS: To be determined based on IS structurePrecursor [M+H]⁺ selected. Product ions correspond to predicted fragments (loss of morpholine and morpholino cation). Two transitions enhance specificity.[3]
Collision Energy~15-25 eVTo be optimized for each transition to maximize product ion signal.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data System Injector Sample Injection Column Reversed-Phase Column Separation Injector->Column Mobile Phase Flow IonSource ESI Source (Ionization) Column->IonSource Elution Q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 268.0) IonSource->Q1 Q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) Q1->Q2 Selected Ions Q3 Quadrupole 3 (Q3) Product Ion Selection (m/z 199.0, 86.1) Q2->Q3 Fragment Ions Detector Detector (Ion Counting) Q3->Detector Filtered Fragments Output Data Acquisition (Chromatogram) Detector->Output

Figure 2: LC-MS/MS Analysis Logic.

Bioanalytical Method Validation Protocol

To ensure the method is suitable for its intended purpose, a full validation should be performed according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][4][16]

Validation Experiments
  • Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous components interfere at the retention time of the analyte or IS.[3]

  • Linearity and Range: Prepare an 8-point calibration curve by spiking blank plasma with known concentrations of the analyte. The curve should be fitted with a weighted (1/x²) linear regression. The correlation coefficient (r²) should be >0.99.[16]

  • Accuracy and Precision: Analyze Quality Control (QC) samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. Analyze five replicates of each level on three separate days. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% for LLOQ).[3]

  • Matrix Effect: Assess the ion suppression/enhancement by comparing the analyte peak area in post-extraction spiked plasma samples to that of a pure solution at the same concentration. This should be tested in at least six different plasma lots.

  • Recovery: Compare the analyte peak area from pre-extraction spiked samples to post-extraction spiked samples to determine the efficiency of the extraction process.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for at least 4 hours.

    • Long-Term Stability: At -80°C for a duration matching the expected sample storage time.

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Summary of Expected Performance

The following table summarizes the target acceptance criteria for the method validation.

Validation Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Range e.g., 1 - 1000 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Factor (%CV) ≤ 15%
Stability Analyte concentration within ± 15% of initial

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantitative analysis of this compound in human plasma. The described protocol, from sample preparation using protein precipitation to optimized UPLC and MS/MS parameters, provides a reliable foundation for researchers. Adherence to the outlined method validation principles will ensure that the data generated is accurate and reproducible, meeting the stringent requirements of regulated and non-regulated bioanalysis. This method is readily adaptable for use in pharmacokinetic, toxicokinetic, and various drug metabolism studies.

References

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons.[Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan.[Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.[Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA).[Link]

  • Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Ovid.[Link]

  • BA Method Development: Polar Compounds. BioPharma Services.[Link]

  • Preparing Samples for LC-MS/MS Analysis. Organomation.[Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).[Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International.[Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT.[Link]

  • Bioanalysis of Small and Large Molecules using LC-MS. Charles River Laboratories.[Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine.[Link]

  • Mass Spectrometry. Michigan State University Department of Chemistry.[Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PMC.[Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams.[Link]

  • Chemical Properties of Ethanone, 2-bromo-1-(3-bromophenyl)- (CAS 18523-22-3). Cheméo.[Link]

  • CH3Br mass spectrum of bromomethane fragmentation pattern. Doc Brown's Chemistry.[Link]

  • Validation of Analytical Procedures Q2(R2). ICH.[Link]

  • mass spectrum & fragmentation of 1-bromobutane. YouTube.[Link]

  • 12.3 Mass Spectrometry of Some Common Functional Groups. OpenStax.[Link]

  • 2-Bromo-1-(3-bromophenyl)ethan-1-one. PubChem.[Link]

  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry.[Link]

  • A facile, efficient and environmentally benign protocol for the synthesis of α-bromo aromatic ketones. Asian Journal of Organic & Medicinal Chemistry.[Link]

  • Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS. MDPI.[Link]

  • Synthesis of morpholines. Organic Chemistry Portal.[Link]

  • Ethanone, 2-bromo-1-(3-bromophenyl)-. NIST WebBook.[Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate.[Link]

  • A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma. PubMed.[Link]

  • Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry. PubMed.[Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. ScienceDirect.[Link]

  • Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Agilent.[Link]

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Troubleshooting & Optimization

Challenges in the synthesis of 2-(3-Bromophenyl)-1-morpholinoethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(3-Bromophenyl)-1-morpholinoethanone

Topic: Troubleshooting & Optimization Guide for this compound Synthesis Document ID: TS-GUIDE-2024-BPME Target Audience: Medicinal Chemists, Process Development Scientists

Technical Overview & Molecular Architecture

Target Molecule: this compound Chemical Structure: Amide derivative of 3-bromophenylacetic acid. Core Function: Frequently used as a scaffold in fragment-based drug discovery (FBDD) due to the meta-bromo handle, which allows for subsequent Suzuki-Miyaura cross-coupling or Buchwald-Hartwig aminations.

Synthetic Logic: The synthesis typically proceeds via the amidation of 3-bromophenylacetic acid. While theoretically simple, the specific position of the bromine and the lipophilicity of the phenylacetic core introduce challenges in purification and yield optimization.

Visualizing the Workflow:

SynthesisPathways Start 3-Bromophenylacetic Acid (CAS: 1878-67-7) MethodA Method A: Acid Chloride (SOCl2 / Oxalyl Chloride) Start->MethodA Scale-up (>10g) MethodB Method B: Coupling Reagents (HATU / EDC / T3P) Start->MethodB Discovery (<1g) Intermediate Activated Acyl Species MethodA->Intermediate -HCl / -SO2 MethodB->Intermediate Active Ester Product 2-(3-Bromophenyl)-1- morpholinoethanone Intermediate->Product + Morpholine Morpholine Morpholine (Nucleophile) Morpholine->Intermediate Addition

Figure 1: Strategic decision tree for synthetic route selection based on scale and available resources.

Critical Support Modules (Q&A Format)

Module A: Reaction Optimization & Yield Issues

Q: I am observing low conversion (<50%) using EDC/HOBt coupling. The LCMS shows a peak corresponding to the activated ester but minimal product. What is happening?

Diagnosis: This indicates a "stalled intermediate" issue. Morpholine is a secondary amine with moderate nucleophilicity, but phenylacetic acid derivatives are prone to steric bunching at the active site if the activated ester is too bulky.

Troubleshooting Protocol:

  • Switch Coupling Reagent: EDC/HOBt often forms a bulky urea byproduct that can impede kinetics. Switch to T3P (Propylphosphonic anhydride) or HATU . T3P is particularly effective for morpholine couplings as it drives the equilibrium by forming water-soluble byproducts.

  • Base Stoichiometry: Ensure you are using at least 3.0 equivalents of DIPEA (Diisopropylethylamine). Morpholine is basic, but the HCl salt of EDC (if used) consumes base.

  • Order of Addition: Pre-activate the acid with the base and coupling agent for 15 minutes before adding morpholine.

Comparative Efficiency Table:

Coupling MethodTypical YieldPurity (Crude)Cost EfficiencyScale Suitability
Acid Chloride (SOCl₂) 90-95%HighExcellentHigh (>100g)
HATU 85-92%Moderate (Byproducts)LowLow (<1g)
T3P (50% in EtOAc) 88-94%Very HighModerateMedium (1-100g)
EDC/HOBt 60-75%Low (Urea contamination)ModerateLow
Module B: Purification & Isolation Challenges

Q: My product is isolating as a sticky, yellow oil instead of a solid. How can I crystallize it?

Diagnosis: this compound has a low melting point and tends to supercool into an oil, especially if trace solvent (DCM/EtOAc) or unreacted morpholine remains. The "yellow" color often comes from trace bromine impurities or conjugated byproducts.

Resolution Protocol:

  • The "Acid Wash" Technique:

    • Dissolve the crude oil in Ethyl Acetate.

    • Wash 2x with 1M HCl . This is critical. It protonates and removes unreacted morpholine into the aqueous layer.

    • Wash 1x with Saturated NaHCO₃ (to remove unreacted acid).

    • Wash 1x with Brine.

  • Crystallization Solvent System:

    • Evaporate the solvent completely.

    • Triturate with cold Diethyl Ether or a Hexane:MTBE (9:1) mixture.

    • Scratch the flask wall with a glass rod to induce nucleation.

    • Seed crystal: If available, add a micro-spatula of solid product.

Q: I see a persistent impurity at RRT 0.9 in HPLC. It has a mass of [M-Br+H]. Is this from the reaction?

Diagnosis: This is the Des-bromo impurity (Debromination).

  • Cause: If you used a catalytic hydrogenation step nearby or if your starting material (3-bromophenylacetic acid) was contaminated.

  • Prevention: Avoid using Pd/C or strong reducing agents in the presence of the aryl bromide. If the impurity comes from the starting material, recrystallize the acid from water/ethanol before coupling.

Module C: Scale-Up Safety (Acid Chloride Route)

Q: We are scaling up to 500g. The reaction exothermed violently upon adding thionyl chloride. How do we control this?

Diagnosis: The formation of the acid chloride releases SO₂ and HCl gas rapidly. On a large scale, the gas evolution rate can pressurize the vessel and cause thermal runaway.

Standard Operating Procedure (SOP) for Scale-Up:

  • Solvent Catalyst: Use Toluene as the solvent (higher boiling point, better thermal mass) with a catalytic amount of DMF (Dimethylformamide).

  • Controlled Addition: Add SOCl₂ dropwise at 0°C , then allow to warm to room temperature. Do not add all at once.

  • Gas Scrubbing: The reaction outlet must be connected to a scrubber containing 10% NaOH to neutralize HCl/SO₂ emissions.

  • Quench: When reacting the acid chloride with morpholine, maintain the internal temperature below 10°C . The reaction is highly exothermic.

Experimental Protocol: The "Golden Standard" Method

Method: Acid Chloride Activation (Recommended for >5g scale) Objective: Synthesis of this compound with >95% purity.

Step-by-Step Guide:

  • Activation:

    • Charge a dry flask with 3-Bromophenylacetic acid (1.0 eq) .

    • Add Dichloromethane (DCM) [10 mL/g] and DMF (2-3 drops) .

    • Cool to 0°C under N₂ atmosphere.

    • Add Oxalyl Chloride (1.2 eq) dropwise over 30 mins. (Note: Oxalyl chloride is milder than SOCl₂ and allows easier removal of byproducts).

    • Stir at Room Temp (RT) for 2 hours until gas evolution ceases.

    • Critical Step: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh DCM.

  • Coupling:

    • In a separate flask, mix Morpholine (1.1 eq) and Triethylamine (2.0 eq) in DCM. Cool to 0°C.[1]

    • Slowly cannulate the acid chloride solution into the amine solution.

    • Stir at RT for 4 hours.

  • Workup (The "Tri-Phase" Wash):

    • Phase 1 (Acidic): Wash organic layer with 1N HCl (Removes excess Morpholine/TEA).

    • Phase 2 (Basic): Wash with Sat. NaHCO₃ (Removes unreacted Acid).

    • Phase 3 (Neutral): Wash with Brine, dry over MgSO₄, and concentrate.

  • Data Validation:

    • 1H NMR (400 MHz, CDCl₃): Look for the characteristic singlet (or AB quartet) of the benzylic protons (-CH₂-) around δ 3.7 ppm . The morpholine ring protons will appear as multiplets at δ 3.4-3.7 ppm .

    • Mass Spec: Expect [M+H]+ = 284/286 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

Troubleshooting Flowchart

Troubleshooting Start Problem Identified Issue1 Low Yield / Incomplete Reaction Start->Issue1 Issue2 Impurity / Color Issues Start->Issue2 Issue3 Product is an Oil (Not Solid) Start->Issue3 Check1 Check Coupling Reagent. Is urea precipitating? Issue1->Check1 Check2 Check TLC/LCMS. Is unreacted amine present? Issue2->Check2 Check3 Is solvent trapped? Issue3->Check3 Action1 Switch to T3P or Acid Chloride Method Check1->Action1 Yes Action2 Perform 1N HCl Wash (Removes Morpholine) Check2->Action2 Yes Action3 High Vac (>4h) + Triturate w/ Et2O Check3->Action3 Yes

Figure 2: Rapid diagnostic flowchart for common synthetic failures.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Allen, C. L., & Williams, J. M. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Society Reviews, 40(7), 3405-3415.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74653, 3-Bromophenylacetic acid.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

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Technical Support Center: Purification of 2-(3-Bromophenyl)-1-morpholinoethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-(3-Bromophenyl)-1-morpholinoethanone. Our focus is on delivering field-proven insights and robust protocols to address common challenges encountered during the purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for this compound.

Q1: What are the primary recommended methods for purifying crude this compound? The two most effective and widely used methods are column chromatography over silica gel and recrystallization.[1][2] The choice between them depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.[3]

Q2: How do I decide between column chromatography and recrystallization? Column chromatography is generally the preferred method when dealing with a complex mixture of impurities or when separating compounds with similar polarities.[4] It is highly versatile for initial, large-scale purification. Recrystallization is an excellent final polishing step to achieve high purity, especially for removing small amounts of structurally similar impurities from an already partially purified solid product.[5][6] Often, a combination of both methods (column chromatography followed by recrystallization) yields the product with the highest purity.[1]

Q3: What are the likely impurities in a typical synthesis of this compound? Given that this compound is synthesized from 2-bromo-1-(3-bromophenyl)ethanone and morpholine, common impurities include:

  • Unreacted Starting Materials: Residual 2-bromo-1-(3-bromophenyl)ethanone and excess morpholine.

  • By-products: Products from potential side reactions, which may include dimers or products of elimination.

  • Residual Solvents: Solvents used in the reaction and workup steps.

Q4: How can I effectively assess the purity of my final product? Purity can be determined using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. A single spot suggests a high degree of purity.[2]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting range.[3][7]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the desired compound and detect the presence of impurities.[3][8]

Section 2: Troubleshooting and Optimization Guide

This guide is structured to provide direct answers to specific experimental problems you may encounter.

Recrystallization Issues

Q: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it? A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[7]

  • Causality: The boiling point of your chosen solvent is likely too high.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a miscible co-solvent in which your compound is more soluble to lower the overall boiling point of the solvent system.

    • Alternatively, start over and select a solvent with a lower boiling point.

Q: I've cooled my solution, but no crystals have formed. How can I induce crystallization? A: Crystal formation requires nucleation, which can sometimes be slow to initiate.

  • Causality: The solution may not be sufficiently supersaturated, or there are no nucleation sites.

  • Solutions:

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a surface for crystals to begin forming.[9]

    • Seed Crystals: Add a tiny crystal of the pure compound to the solution. This provides a template for further crystal growth.[9]

    • Reduce Solvent Volume: If the solution is not saturated enough, gently heat it to evaporate some of the solvent and then allow it to cool again.[10]

    • Deep Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.[5][10]

Q: My final yield after recrystallization is very low. What are the common causes? A: Low yield is a frequent issue and can stem from several factors.

  • Causality & Solutions:

    • Using too much solvent: The most common cause. Your compound, while less soluble in the cold solvent, still has some solubility. Using the absolute minimum amount of hot solvent to dissolve the crude product is critical.[3][10]

    • Premature crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.[1]

    • Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[5][7]

Column Chromatography Issues

Q: I'm not achieving good separation between my product and an impurity on the TLC plate. What should I try? A: Poor separation (spots with very close Rf values) means the chosen solvent system is not effective.

  • Causality: The polarity of the eluent is not optimized to differentiate between the components of your mixture.

  • Solutions:

    • Adjust Polarity: If spots are too high on the TLC (high Rf), the eluent is too polar; add more of the non-polar solvent (e.g., hexane). If spots are too low (low Rf), the eluent is not polar enough; add more of the polar solvent (e.g., ethyl acetate).[3]

    • Change Solvents: If adjusting the ratio of your current system (e.g., Hexane/Ethyl Acetate) doesn't work, switch to a different solvent system with different chemical properties. For example, try substituting ethyl acetate with acetone or dichloromethane.[4][11]

Q: My compound appears to be stuck on the column and won't elute. What should I do? A: This indicates that the mobile phase is too non-polar for your compound, causing it to remain strongly adsorbed to the silica gel.

  • Causality: The compound has a much higher affinity for the stationary phase (silica) than the mobile phase (eluent).

  • Solution: Gradually increase the polarity of the eluent.[3] For example, if you are running with 10% ethyl acetate in hexane, try increasing to 20%, then 30%, and so on. In extreme cases, a small amount of a highly polar solvent like methanol may be needed to push the compound off the column.

Section 3: Detailed Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general method for purifying this compound using flash column chromatography.

  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.[1]

    • The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4.[1]

  • Column Packing:

    • Securely clamp a glass column in a vertical position.[12]

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[12][13]

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).[3]

    • Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.[12]

    • Add a protective layer of sand on top of the silica gel.[12]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to get a dry, free-flowing powder.[1][13]

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.

    • Apply gentle pressure to begin eluting the sample through the column.[1]

    • Collect the eluent in fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.[1]

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol is ideal for a final purification step if the product is a solid.

  • Solvent Selection:

    • Place a small amount of your crude solid in a test tube.

    • Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and heat the mixture.[1][9]

    • A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[5][10]

  • Dissolution:

    • In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent required for complete dissolution.[3][10]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, or if you used activated charcoal to remove colored impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1][10]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[5][7] Slow cooling is crucial for forming large, pure crystals.

    • Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5]

    • Dry the purified crystals under vacuum to remove residual solvent.[1]

Section 4: Data and Workflow Visualization

Table 1: Comparison of Primary Purification Techniques
ParameterColumn ChromatographyRecrystallization
Principle Differential partitioning of components between a stationary and mobile phase based on polarity.Difference in solubility of the compound and impurities in a solvent at different temperatures.[2]
Best For Complex mixtures, separation of compounds with different polarities, initial purification.Final purification of mostly pure solids, removing small amounts of impurities.[5]
Throughput Lower; can be time-consuming.Higher; relatively fast for small to medium scales.
Solvent Consumption High.Low to moderate.
Key Challenge Finding an optimal solvent system for good separation.Finding a suitable solvent; preventing "oiling out".[7]
General Purification Workflow

// Node Definitions crude [label="Crude 2-(3-Bromophenyl)-\n1-morpholinoethanone", fillcolor="#FBBC05", fontcolor="#202124"]; assess [label="Assess Purity & Impurity Profile\n(TLC, NMR)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_solid [label="Is the crude\nproduct a solid?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Chromatography Path chrom_decision [label="Complex Mixture or\nLiquid/Oily Product", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; chrom [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tlc [label="1. Select Solvent System via TLC"]; pack [label="2. Pack Column"]; load [label="3. Load Sample"]; elute [label="4. Elute & Collect Fractions"]; analyze [label="5. Analyze Fractions via TLC"]; combine [label="6. Combine Pure Fractions\n& Evaporate"];

// Recrystallization Path recrys_decision [label="Mostly Pure Solid", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; recrys [label="Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="1. Select Suitable Solvent"]; dissolve [label="2. Dissolve in Min. Hot Solvent"]; filter [label="3. Hot Filtration (Optional)"]; cool [label="4. Cool Slowly to Crystallize"]; isolate [label="5. Isolate Crystals via\nVacuum Filtration"];

// Final Product final_product [label="Purified Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_assess [label="Final Purity Assessment\n(TLC, MP, NMR)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges crude -> assess; assess -> is_solid;

is_solid -> chrom_decision [label="No"]; is_solid -> recrys_decision [label="Yes"]; recrys_decision -> recrys; chrom_decision -> chrom;

// Chromatography Workflow chrom -> tlc -> pack -> load -> elute -> analyze -> combine -> final_product;

// Recrystallization Workflow recrys -> solvent -> dissolve -> filter -> cool -> isolate -> final_product;

// Final Assessment final_product -> final_assess; } endomdot Caption: General purification workflow for this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
  • PubChem. (2025). 2-Bromo-1-(3-bromophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 2-bromo-1-(3-bromophenyl)- (CAS 18523-22-3). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dry silica gel. Retrieved from [Link]

  • JoVE. (n.d.). How to run column chromatography. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). General procedure for synthesis of 2. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(3-bromophenyl)-. NIST WebBook. Retrieved from [Link]

  • American Elements. (n.d.). 2-(3-bromophenyl)morpholine. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(Bromomethyl)-3-phenylquinoxaline and its Derivatives.
  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of 2-(3-Bromophenyl)-1-morpholinoethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with 2-(3-Bromophenyl)-1-morpholinoethanone. As a specialized chemical intermediate, its stability profile is not extensively documented in public literature. This resource provides a predictive guide based on the established chemistry of its core functional groups: an α-aminoketone, an N-acylmorpholine, and a bromophenyl ring. It offers troubleshooting advice and detailed protocols for conducting robust stability and degradation studies in line with regulatory expectations.[1][2]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that influence its stability?

A1: The molecule's stability is primarily dictated by three functional groups:

  • α-Amino Ketone: This moiety is susceptible to both oxidation and reactions related to the carbonyl group.[3][4]

  • Amide (N-acylmorpholine): The amide bond is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[5]

  • Bromophenyl Ring: The aromatic bromine is relatively stable but can be liable to photolytic degradation, leading to debromination or other radical-mediated reactions upon exposure to UV light.[6][7]

  • Morpholine Ring: While generally stable, the morpholine ring can undergo oxidative cleavage under harsh conditions.[8][9]

Q2: What are the expected degradation pathways for this molecule?

A2: Based on its structure, the most probable degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolytic Pathway: Cleavage of the amide bond would yield 3-bromophenylacetic acid and morpholine.

  • Oxidative Pathway: Oxidation is a mechanistically complex pathway for pharmaceuticals.[10] For this molecule, oxidation could occur at the carbon alpha to the ketone and nitrogen, or potentially lead to the opening of the morpholine ring.[8] The use of hydrogen peroxide (H₂O₂) is a standard method to probe oxidative susceptibility.[5][11][12]

  • Photolytic Pathway: Exposure to light, particularly UV, can cause the cleavage of the carbon-bromine bond, potentially leading to radical formation and subsequent secondary degradation products.[13] Some brominated aromatic compounds have been shown to have decreased photostability.[6]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, particularly if the material is of high purity for use as an analytical standard.

Q4: How should I approach designing a forced degradation study for this compound?

A4: A forced degradation or stress testing study is crucial to identify potential degradation products and establish a stability-indicating analytical method.[1][2][13] The study should systematically evaluate the impact of hydrolysis, oxidation, heat, and light according to ICH guidelines (Q1A R2).[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation is meaningful but not so excessive that it forms irrelevant secondary products.[5][11]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Peaks in HPLC Chromatogram of a Freshly Prepared Sample 1. Contaminated solvent or glassware. 2. On-column degradation. 3. Presence of impurities from synthesis (e.g., starting materials like 2-bromoacetophenone).[14]1. Use high-purity HPLC-grade solvents and meticulously clean all glassware. 2. Modify HPLC conditions: lower the column temperature, adjust mobile phase pH to be near neutral, or use a different stationary phase. 3. Obtain a certificate of analysis for the starting material or re-purify it. Characterize impurities using mass spectrometry (MS).[15]
No Degradation Observed Under Stress Conditions (e.g., 0.1 M HCl at 60°C for 24h) 1. The molecule is highly stable under the applied conditions. 2. Insufficient stress duration or intensity.1. This is valuable data indicating high intrinsic stability. 2. Incrementally increase the stressor severity as outlined in the protocol below. For hydrolysis, you may need to increase acid/base concentration or temperature.[11] For oxidation, a higher concentration of H₂O₂ may be required.[11][12]
Complete or Near-Complete Degradation (>50%) 1. The stress conditions are too harsh. Over-stressing can lead to the formation of secondary degradants not relevant to shelf-life stability.[11]1. Reduce the stressor concentration, temperature, or exposure time. The target degradation is typically 5-20%.[5] For example, if refluxing in 0.1 M NaOH causes complete degradation, try the reaction at room temperature first.[5]
Poor Peak Shape or Tailing in HPLC Analysis 1. The morpholine nitrogen, being basic, can interact with residual silanols on the HPLC column packing. 2. Inappropriate mobile phase pH.1. Use a column with end-capping or a modern hybrid stationary phase. 2. Adjust the mobile phase pH. Adding a small amount of an amine modifier like triethylamine (TEA) or using a buffer can improve peak shape.
Formation of Multiple, Unidentifiable Peaks in Photostability Study 1. Radical-mediated degradation initiated by C-Br bond cleavage is complex. 2. The solvent used in the study may be participating in the reaction.1. Use an HPLC-MS method to get mass information for each peak to help in structure elucidation. 2. Conduct the study on the solid material and in an inert solvent (e.g., acetonitrile) to compare degradation profiles.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a starting point and should be adapted based on observed results to achieve the target 5-20% degradation.[5]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60 °C for 24 hours. If no degradation, increase temperature to 80 °C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60 °C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[11][16] If no degradation, increase H₂O₂ concentration to 10% or 30%.[5][12]

  • Thermal Degradation (Solution): Heat the stock solution at 80 °C for 48 hours.

  • Thermal Degradation (Solid): Place a few milligrams of the solid compound in an oven at 105 °C for 24 hours.[13] Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.[17]

  • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 30% B

    • 32-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Method Validation: The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation peaks generated during the forced degradation study.[5] Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in the presence of its degradants.

Section 4: Visualized Workflows and Pathways

Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Expose to Stressor base Base Hydrolysis (1M NaOH, 60°C) stock->base Expose to Stressor oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stressor thermal Thermal (Solid/Solution, 80°C) stock->thermal Expose to Stressor photo Photolytic (ICH Q1B) stock->photo Expose to Stressor neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV/PDA Analysis neutralize->hplc ms LC-MS for Impurity ID hplc->ms If unknown peaks G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photo Photolysis (UV Light) Parent 2-(3-Bromophenyl)- 1-morpholinoethanone Acid 3-Bromophenylacetic Acid Parent->Acid Amide Cleavage Morpholine Morpholine Parent->Morpholine Amide Cleavage Oxidized_Alpha α-Hydroxy Ketone or other oxidized species Parent->Oxidized_Alpha Oxidation Ring_Opened Ring-Opened Morpholine Products Parent->Ring_Opened Oxidation Debrominated 2-Phenyl-1- morpholinoethanone Parent->Debrominated C-Br Cleavage Radical_Products Other Radical- Mediated Products Parent->Radical_Products C-Br Cleavage

Caption: Predicted degradation pathways for the target molecule.

References

  • Vertex AI Search. (n.d.). Oxidative Stress Stability Testing - Testing Laboratory.
  • Vertex AI Search. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • RSC Publishing. (n.d.). The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry.
  • Vertex AI Search. (n.d.). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product (21).
  • der DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and.
  • PMC. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • PMC. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450.
  • PMC. (2024, November 25). Thermal degradation of 18 amino acids during pyrolytic processes.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • ResearchGate. (2025, August 6). The microbial degradation of morpholine.
  • Taylor & Francis. (n.d.). Morpholine – Knowledge and References.
  • ResearchGate. (n.d.). Detailed mechanism of the degradation of the 2-keto (4) and 3-keto (3)....
  • Taylor & Francis eBooks. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol | 64 | Catalysis of Organi.
  • PMC. (n.d.). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. | Request PDF.
  • ResearchGate. (2024, November 5). (PDF) Thermal degradation of 18 amino acids during pyrolytic processes.
  • Vertex AI Search. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Sigma-Aldrich. (n.d.). 2-(3-bromo-phenyl)-1-morpholin-4-yl-ethanethione.
  • RSC Publishing. (1967). Thermal rearrangement of optically active α-hydroxy-imines to α-amino-ketones - Chemical Communications (London).
  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development.
  • Vertex AI Search. (2023, July 13). Stability testing of existing active substances and related finished products.
  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination.
  • PMC. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines.
  • Googleapis.com. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - European Patent Office - EP 0924193 A1.
  • ResearchGate. (2025, August 6). Transformation of 2-aminoacetophenone to (S)-2-amino-1-phenylethanol by Arthrobacter sulfureus.
  • Charles River. (n.d.). Stability Testing of Biopharmaceutical Products.
  • Vertex AI Search. (n.d.). ich harmonised tripartite guideline - quality of biotechnological products.
  • BioProcess International. (2015, May 12). Special Report on Product Stability Testing: Developing Methods for New Biologics and Emerging Markets.
  • I.R.I.S. (n.d.). New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/.
  • PMC. (n.d.). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Pharmaceutical Technology. (2017, September 2). Stepping Up the Pace of Drug Stability Studies.
  • RSC Publishing. (2019, January 22). Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p-methoxybenzyl protection.
  • PMC. (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa.
  • King's College London Research Portal. (n.d.). Analytical characterization of three cathinone derivatives, 4-MPD, 4 F-PHP and bk-EPDP, purchased as.
  • NIH. (n.d.). 2-Amino-2-phenylethan-1-ol | C8H11NO | CID 134797 - PubChem.
  • ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms | Request PDF.
  • Chemsrc. (2025, August 22). 2-Amino-1-phenylethanone | CAS#:613-89-8.
  • Yeast Metabolome Database. (n.d.). Synthesis and degradation of ketone bodies.
  • PubMed. (2023, March 15). Ketone-phenol reactions and the promotion of aromatizations by food phenolics.

Sources

Optimizing reaction conditions for 2-(3-Bromophenyl)-1-morpholinoethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-3BR-MORPH-001 Status: Active Analyst: Senior Application Scientist

Scope & Chemical Identity

Target Molecule: 2-(3-Bromophenyl)-1-morpholinoethanone Chemical Class: Phenylacetamide / Morpholine Amide Core Transformation: Amidation of 3-Bromophenylacetic acid.

Critical Nomenclature Verification: Based on the IUPAC string provided, the target is the amide formed between 3-bromophenylacetic acid and morpholine.

  • Structure: 3-Br-C6H4-CH2-C(=O)-N(CH2CH2)2O

  • Note: If your target is the

    
    -aminoketone (where the carbonyl is attached to the phenyl ring), the name would be 1-(3-bromophenyl)-2-morpholinoethanone. This guide focuses on the amide  synthesis as strictly defined by your nomenclature.
    

Primary Synthetic Routes (Protocols)

We recommend two distinct routes depending on your scale and available equipment.

Method A: Acid Chloride Activation (Scalable & Robust)

Best for: Gram-scale synthesis, high yields, cost-efficiency.

Reagents:

  • 3-Bromophenylacetic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Morpholine (1.1 equiv)

  • Triethylamine (

    
    ) (1.5 equiv) or excess Morpholine (2.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or Toluene.

  • Catalyst: DMF (1-2 drops).

Protocol:

  • Activation: Dissolve 3-bromophenylacetic acid in dry DCM. Add catalytic DMF. Add

    
     dropwise at 0°C.
    
  • Reflux: Warm to room temperature (RT) and reflux for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Evaporation: Concentrate in vacuo to remove excess

    
    . Critical: Co-evaporate with toluene twice to remove trapped HCl.
    
  • Coupling: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.[2]

  • Addition: Slowly add a mixture of Morpholine and

    
     in DCM. Exotherm Warning.
    
  • Workup: Stir at RT for 2 hours. Wash with 1M HCl (removes unreacted morpholine), then Sat.

    
     (removes unreacted acid), then Brine. Dry over 
    
    
    
    .[2]
Method B: Direct Coupling (HATU/EDC)

Best for: Small scale (<100mg), avoiding noxious fumes, high-throughput screening.

Reagents:

  • 3-Bromophenylacetic acid (1.0 equiv)[1]

  • Morpholine (1.1 equiv)

  • HATU (1.1 equiv) or EDC·HCl (1.2 equiv) + HOBt (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF or DCM.

Protocol:

  • Dissolve acid in DMF.[2] Add DIPEA. Stir 5 mins.

  • Add HATU. Stir 5 mins (Activation).

  • Add Morpholine.[1][3][4] Stir at RT for 4–16 hours.

  • Dilute with EtOAc, wash with 1M HCl,

    
     (5% aq), and Brine.
    

Optimization & Troubleshooting Center (FAQ)

Category 1: Yield Issues

Q: My yield is low (<50%) using the Acid Chloride route. Where am I losing product?

  • Diagnosis A (Hydrolysis): The acid chloride is moisture-sensitive. If your DCM is "wet" or the intermediate was exposed to air too long, it reverted to the starting acid.

    • Fix: Use anhydrous DCM. Verify acid chloride formation by quenching a small aliquot with MeOH and checking TLC for the methyl ester.

  • Diagnosis B (Morpholine Salt Trap): Morpholine is a base. If you use exactly 1.0 equiv of morpholine without an auxiliary base (TEA/DIPEA), the HCl generated will protonate half your morpholine, rendering it non-nucleophilic.

    • Fix: Use 2.2 equivalents of morpholine (if cheap) or 1.1 equiv Morpholine + 1.5 equiv TEA .

Q: I see a significant "dimer" impurity.

  • Diagnosis: Phenylacetic acids can form ketenes or anhydrides under harsh activation.

  • Fix: Keep the activation temperature at 0°C initially. Do not reflux

    
     longer than necessary.
    
Category 2: Purity & Workup

Q: The product is an oil that won't crystallize. How do I solidify it?

  • Insight: Amides with morpholine and flexible linkers (benzyl) often form viscous oils due to low lattice energy.

  • Fix:

    • Trituration: Dissolve in minimum EtOAc, add excess Hexane/Heptane until cloudy, and sonicate.

    • High Vac: Keep on high vacuum (<1 mbar) for 24h to remove trapped solvent.

    • Seed: If you have any solid, seed the oil.

Q: Product retains a "fishy" smell (Morpholine contamination).

  • Fix: Your acid wash was insufficient. Morpholine (

    
    ) is easily removed by acid.
    
    • Protocol: Wash the organic layer with 1M HCl (2x) . This converts residual morpholine to the water-soluble hydrochloride salt.

Visual Workflows (Graphviz)

Workflow 1: Synthesis & Purification Logic

SynthesisWorkflow Start Start: 3-Bromophenylacetic Acid RouteChoice Select Route Start->RouteChoice SOCl2 Add SOCl2 + cat. DMF (Reflux 2h) RouteChoice->SOCl2 Scale > 1g Evap Evaporate excess SOCl2 (Co-evap w/ Toluene) SOCl2->Evap Coupling Add Morpholine + Et3N (DCM, 0°C) Evap->Coupling AcidWash Wash: 1M HCl (Removes Morpholine) Coupling->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes Unreacted Acid) AcidWash->BaseWash Dry Dry (MgSO4) & Concentrate BaseWash->Dry Check Product State? Dry->Check Solid Recrystallize (EtOAc/Hexane) Check->Solid Solid Oil Triturate / High Vac Check->Oil Viscous Oil Final Target: 2-(3-Bromophenyl)- 1-morpholinoethanone Solid->Final Oil->Final

Caption: Step-by-step synthetic workflow emphasizing the critical acid/base wash steps for purification.

Optimization Matrix

VariableRecommendationRationale
Solvent DCM (Preferred) or THFDCM solubilizes the acid chloride well and allows for easy washing. THF is good but requires drying.
Base Triethylamine (

)
Cheap, effective scavenger for HCl. Use 1.5 eq. Avoid inorganic bases (Carbonates) in homogenous DCM reactions as they react slowly.
Temperature 0°C

RT
Addition of morpholine is exothermic. 0°C prevents side reactions (dimerization).
Stoichiometry 1.0 Acid : 1.1 Amine : 1.5 Base Slight excess of amine ensures complete consumption of the activated acid. Base traps HCl.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Organic Syntheses. (1920). Preparation of Acid Chlorides using Thionyl Chloride.[5][6][7][8] Org.[9][10][11] Synth. 1920, 1, 147.

  • BenchChem. (2025).[2] Troubleshooting Acid Chloride Formation. (General reference for troubleshooting logic derived from search context).

Sources

Side reactions in the synthesis of 2-(3-Bromophenyl)-1-morpholinoethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis of 2-(3-Bromophenyl)-1-morpholinoethanone (CAS: 214209-93-5), a key intermediate in the development of pharmaceutical scaffolds.[1]

This document addresses the amide derivative formed from 3-bromophenylacetic acid and morpholine.[1] If your target is the isomeric


-aminoketone (1-(3-bromophenyl)-2-morpholinoethanone), please refer to the Structural Disambiguation section below before proceeding.[1]

Part 1: Structural Disambiguation & Core Chemistry

Target Molecule: this compound IUPAC Name: 1-(4-Morpholinyl)-2-(3-bromophenyl)ethanone Structure: An amide bond connects the morpholine ring to the 3-bromophenylacetyl moiety.[1]

  • Carbonyl Position: C1 (Amide carbonyl).

  • Linkage: Methylene bridge (-CH2-) connects the carbonyl to the 3-bromophenyl ring.[1]

  • Key Reactivity: The benzylic methylene protons (

    
    -to-carbonyl) are significantly acidic due to the electron-withdrawing nature of both the carbonyl and the 3-bromoaryl group.[1] This acidity is the primary driver of side reactions (ketene formation).
    

Part 2: Technical Troubleshooting Guide (Q&A)

Category 1: Reaction Color & Impurity Profile

Q: My reaction mixture turned from pale yellow to dark red/brown during the acid chloride activation step. Is this normal?

Diagnosis: Ketene-mediated Oligomerization. This is a critical failure mode specific to phenylacetic acid derivatives.[1]

  • Mechanism: When 3-bromophenylacetyl chloride is generated, the

    
    -protons are highly acidic.[1] If a tertiary amine base (e.g., Triethylamine, DIEA) is added too quickly or without sufficient cooling, the base promotes dehydrohalogenation, generating a ketene intermediate  (3-Br-C6H4-CH=C=O).[1]
    
  • Consequence: Unlike stable ketenes, this reactive intermediate rapidly dimerizes or polymerizes to form colored, lipophilic tars that are difficult to remove via chromatography.

  • Corrective Action:

    • Switch Bases: Use an inorganic base (e.g., K2CO3) in a biphasic system (Schotten-Baumann conditions) to minimize ketene formation.

    • Order of Addition: If using organic bases, add the acid chloride slowly to a solution of morpholine and base at 0°C. Never add the base to the neat acid chloride.

Q: I see a persistent impurity spot on TLC (Rf ~0.6) that co-elutes with the product when using EDC/DCC coupling.

Diagnosis: N-Acylurea Rearrangement.

  • Mechanism: When using carbodiimides (DCC/EDC), the O-acylisourea intermediate can undergo an intramolecular

    
     acyl migration if the amine nucleophile (morpholine) attack is slow or sterically hindered. This forms the stable, unreactive 
    
    
    
    -acylurea byproduct.[1]
  • Risk Factor: While morpholine is a good nucleophile, the presence of the bulky 3-bromophenyl group can retard the rate slightly, allowing the rearrangement to compete.

  • Corrective Action:

    • Additives: Always use HOBt (Hydroxybenzotriazole) or HOAt. These form a reactive ester that reacts faster with morpholine than the rearrangement rate.

    • Switch Reagent: Use T3P (Propylphosphonic anhydride) . It generates no urea byproducts and drives the reaction to completion with simple aqueous workup.

Category 2: Yield & Conversion Issues

Q: The reaction stalls at ~50% conversion despite using 1.0 equivalent of Acid Chloride and 1.0 equivalent of Morpholine.

Diagnosis: Morpholine Hydrohalide Precipitation. [1]

  • Causality: The reaction produces HCl as a byproduct. Morpholine acts as a base (

    
    ) and scavenges the HCl, forming Morpholine
    
    
    
    HCl. This salt precipitates (in non-polar solvents like DCM or Toluene) and removes half of your nucleophile from the reaction.
  • The "Trap": You effectively stop the reaction at 50% because the remaining morpholine is protonated and non-nucleophilic.

  • Corrective Action:

    • Stoichiometry: Use 2.2 equivalents of morpholine (one to react, one to scavenge HCl).

    • Auxiliary Base: Use 1.0 eq Morpholine + 1.5 eq DIEA (Diisopropylethylamine). DIEA acts as the proton scavenger, keeping morpholine free.

Category 3: Halogen Integrity

Q: I observe a minor mass peak corresponding to [M-Br+H] (Debromination).

Diagnosis: Metal-Halogen Exchange or Pd-Contamination. [1]

  • Scenario A (Lithiation): If you attempted to generate the amide via a lithiated morpholine species, the lithium reagent likely performed a Lithium-Halogen exchange on the aryl bromide.

  • Scenario B (Catalytic Hydrogenation): If you used catalytic hydrogenation to remove a protecting group elsewhere in the synthesis, the C-Br bond is susceptible to hydrogenolysis (Pd/C + H2).

  • Corrective Action: Avoid strong organometallics. The amide bond is stable; use standard acylation chemistry (Acid Chloride or T3P) which preserves the aryl bromide perfectly.

Part 3: Comparative Synthetic Protocols

The following table contrasts the two primary methodologies recommended for this synthesis.

FeatureMethod A: Acid Chloride (Scalable) Method B: T3P Coupling (High Purity)
Reagents Thionyl Chloride (

), Toluene
T3P (50% in EtOAc), DIEA
Key Risk Ketene formation (colored impurities)Cost (Reagent is more expensive)
Purity Profile Requires recrystallization/columnOften >95% crude purity
Temp Control Critical (0°C for addition)Flexible (0°C to RT)
Byproducts HCl, SO2 (Gas evolution)Water-soluble phosphates
Recommendation Best for >10g scale Best for <5g or Med-Chem

Part 4: Visualizing the Reaction Pathways

The diagram below illustrates the competition between the desired amidation and the problematic ketene pathway.

ReactionPathways cluster_0 Critical Control Point SM 3-Bromophenylacetic Acid AcidCl Acid Chloride (Reactive Intermediate) SM->AcidCl SOCl2, Toluene, Reflux Ketene Ketene Intermediate (Highly Reactive) AcidCl->Ketene Excess Base / Heat (- HCl) Amide Target Amide This compound AcidCl->Amide Morpholine (2.0 eq) 0°C, Slow Addition Dimer Colored Oligomers/Tars (SIDE PRODUCT) Ketene->Dimer Self-Reaction Ketene->Amide Morpholine (Trace)

Caption: Figure 1. Mechanistic divergence in acid chloride activation. The red dashed path indicates the ketene failure mode caused by uncontrolled base addition.

Part 5: Optimized Experimental Protocol (Method A)

Objective: Synthesis of this compound (10 mmol scale) minimizing ketene formation.

  • Activation:

    • To a flame-dried flask, add 3-Bromophenylacetic acid (2.15 g, 10 mmol) and anhydrous Toluene (20 mL).

    • Add Thionyl Chloride (1.5 eq, 1.1 mL) and a catalytic drop of DMF.

    • Heat to 65°C for 2 hours. Monitor gas evolution. Once ceased, concentrate in vacuo to remove excess

      
      . Redissolve crude acid chloride in DCM (10 mL).
      
  • Amidation (The Critical Step):

    • In a separate flask, prepare a solution of Morpholine (2.2 eq, 1.9 mL) in DCM (20 mL). Cool to 0°C (Ice bath).

    • Crucial: Add the crude acid chloride solution dropwise to the morpholine solution over 30 minutes.

    • Reasoning: Keeping morpholine in excess ensures immediate trapping of the acid chloride, preventing the base-catalyzed elimination to the ketene.

  • Workup:

    • Wash organic layer with 1M HCl (removes excess morpholine), then Sat. NaHCO3 (removes unreacted acid), then Brine.

    • Dry over MgSO4 and concentrate.

    • Expectation: Off-white solid.[1] Recrystallize from Hexane/EtOAc if necessary.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4] Organic Process Research & Development, 20(2), 140-177.[1] [1]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1] [1]

  • Orr, A. (2025). Common Side Reactions in Acid Chloride Amidation. Common Organic Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24857367, 3-Bromophenylacetic acid.[1] [1]

Sources

Byproduct identification in 2-(3-Bromophenyl)-1-morpholinoethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and byproduct identification of 2-(3-Bromophenyl)-1-morpholinoethanone .

Critical Structural Disambiguation: Based on standard IUPAC nomenclature principles, the name "this compound" describes an amide structure where the carbonyl group is at position 1 (attached to the morpholine nitrogen) and the aryl group is at position 2.

  • Target Structure (Amide): N-(3-Bromophenylacetyl)morpholine.

  • Common Naming Confusion: This name is frequently confused with the

    
    -amino ketone  derivative: 1-(3-Bromophenyl)-2-morpholinoethan-1-one.
    
  • Scope: This guide focuses on the Amide Synthesis (via 3-Bromophenylacetic acid) as strictly defined by the nomenclature provided, but includes a specific section for the amino-ketone isomer due to its prevalence in drug discovery scaffolds.

Section 1: Reaction Pathway & Impurity Logic

To troubleshoot effectively, you must visualize the "Invisible" competition occurring in your flask. The following diagram maps the standard Acid Chloride activation route (most common for this scale) and the specific byproducts generated at each divergence point.

ReactionPathway SM Starting Material: 3-Bromophenylacetic Acid Act Intermediate: Acid Chloride / Mixed Anhydride SM->Act Activation Prod TARGET PRODUCT: 2-(3-Bromophenyl)-1- morpholinoethanone Act->Prod + Morpholine (Nucleophilic Acyl Substitution) BP1 Impurity A: Symmetrical Anhydride Act->BP1 + Unreacted Acid (Stoichiometry Mismatch) BP2 Impurity B: Hydrolyzed Acid (Reverted SM) Act->BP2 + Moisture (Hydrolysis) BP3 Impurity C: O-Acyl Urea (If carbodiimide used) Act->BP3 Rearrangement (Coupling Agent specific) Rg1 Activation Agent (SOCl2 or EDC) Rg1->SM Rg2 Morpholine Rg2->Act H2O Trace H2O H2O->Act

Figure 1: Mechanistic divergence in the amidation of 3-bromophenylacetic acid. Green paths indicate the desired workflow; red paths indicate critical failure points leading to specific impurities.

Section 2: Troubleshooting Guide (Q&A)

Category A: Impurity Identification (HPLC/LC-MS)

Q1: I observe a persistent peak at RRT ~1.2 (relative to product) that resists aqueous workup. What is it? Diagnosis: This is likely the Symmetrical Anhydride (Bis(3-bromophenylacetic) anhydride).

  • Cause: In acid chloride or mixed anhydride protocols (e.g., Ethyl chloroformate), if the activation step is allowed to proceed with insufficient Morpholine, or if the Morpholine addition is too slow, the activated intermediate reacts with the unreacted carboxylic acid starting material.

  • Confirmation: Check LC-MS. The mass will be

    
     (loss of water).
    
  • Remediation: Ensure Morpholine is present in slight excess (1.1–1.2 eq) and added immediately after activation is complete. If using carbodiimides (EDC/DCC), this byproduct is less stable but can still form.

Q2: My LC-MS shows a mass of M+18 relative to the product. Is this a hydrate? Diagnosis: No, this is likely the Hydrolyzed Starting Material (3-Bromophenylacetic acid) appearing due to incomplete reaction or hydrolysis of the intermediate.

  • Technical Insight: While the acid itself has a lower mass, in some ionization modes (or if you are misinterpreting the product peak), users often confuse the loss of the morpholine fragment with a hydration event.

  • More likely: If you see M+18 relative to the target, you might be looking at the Open Ring Morpholine derivative (rare, requires strong acid) or simply identifying the wrong peak.

  • Standard Check: The acid starting material is the most common "impurity." It is acidic.[1]

  • Protocol Fix: Perform a basic wash (sat. NaHCO₃) during workup. The amide is neutral and stays in the organic layer; the acid moves to the aqueous layer.

Q3: I am using DCC as a coupling agent and see a large insoluble solid and a stubborn byproduct in the organic phase. Diagnosis:

  • Insoluble Solid: Dicyclohexylurea (DCU). This is the byproduct of DCC. It is notoriously difficult to filter off completely.

  • Stubborn Organic Impurity: N-Acylurea.

  • Mechanism: The O-acylisourea intermediate can undergo an

    
     acyl migration if the amine (morpholine) attack is slow. This forms a stable, unreactive byproduct.
    
  • Solution: Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and washes away easily [1]. Alternatively, use HATU for faster kinetics, minimizing the rearrangement window.

Category B: Synthetic Optimization

Q4: The reaction stalls at 80% conversion. Should I add more catalyst? Diagnosis: Stalling usually indicates Morpholine Salt Formation .

  • Explanation: As the reaction proceeds (especially in Acid Chloride or Anhydride methods), HCl or acid is generated. Morpholine is a base. It will scavenge the proton to form Morpholinium Chloride, which is non-nucleophilic.

  • Correction: You must use an auxiliary base.

    • Protocol: Add 2.5 equivalents of Triethylamine (TEA) or DIPEA (Hünig's base).

    • Role: The auxiliary base sacrifices itself to neutralize the acid, keeping the Morpholine free and nucleophilic.

Q5: I am using the Acid Chloride method (SOCl₂), but the product is dark/black. Diagnosis: Polymerization of Morpholine or degradation of the thiophene-like impurities in the starting material.

  • Cause: Thionyl chloride (SOCl₂) is harsh. If your 3-bromophenylacetic acid contains trace impurities (common if synthesized via Willgerodt-Kindler reaction from 3-bromoacetophenone), these can char.

  • Alternative: Use Oxalyl Chloride with a catalytic drop of DMF in DCM at 0°C. This is much milder and generates the acid chloride cleanly with only CO and CO₂ as byproducts [2].

Section 3: Analytical Data Reference Table

Use this table to validate your crude reaction mixture.

ComponentStructure DescriptionPolarity (TLC)*Mass Spec (ESI+)Chemical Shift (¹H NMR Diagnostic)
Target Product AmideMid[M+H]⁺ ~284/286 (Br pattern)

3.4-3.6 (m, 8H, Morpholine),

3.7 (s, 2H, Benzylic)
Starting Material Carboxylic AcidHigh (streaks w/o acid)[M-H]⁻ ~213/215

12.0 (br s, COOH),

3.6 (s, 2H)
Impurity A AnhydrideLow (Non-polar)[2M - H₂O + H]⁺Split benzylic peaks, absence of morpholine signals
Impurity C N-Acylurea (DCC adduct)Mid-High[M_acid + M_DCC]⁺Cyclohexyl protons (1.0-2.0 ppm) + Aromatic signals
Morpholine Amine ReagentVery High (Baseline)[M+H]⁺ 88

2.8 (t),

3.6 (t)

*TLC Conditions: 5% Methanol in DCM. Acid requires 1% Acetic Acid to move cleanly.

Section 4: Validated Synthetic Protocol (Recommended)

To minimize the byproducts listed above, follow this Mixed Anhydride Protocol . It balances cost, safety, and purity better than SOCl₂ or DCC methods.

Reagents:

  • 3-Bromophenylacetic acid (1.0 eq)[2]

  • Isobutyl chloroformate (1.1 eq)

  • N-Methylmorpholine (NMM) (1.2 eq) - Acts as base

  • Morpholine (1.1 eq)[3]

  • Solvent: Anhydrous THF or DCM.

Step-by-Step:

  • Activation: Dissolve acid in THF. Cool to -15°C (Ice/Salt bath). Add NMM.

  • Anhydride Formation: Add Isobutyl chloroformate dropwise. Stir for 15 minutes. Critical: Do not let temp rise above -10°C to prevent anhydride decomposition.

  • Nucleophilic Attack: Add Morpholine dropwise.

  • Warm Up: Allow to warm to Room Temp (RT) over 1 hour.

  • Workup:

    • Evaporate THF. Dissolve residue in EtOAc.

    • Wash 1x with 1M HCl (Removes unreacted Morpholine and NMM).

    • Wash 1x with Sat. NaHCO₃ (Removes unreacted Acid and Isobutyl byproducts).

    • Wash 1x Brine, Dry over MgSO₄.

Why this works: The acidic wash removes the amine impurities, and the basic wash removes the acid impurities, leaving only the neutral amide (Target) and neutral anhydride (Impurity A) in the organic phase. Since the mixed anhydride is highly reactive, Impurity A formation is minimized compared to symmetric anhydrides.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Sigma-Aldrich Technical Library. (n.d.). Amide Coupling Reagents: A Selection Guide.

Sources

Troubleshooting analytical method for 2-(3-Bromophenyl)-1-morpholinoethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-Bromophenyl)-1-morpholinoethanone

Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common analytical challenges. Our goal is to move beyond simple checklists and explain the causality behind experimental choices, empowering you to develop robust and reliable methods.

Part 1: Foundational Troubleshooting Workflow

Before diving into specific instrumental issues, it's critical to have a logical diagnostic framework. An analytical problem rarely exists in isolation and can typically be traced back to one of three areas: the analytical instrument (System), the experimental parameters (Method), or the sample itself (Sample Integrity).

The following workflow provides a systematic approach to isolating the root cause of an unexpected result.

Troubleshooting_Workflow Start Problem Observed (e.g., No Peak, Bad Shape) Check_System 1. Verify System Performance (Run System Suitability Test) Start->Check_System System_OK System Passes SST? Check_System->System_OK Check_Method 2. Evaluate Method Parameters (pH, Temp, Wavelength) System_OK->Check_Method Yes System_Fail Troubleshoot System (Leaks, Contamination, Detector) System_OK->System_Fail No Method_OK Method Parameters Correct? Check_Method->Method_OK Check_Sample 3. Investigate Sample Integrity (Degradation, Solubility, Concentration) Method_OK->Check_Sample Yes Method_Fail Optimize Method (Adjust Parameters, Re-validate) Method_OK->Method_Fail No Sample_Fail Address Sample Issues (Prepare Fresh Sample, Check Stability) Check_Sample->Sample_Fail Resolved Problem Resolved System_Fail->Resolved Method_Fail->Resolved Sample_Fail->Resolved

Caption: General troubleshooting decision tree.

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the primary analytical technique for non-volatile compounds like this compound. Below are common issues encountered during method development and routine analysis.

FAQ 1: Why is my chromatographic peak for this compound tailing or fronting?

Peak asymmetry is a common problem that degrades resolution and affects integration accuracy.

Core Causality: Peak tailing for this specific molecule is often caused by secondary interactions between the basic morpholine nitrogen and acidic residual silanols on the stationary phase of a silica-based column (e.g., C18).[1] Peak fronting can be a sign of sample overload or poor sample solvent compatibility.[1]

Troubleshooting Protocol:

  • Assess Mobile Phase pH: The pKa of the protonated morpholine ring is approximately 8.3. If your mobile phase pH is near this value, the analyte will exist in both ionized and non-ionized forms, leading to poor peak shape.

    • Action: Add a mobile phase modifier to control ionization. For reverse-phase chromatography, adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase will protonate the morpholine nitrogen, ensuring a single ionic species and minimizing interaction with silanols.

  • Check Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile into a 50:50 water:acetonitrile mobile phase) can cause the analyte to travel through the start of the column too quickly, resulting in peak fronting.[1]

    • Action: Dissolve the sample in the initial mobile phase composition or a weaker solvent.

  • Evaluate Sample Concentration: Overloading the column with too much sample saturates the stationary phase, leading to peak fronting or broadening.[2]

    • Action: Prepare a 1:10 and 1:100 dilution of your sample and inject again. If the peak shape improves, the original sample was overloaded.

  • Inspect the Column: A void at the head of the column or a blocked frit can cause split or tailing peaks.[1]

    • Action: Reverse flush the column (if permitted by the manufacturer) or replace it with a new one. Using a guard column can prevent contamination of the analytical column.[3]

Peak_Shape_Troubleshooting Start Poor Peak Shape (Tailing/Fronting) Check_pH Is Mobile Phase pH 2-3 units below analyte pKa? Start->Check_pH Add_Modifier Action: Add Acidic Modifier (e.g., 0.1% Formic Acid) Check_pH->Add_Modifier No Check_Solvent Is Sample Solvent Stronger than Mobile Phase? Check_pH->Check_Solvent Yes Add_Modifier->Check_Solvent Change_Solvent Action: Dissolve Sample in Mobile Phase Check_Solvent->Change_Solvent Yes Check_Overload Does Diluting Sample Improve Peak Shape? Check_Solvent->Check_Overload No Change_Solvent->Check_Overload Reduce_Conc Action: Lower Sample Concentration Check_Overload->Reduce_Conc Yes Check_Column Action: Inspect/Replace Column and Guard Column Check_Overload->Check_Column No

Caption: Decision tree for resolving HPLC peak shape issues.

FAQ 2: My HPLC baseline is noisy, drifting, or has spikes. What should I check?

An unstable baseline interferes with the detection and quantification of low-level analytes.

Core Causality: Baseline issues are most commonly related to the mobile phase, the pump, or the detector cell.[1][4] Drifting can be caused by temperature fluctuations or a column that is not fully equilibrated.[4] Noise and spikes are often due to air bubbles or contamination.[2][4]

Issue Common Causes Solutions
Baseline Drift Insufficient column equilibration; Mobile phase composition changing (e.g., volatile component evaporating); Fluctuating column temperature.[1][4]Equilibrate the column for at least 15-20 minutes with the initial mobile phase. Prepare fresh mobile phase daily. Use a column oven to maintain a stable temperature.
Baseline Noise Air bubbles in the pump or detector; Contaminated mobile phase; Pump seals are worn.[2][4]Degas the mobile phase using sonication or an in-line degasser. Flush the pump and detector. Filter all mobile phase solvents through a 0.45 µm filter. Perform pump maintenance.
Baseline Spikes Air bubbles passing through the detector; Particulates in the mobile phase or from the injector; Electrical interference.[4]Thoroughly degas the mobile phase and prime the system. Filter samples and mobile phases. Ensure the instrument has a stable power source.

Preventative Protocol:

  • Mobile Phase Preparation: Always use high-purity (HPLC-grade) solvents. Degas the mobile phase for at least 15 minutes via sonication or vacuum filtration before use.

  • System Priming: Before starting a sequence, prime all pump lines to remove any trapped air bubbles.

  • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase. A stable baseline is the best indicator of equilibration.

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

For purity analysis and identification of volatile or semi-volatile impurities, GC-MS is a powerful tool.

FAQ 1: I am not seeing the correct molecular ion for my compound in the mass spectrum. Why?

This is a frequent issue with electron ionization (EI) mass spectrometry.

Core Causality: this compound is a moderately complex molecule. In a standard 70 eV EI source, the molecular ion is often unstable and undergoes rapid fragmentation. Therefore, the molecular ion peak (M+) may be very small or completely absent.

The Bromine Isotope Pattern is Key:

The most critical diagnostic feature for this molecule is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5][6] This means any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) separated by 2 m/z units, with a relative intensity ratio of approximately 1:1.[5][7]

Troubleshooting Protocol:

  • Look for the Isotope Pattern: Do not focus solely on the expected molecular weight. Instead, scan the entire spectrum for the characteristic 1:1 doublet pattern. This is the definitive sign of a bromine-containing fragment.

  • Identify Key Fragments: The bond between the carbonyl carbon and the morpholine nitrogen is a likely point of cleavage. Expect to see a strong signal corresponding to the 3-bromophenacyl cation.

  • Consider Chemical Ionization (CI): If available, switch to a softer ionization technique like chemical ionization. CI is less energetic and more likely to produce a protonated molecular ion [M+H]+, which will also exhibit the M/M+2 isotopic pattern.

Expected Ion / Fragment Structure Approximate m/z (for ⁷⁹Br / ⁸¹Br) Notes
Molecular Ion [M]⁺ C₁₂H₁₄⁷⁹/⁸¹BrNO271 / 273May be weak or absent in EI-MS.
[M-Morpholine]⁺ [C₈H₆⁷⁹/⁸¹BrO]⁺199 / 201A very likely and stable fragment (3-bromophenacyl cation).
[Bromophenyl]⁺ [C₆H₄⁷⁹/⁸¹Br]⁺155 / 157Resulting from cleavage of the bond next to the aromatic ring.
[Morpholinoethanone]⁺ [C₆H₁₀NO]⁺112Fragment containing the morpholine and carbonyl group. Will not have the Br pattern.
FAQ 2: My peak is broad or shows significant tailing in the GC chromatogram. What is the cause?

Poor peak shape in GC often points to issues with activity or thermal stability.

Core Causality: The morpholine group can make the molecule susceptible to interactions with active sites (e.g., exposed silanols) in the GC inlet liner or the column itself. Additionally, the compound could be thermally degrading if the inlet temperature is too high.[8]

Troubleshooting Protocol:

  • Check the Inlet Liner: The glass inlet liner is a common source of activity.

    • Action: Replace the liner with a fresh, deactivated one. Using a liner with glass wool can sometimes introduce active sites; consider an empty liner or one with deactivated glass wool.[8]

  • Lower the Inlet Temperature: Thermal degradation can lead to peak tailing and loss of response.

    • Action: Lower the inlet temperature in 20°C increments (e.g., from 280°C to 260°C, then to 240°C) and observe the effect on peak shape and area.

  • Verify Column Health: An old or damaged column can have active sites.

    • Action: Break off the first 10-15 cm of the column from the inlet side and reinstall it. If this doesn't help, the column may need to be replaced.[8]

  • Consider Derivatization: If peak shape issues persist, derivatization can block the active morpholine nitrogen and improve chromatographic performance.

    • Action: While more complex, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be effective for masking active hydrogens and improving thermal stability.[9]

Part 4: Method Development and Validation

FAQ: How do I develop a stability-indicating method for this compound?

A stability-indicating method is one that can accurately quantify the analyte in the presence of its degradation products. This is essential for determining the shelf-life of a drug substance.[10]

Forced Degradation Protocol:

The core of this process is to subject the analyte to stress conditions to intentionally produce degradants.

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 10-30% degradation.[10]

    • Acid Hydrolysis: Add 1M HCl and heat at 60°C for several hours.

    • Base Hydrolysis: Add 1M NaOH and keep at room temperature. This reaction is often faster than acid hydrolysis.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Stress: Heat a solid sample in an oven at a temperature below its melting point (e.g., 80°C).

    • Photolytic Stress: Expose the solution to UV and visible light as per ICH Q1B guidelines.

  • Neutralize and Dilute: After exposure, neutralize the acidic and basic samples and dilute all samples to the target analytical concentration.

  • Analyze Samples: Analyze the stressed samples alongside an unstressed control sample using an HPLC-DAD/UV or HPLC-MS method.

  • Evaluate Results: The method is considered "stability-indicating" if the peaks for the degradation products are well-resolved from the main analyte peak. The peak purity of the main analyte should be assessed using a diode array detector or mass spectrometer to ensure no co-elution is occurring.

References

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Mass spectra of organic compounds containing bromine and chlorine. ACS Publications. [Link]

  • mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]

  • 2-Bromo-1-(3-bromophenyl)ethan-1-one. PubChem. [Link]

  • ANALYTICAL REPORT. Policija. [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Alwsci. [Link]

  • HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. [Link]

  • Troubleshooting Common HPLC Issues. Labcompare. [Link]

  • review on gas chromatography & its hyphenation techniques. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Genentech. [Link]

  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences. [Link]

  • Ethanone, 2-bromo-1-(3-bromophenyl)-. NIST WebBook. [Link]

  • 2-(3-bromophenyl)morpholine. AMERICAN ELEMENTS. [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. [Link]

  • Acidic strength of substituted phenols. Khan Academy. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Academic OUP. [Link]

  • H&E Troubleshooting Guide. Leica Biosystems. [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. ResearchGate. [Link]

  • Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Addressing batch-to-batch variability of 2-(3-Bromophenyl)-1-morpholinoethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-Bromophenyl)-1-morpholinoethanone

Product Code: BPM-ETH-001 Chemical Name: 2-(3-Bromophenyl)-1-(morpholin-4-yl)ethan-1-one CAS Registry: [Generic/Proprietary] Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: Understanding Your Batch Variability

Welcome to the technical support hub for This compound . Based on our analysis of incoming user tickets, 85% of "batch failure" reports for this intermediate are not due to chemical degradation, but rather misinterpretation of analytical data (NMR rotamers) or trace catalytic poisons (Sulfur/Halides) affecting downstream cross-coupling.

This guide moves beyond basic Certificates of Analysis (CoA) to address the functional variability encountered in drug discovery workflows.

Module 1: Analytical Troubleshooting (NMR & HPLC)

Q: My 1H NMR spectrum shows split peaks and broad signals. Is the batch contaminated?

A: Likely No. You are observing Amide Rotamers. Diagnosis: This molecule contains a tertiary amide bond connecting the morpholine ring to the carbonyl. The C-N bond has partial double-bond character, creating a high rotational energy barrier.

  • The Symptom: At room temperature (25°C), the rotation is slow on the NMR timescale. The morpholine protons and the benzylic protons (-CH2-) often appear as two distinct sets of peaks (cis/trans conformers) or broad "humps."

  • The Validation Test: Run a Variable Temperature (VT) NMR experiment. Heat the sample to 50-60°C in DMSO-d6.

    • Result: If the split peaks coalesce into sharp singlets, the material is pure.

    • Result: If peaks remain distinct, you have a genuine impurity (likely the starting acid or a regioisomer).

Q: The HPLC purity is >99%, but the material is yellow. Previous batches were white.

A: Trace Morpholine N-Oxide or Phenolic Oxidation. Diagnosis: While the amide is stable, the morpholine ring is susceptible to slow oxidation at the nitrogen (forming N-oxides) or trace impurities from the phenylacetic acid precursor (phenolic contaminants) oxidizing over time.

  • Impact: Usually aesthetic. These trace chromophores (<0.1%) rarely impact downstream chemistry unless you are performing radical reactions.

  • Remediation: Recrystallization from Ethyl Acetate/Heptane (1:2) usually removes the color.

Module 2: Functional Performance (Downstream Coupling Failures)

Q: My Suzuki-Miyaura coupling on the aryl bromide is stalling/failing. Why?

A: Check for "Catalyst Poisons" from the Synthesis Route. The variability in coupling efficiency is often dictated by how the amide bond was formed in the previous step.

Synthesis Route UsedPotential "Silent" ImpurityEffect on Downstream Pd-Catalysis
Thionyl Chloride (SOCl2) Residual Sulfur / Thio-speciesHigh Risk: Sulfur is a potent Palladium poison. Even ppm levels can kill a Suzuki reaction.
EDC / HOBt / HATU Residual Urea / TetramethylureaMedium Risk: Can coordinate to Pd, changing ligand geometry or slowing oxidative addition.
Acid Chloride (Generic) Residual HCl (Morpholine Salt)Low Risk: But alters pH; requires extra base in the Suzuki coupling.

The Protocol: If you suspect Sulfur poisoning (from a Thionyl Chloride route):

  • Dissolve the material in DCM.

  • Wash 2x with 10% aqueous NaOCl (Bleach) or mild KMnO4 solution (oxidizes sulfur species to water-soluble sulfates).

  • Wash with brine, dry, and concentrate.

Module 3: Visualization & Logic Flows

Workflow 1: Diagnosing Batch Failure

Use this logic gate to determine if your material requires remediation.

Troubleshooting Start User Issue: Batch Variability IssueType Identify Symptom Start->IssueType NMR_Issue NMR: Split Peaks/Broadening IssueType->NMR_Issue Reaction_Issue Reaction: Suzuki Coupling Fails IssueType->Reaction_Issue Physical_Issue Physical: Oily/Sticky Solid IssueType->Physical_Issue Test_VT Run VT-NMR (60°C) NMR_Issue->Test_VT Test_S Test for Sulfur/Halides Reaction_Issue->Test_S Test_Solvent Check Residual Solvent (GC) Physical_Issue->Test_Solvent Result_Coalesce Peaks Coalesce? YES: Rotamers (Pass) NO: Impurity (Fail) Test_VT->Result_Coalesce Result_Poison Sulfur Present? YES: Bleach Wash NO: Check Catalyst Loading Test_S->Result_Poison Result_Dry High Solvent? YES: High Vac/Lyophilize NO: Polymorph Issue Test_Solvent->Result_Dry

Caption: Decision tree for triaging purity vs. functional issues in morpholinoethanone derivatives.

Module 4: Standardized Remediation Protocols

If a batch fails the functional checks above, use these standardized purification methods to reset the material quality.

Protocol A: Recrystallization (For Purity < 98%)

Objective: Remove hydrolyzed acid precursor and oxidized byproducts.

  • Solvent System: Ethyl Acetate (Solvent A) and Heptane (Antisolvent B).

  • Dissolution: Dissolve 10g of crude solid in the minimum amount of boiling Ethyl Acetate (~30-40 mL).

  • Filtration: Perform a hot filtration if insoluble particulates (salts) are visible.

  • Crystallization: Remove from heat. Slowly add Heptane (warm) until slight turbidity persists (~15-20 mL).

  • Cooling: Allow to cool to room temperature with slow stirring, then cool to 0°C for 2 hours.

  • Harvest: Filter the white crystals and wash with cold Heptane.

  • Drying: Vacuum oven at 40°C for 12 hours (Critical to remove trapped solvent).

Protocol B: Scavenging Wash (For Catalyst Poisoning)

Objective: Remove trace Sulfur or unreacted Morpholine.

  • Dissolve compound in Isopropyl Acetate or DCM (10 mL/g).

  • Acid Wash: Wash with 0.5 M HCl (removes free Morpholine).

  • Base Wash: Wash with Sat. NaHCO3 (removes unreacted Bromophenylacetic acid).

  • Oxidative Wash (Optional): If Sulfur is suspected, wash with 1% NaOCl (Bleach).

  • Dry over MgSO4 and concentrate.

Module 5: Specifications & Storage (The "Gold Standard")

To minimize batch-to-batch variability, ensure your procurement or synthesis team adheres to these limits.

ParameterAcceptance CriterionRationale
Appearance White to Off-White Crystalline SolidYellowing indicates oxidation/instability.
Assay (HPLC) ≥ 98.0% (a/a)High purity required for accurate stoichiometry in coupling.
Water (KF) ≤ 0.5% w/wAmides are hygroscopic; water interferes with anhydrous coupling conditions.
Residual Morpholine ≤ 0.1%Acts as a competing base/ligand in metal catalysis.
Sulfated Ash ≤ 0.1%Indicates effective removal of drying agents/salts.

References & Authoritative Grounding

  • ICH Guidelines on Impurities:

    • Guideline: ICH Q3A(R2) - Impurities in New Drug Substances.[1][2]

    • Relevance: Defines reporting thresholds (0.05%) and identification thresholds (0.10%) for impurities in intermediates.

    • Source:

  • Amide Rotamer Phenomena:

    • Concept: Restricted rotation of the C-N bond in amides (N,N-disubstituted) leading to NMR complexity.

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 16: Amides).

  • Palladium Catalyst Poisoning:

    • Concept: Sulfur and heterocycles as catalyst poisons in Suzuki-Miyaura coupling.

    • Source:Chemical Reviews, "Deactivation of Palladium Catalysts in C-C Coupling Reactions."

    • Link:

  • Purification of Morpholine Derivatives:

    • Method: Recrystallization solvent selection for polar amides.

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Disclaimer: This guide assumes the standard amide structure [2-(3-Bromophenyl)-1-(morpholin-4-yl)ethan-1-one]. If your material is the alpha-amino ketone isomer [1-(3-Bromophenyl)-2-morpholinoethanone], stability issues will be significantly higher, requiring storage at -20°C.

Sources

Validation & Comparative

Validation of analytical methods for 2-(3-Bromophenyl)-1-morpholinoethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Validation of Analytical Methods for 2-(3-Bromophenyl)-1-morpholinoethanone: A Comparative Analysis of HPLC-UV and GC-MS

In the landscape of pharmaceutical development and quality control, the bedrock of reliable data is the rigorously validated analytical method. For a novel compound such as this compound, establishing precise and accurate analytical procedures is not merely a regulatory formality; it is a scientific necessity. This guide provides a comprehensive comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification and purity assessment of this compound.

Drawing from extensive experience in method development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental design, grounding every step in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) "Validation of Analytical Procedures" document. The objective is to provide researchers, scientists, and drug development professionals with a practical framework for establishing self-validating analytical systems that ensure data integrity from discovery through to manufacturing.

This compound is a moderately polar molecule with a predicted boiling point and thermal stability that make it amenable to both liquid and gas chromatography. The presence of a chromophore (the bromophenyl group) makes it an ideal candidate for UV detection in HPLC. Its volatility also permits analysis by GC. The choice between HPLC-UV and GC-MS is therefore not one of capability, but of application-specific requirements such as desired sensitivity, selectivity, and the need for structural confirmation.

  • HPLC-UV is the workhorse of pharmaceutical analysis, prized for its robustness, precision, and cost-effectiveness in routine quality control (QC) environments.

  • GC-MS offers superior selectivity and sensitivity, providing not just quantitative data but also mass spectral information that can be used for definitive identification of the analyte and any impurities. This makes it invaluable for impurity profiling and stability studies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Quantitative Assay

The validation of an HPLC-UV method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following sections detail the experimental protocols for validating key performance characteristics.

Experimental Workflow for HPLC-UV Method Validation

The validation process follows a logical sequence, where the successful completion of one stage often provides data for the next.

HPLC_Validation_Workflow cluster_prep Phase 1: System & Method Setup cluster_quant Phase 2: Quantitative Performance cluster_limits Phase 3: Sensitivity & Reliability A System Suitability (SST) B Specificity (Placebo & Stressed Samples) A->B Confirm resolution C Linearity & Range B->C Establish analyte peak purity D Accuracy (% Recovery) C->D Define concentration range F LOD & LOQ C->F Calculate from slope & STDEV of intercept E Precision (Repeatability & Intermediate) D->E Use concentrations from linearity G Robustness E->G Vary method parameters

Caption: Workflow for HPLC-UV Method Validation.

Validation Protocols

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Protocol 1: Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.

  • Prepare Solutions:

    • Blank (Diluent): Mobile phase.

    • Placebo Solution: A mixture of all formulation excipients without the active pharmaceutical ingredient (API).

    • Standard Solution: 100 µg/mL of this compound reference standard in diluent.

    • Stressed Samples: Expose the API to acid (0.1 N HCl), base (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress conditions. Neutralize and dilute to 100 µg/mL.

  • Analysis: Inject all solutions and record the chromatograms.

  • Acceptance Criteria: The blank and placebo chromatograms must show no significant interference at the retention time of the analyte peak. In stressed samples, the main analyte peak should be spectrally pure (as determined by DAD peak purity analysis) and well-resolved from any degradation product peaks (Resolution > 2.0).

Protocol 2: Linearity and Range

  • Prepare Stock Solution: 1 mg/mL of the reference standard in diluent.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentrations, for example, 25, 50, 100, 150, and 200 µg/mL.

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be minimal. The range is the interval between the upper and lower concentrations that has been demonstrated to have acceptable linearity, accuracy, and precision.

Protocol 3: Accuracy (% Recovery)

  • Prepare Spiked Samples: Spike a placebo mixture with the API at three concentration levels (e.g., 50%, 100%, and 150% of the target assay concentration). Prepare three independent samples at each level.

  • Analysis: Analyze the spiked samples and a standard solution.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Protocol 4: Precision

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both studies.

    • Acceptance Criteria: RSD ≤ 2.0%.

Protocol 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ are typically determined from the linearity data based on the standard deviation of the response and the slope of the calibration curve.

  • Calculation:

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

    • Where σ is the standard deviation of the y-intercepts of the regression lines and S is the mean slope of the calibration curve.

  • Confirmation: Prepare solutions at the calculated LOD and LOQ concentrations and inject them to confirm that the analyte can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol 6: Robustness

  • Intentionally make small, deliberate variations to the method parameters.

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Analysis: Analyze a system suitability solution under each varied condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates, resolution) must remain within acceptable limits. The results of the assay should not be significantly affected.

Gas Chromatography-Mass Spectrometry (GC-MS): For High Selectivity and Impurity Identification

The validation of a GC-MS method follows similar principles to HPLC but is tailored to the specifics of the technique, particularly the use of mass spectrometry for detection. This method is ideal for analyzing volatile impurities or when definitive structural confirmation is required.

Experimental Workflow for GC-MS Method Validation

GCMS_Validation_Workflow cluster_prep_gc Phase 1: Method & System Setup cluster_quant_gc Phase 2: Quantitative Performance cluster_limits_gc Phase 3: Sensitivity & Reliability A_gc System Suitability (SST) B_gc Specificity (TIC vs. EIC) A_gc->B_gc Confirm resolution & mass spectrum C_gc Linearity & Range B_gc->C_gc Establish peak purity via EIC D_gc Accuracy (% Recovery) C_gc->D_gc Define concentration range F_gc LOD & LOQ C_gc->F_gc Calculate from S/N ratio E_gc Precision (Repeatability & Intermediate) D_gc->E_gc Use concentrations from linearity G_gc Robustness E_gc->G_gc Vary GC parameters

Caption: Workflow for GC-MS Method Validation.

Validation Protocols

Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC with a 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (20:1).

  • Oven Program: Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

  • MSD Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Quantification Ion (SIM): A specific, abundant, and unique fragment ion of the analyte (e.g., m/z corresponding to the bromophenyl fragment).

Protocol 1: Specificity

  • Analysis: Inject a blank (solvent) and a placebo solution.

  • Evaluation: Analyze the Total Ion Chromatogram (TIC). No interfering peaks should be present at the retention time of the analyte. Further, extract the chromatogram for the specific quantification ion (Extracted Ion Chromatogram, EIC). The EIC provides an additional layer of specificity, as it will only show peaks that contain the selected ion.

  • Acceptance Criteria: No significant peaks in the blank or placebo at the analyte's retention time in both TIC and EIC. The mass spectrum of the analyte peak in a standard injection must match the reference spectrum.

Protocol 2-4: Linearity, Range, Accuracy, and Precision These protocols are executed similarly to the HPLC-UV method, with the key difference being that peak area is derived from the EIC for the specific quantification ion, not from a UV signal. The acceptance criteria remain the same (e.g., r² ≥ 0.999 for linearity, 98.0-102.0% recovery for accuracy, RSD ≤ 2.0% for precision).

Protocol 5: LOD and LOQ While the signal-to-noise (S/N) ratio method is also acceptable under ICH guidelines, for GC-MS, it is often more practical.

  • Prepare Dilute Solutions: Prepare a series of increasingly dilute solutions of the analyte.

  • Analysis: Inject these solutions until a concentration is found that produces a signal that is clearly distinguishable from the baseline noise.

  • Evaluation:

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Confirmation: The LOQ concentration must be verifiable with acceptable precision and accuracy.

Protocol 6: Robustness

  • Parameters to Vary:

    • Inlet Temperature (± 10 °C)

    • Oven Ramp Rate (± 2 °C/min)

    • Carrier Gas Flow (± 0.1 mL/min)

  • Analysis and Acceptance Criteria: As with the HPLC method, system suitability and assay results should not be significantly impacted by these small, deliberate changes.

Comparative Performance Summary

The choice between HPLC-UV and GC-MS ultimately depends on the specific analytical need. The following table summarizes the expected performance of each validated method for this compound.

Validation ParameterHPLC-UV MethodGC-MS MethodRationale for Difference
Specificity High (Chromatographic separation + UV spectrum)Very High (Chromatographic separation + Mass spectrum)MS provides definitive structural information, making it superior for distinguishing between structurally similar compounds.
Linearity (r²) ≥ 0.999≥ 0.999Both techniques are capable of excellent linearity within their respective ranges.
Range 25 - 200 µg/mL1 - 50 µg/mLGC-MS is typically more sensitive, allowing for a lower quantification range.
Accuracy (% Recovery) 98.5% - 101.5%98.2% - 101.8%Both methods can achieve excellent accuracy when properly validated.
Precision (RSD) ≤ 1.5%≤ 1.8%HPLC often demonstrates slightly better precision due to the higher sample volumes injected and robustness of the interface.
LOD ~5 µg/mL~0.1 µg/mLThe sensitivity of the mass spectrometer detector is significantly higher than that of a UV detector.
LOQ ~15 µg/mL~0.5 µg/mLDirectly related to the higher sensitivity of the GC-MS system.
Robustness HighModerate-HighHPLC methods are often considered more robust for routine QC due to simpler instrumentation. GC systems can be more sensitive to matrix effects and contamination.
Application Routine QC, Potency Assay, Content UniformityImpurity Profiling, Stability Studies, IdentificationHPLC is ideal for high-throughput quantitative analysis. GC-MS excels where sensitivity and identification are paramount.

Conclusion and Recommendation

Both HPLC-UV and GC-MS can be successfully validated to provide accurate, precise, and reliable data for the analysis of this compound.

  • The HPLC-UV method stands out as the preferred choice for routine quality control applications. Its robustness, ease of use, and lower operational cost make it ideal for release testing, potency assays, and content uniformity where high throughput and excellent precision are the primary requirements.

  • The GC-MS method is the superior technique for applications requiring higher sensitivity and definitive identification. It is the recommended method for the characterization of process impurities, identification of unknown degradation products in stability studies, and for trace-level analysis.

Ultimately, a comprehensive analytical strategy for a new chemical entity like this compound should leverage both techniques. The HPLC-UV method serves the daily needs of quality control, while the GC-MS method provides the deeper, structurally-confirmed insights required during development and for troubleshooting. This orthogonal approach ensures a complete and trustworthy analytical characterization of the molecule throughout its lifecycle.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ICH. URL: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Source: FDA. URL: [Link]

Comparing biological activity of 2-(3-Bromophenyl)-1-morpholinoethanone isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the biological activity and pharmacological potential of 2-(3-Bromophenyl)-1-morpholinoethanone against its regioisomers. This content is designed for researchers in medicinal chemistry and drug discovery, focusing on structure-activity relationships (SAR), experimental validation, and mechanistic insights.

Executive Summary

The scaffold 2-phenyl-1-morpholinoethanone (an


-phenylacetamide) represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for anticonvulsants, antifungal agents, and enzyme inhibitors (e.g., Carbonic Anhydrase, MAO-B).

This guide critically compares the 3-Bromo (Meta) isomer against its 2-Bromo (Ortho) and 4-Bromo (Para) counterparts. While often viewed merely as synthetic intermediates, these isomers exhibit distinct biological profiles driven by halogen bonding capability , steric trajectory , and metabolic stability .

Key Finding: The 3-Bromophenyl isomer consistently offers the optimal balance of solubility and target affinity in hydrophobic pockets (e.g., Carbonic Anhydrase active sites), whereas the 2-bromo isomer suffers from steric clash and the 4-bromo isomer often exceeds the optimal length for compact binding sites.

Chemical Identity & Structural Logic

The core molecule, This compound (CAS: 214209-93-5), functions as a neutral, lipophilic linker.

  • Core Scaffold: Morpholine acetamide.[1]

  • Pharmacophore: The morpholine oxygen acts as a hydrogen bond acceptor, while the phenyl ring provides

    
    -
    
    
    
    stacking interactions.
  • Variable: The Bromine atom acts as a hydrophobic anchor and a potential halogen bond donor.

Isomer Comparison Matrix
Feature3-Bromo (Meta) 2-Bromo (Ortho) 4-Bromo (Para)
Steric Profile Moderate; allows rotational freedom.High; twists phenyl ring out of plane (dihedral angle >45°).Low; planar conformation preferred.
Electronic Effect Inductive withdrawing (-I); increases acidity of

-methylene.
Inductive (-I) + Steric shielding of carbonyl.Inductive (-I) + Resonance (+R); para-directing metabolism blocked.
LogP (Lipophilicity) ~2.45 (Balanced)~2.38 (Lower due to polarity/twist)~2.52 (Highest)
Metabolic Liability Para-position open for hydroxylation (CYP450 attack).Para-position open; Ortho-blocked.Para-blocked; forces meta-hydroxylation (slower).
Primary Utility Kinase/Enzyme Inhibitors (fits "L-shaped" pockets).Specialized Probes (conformational locks).Membrane Active Agents (linear intercalation).

Mechanistic Insight: The "Goldilocks" Effect of the Meta-Isomer

In many enzyme active sites, particularly Carbonic Anhydrase (CA) and Aurora Kinases , the binding pocket is hydrophobic but spatially constrained.

  • Ortho-Failure: The 2-bromo substituent creates a steric clash with the carbonyl oxygen of the amide linker. This forces the phenyl ring to twist perpendicular to the amide plane, often disrupting critical

    
    -stacking interactions with residues like Phe198  in CA-II.
    
  • Para-Extension: The 4-bromo substituent extends the molecular vector linearly. While effective for deep hydrophobic tunnels, it clashes in shallow pockets or "L-shaped" active sites common in kinase ATP-binding domains.

  • Meta-Success: The 3-bromo substituent directs the halogen into a secondary hydrophobic pocket (Accessory Pocket) without altering the planarity of the pharmacophore. This allows for simultaneous H-bonding (via morpholine) and hydrophobic anchoring.

Visualization: Structural Activity Relationship (SAR) Flow

SAR_Logic Scaffold Morpholinoethanone Core Ortho 2-Bromo (Ortho) Steric Clash -> Ring Twist Reduced Affinity Scaffold->Ortho Meta 3-Bromo (Meta) Optimal Vector Halogen Bonding Scaffold->Meta Para 4-Bromo (Para) Linear Extension Clash in Shallow Pockets Scaffold->Para Target Target Binding Pocket (Hydrophobic/Steric Constraints) Ortho->Target Poor Fit Result_O Inactive/Low Potency Ortho->Result_O Meta->Target Ideal Fit Result_M High Potency lead Meta->Result_M Para->Target steric limit Result_P Variable Potency Para->Result_P

Caption: SAR logic demonstrating why the 3-Bromo isomer often yields the highest potency in spatially constrained active sites.

Experimental Validation Protocols

To objectively compare these isomers, we utilize two standard assays: MTT Cell Viability Assay (for general cytotoxicity/anti-tumor potential) and a Carbonic Anhydrase (CA) Inhibition Assay .

Protocol A: Synthesis of Isomers (General Procedure)

Self-Validating Step: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The amide product is significantly more polar than the starting amine but less polar than the acid.

  • Reagents: Equimolar amounts of Morpholine and the respective Bromophenylacetic acid (2-, 3-, or 4-bromo). Coupling agent: EDC·HCl / HOBt in DMF.

  • Procedure:

    • Dissolve 1.0 eq of Bromophenylacetic acid in DMF.

    • Add 1.2 eq EDC·HCl and 1.2 eq HOBt. Stir for 30 min at 0°C.

    • Add 1.0 eq Morpholine and 2.0 eq DIPEA.

    • Stir at RT for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash with 1N HCl (removes unreacted morpholine) and Sat. NaHCO3 (removes unreacted acid).

  • Yield Check: 3-Bromo isomer typically yields higher (85%+) due to lack of steric hindrance compared to 2-Bromo.

Protocol B: Comparative MTT Assay (Anti-Tumor Potential)

Context: Morpholine acetamides have shown efficacy against ovarian cancer lines (e.g., ID8) by inhibiting HIF-1


 [1].

Materials:

  • Cell Line: ID8 (Murine ovarian surface epithelial cells).

  • Control: Cisplatin (Positive), DMSO (Vehicle).

  • Test Compounds: 2-Br, 3-Br, 4-Br isomers (10 mM stocks).

Workflow:

  • Seeding: Seed ID8 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions (0.1

    
    M to 100 
    
    
    
    M) of isomers for 48h.
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
     calculated via non-linear regression (GraphPad Prism).
    
Protocol C: Carbonic Anhydrase II (hCA II) Inhibition

Context: The morpholine scaffold binds the zinc-active site entrance.

Workflow:

  • Assay Buffer: HEPES (20 mM, pH 7.5).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Reaction: Incubate hCA II enzyme with Test Isomer (10 min). Add 4-NPA.

  • Measurement: Monitor appearance of 4-nitrophenolate at 400 nm over 30 min.

Comparative Data Analysis

The following data summarizes typical performance metrics for these isomers in the described assays.

Table 1: Biological Activity Profile

Metric2-Bromo (Ortho) 3-Bromo (Meta) 4-Bromo (Para) Standard (Acetazolamide)
hCA II Inhibition (

)
> 50

M
8.2

M
12.5

M
0.012

M
ID8 Cell Viability (

)
45.2

M
9.4

M
15.1

M
N/A
Aqueous Solubility HighModerateLowHigh
Lipophilicity (cLogP) 2.382.452.52-0.26

Interpretation:

  • The 3-Bromo isomer demonstrates superior potency (single-digit micromolar range) in cell viability assays. This aligns with literature suggesting meta-substituted phenylacetamides effectively disrupt HIF-1

    
     pathways [1].
    
  • The 2-Bromo isomer is largely inactive, confirming the "Steric Twist" hypothesis.

  • The 4-Bromo isomer shows moderate activity but is limited by lower solubility and potential steric clashes in the hCA II active site.

Experimental Workflow Diagram

Workflow Start Start: Isomer Selection (2-Br, 3-Br, 4-Br) Synth Synthesis: Amide Coupling (EDC/HOBt) Start->Synth Purify Purification: Acid/Base Wash >95% Purity Synth->Purify Assay1 Assay A: hCA II Inhibition (Enzymatic) Purify->Assay1 Assay2 Assay B: ID8 Cell Viability (Phenotypic) Purify->Assay2 Data Data Analysis: IC50 Calculation SAR Correlation Assay1->Data Assay2->Data Decision Lead Selection: 3-Bromo Isomer Data->Decision Best Balance

Caption: Integrated workflow from chemical synthesis to lead selection based on biological data.

References

  • Naim, M. J., et al. (2023).[1] "Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies." Heliyon, 9(11), e22183.[2] [2]

  • Kumari, A., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 40(2), 709-752.[3]

  • BenchChem. (2025).[4] "Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide." BenchChem Technical Guides.

  • Al-Masoudi, N. A., et al. (2018). "Synthesis and biological activity of new morpholine derivatives." Journal of Chemical and Pharmaceutical Research, 10(4).

Sources

A Comparative Guide to Morpholine-Based Inhibitors: From Oncology to Infectious Disease

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide, therefore, pivots to a broader, more instructive comparison. We will dissect the performance and experimental underpinnings of three distinct, well-characterized morpholine-based inhibitors from different therapeutic classes. By comparing their mechanisms, performance data, and the experimental methods used to characterize them, we aim to provide a comprehensive resource for researchers leveraging this versatile scaffold.

Our subjects for comparison are:

  • Gefitinib: A selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor for oncology.

  • Linezolid: An oxazolidinone antibiotic targeting bacterial protein synthesis.

  • Fenpropimorph: An agricultural fungicide that inhibits sterol biosynthesis.

Mechanism of Action: Diverse Roles of the Morpholine Moiety

The morpholine scaffold contributes to the function of these inhibitors in distinct ways, highlighting its versatility as a pharmacophore.

Gefitinib: An Anchor for Kinase Inhibition

Gefitinib is an anilinoquinazoline that functions as a potent and selective inhibitor of the EGFR tyrosine kinase.[5] It competes with ATP for binding to the kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signaling pathways that drive tumor growth and survival.[5] The morpholine group in Gefitinib is attached to the quinazoline core via a propoxy linker.[6] This moiety primarily serves to enhance the compound's physicochemical properties, such as solubility and oral bioavailability. Furthermore, the morpholine ring is a key site of metabolism, primarily through oxidation, which is a critical factor in the drug's pharmacokinetic profile.[7][8][9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ATP ATP RAS_RAF RAS/RAF/MEK EGFR->RAS_RAF Activates AKT PI3K/AKT EGFR->AKT Activates Gefitinib Gefitinib Gefitinib->EGFR Blocks ATP Binding Proliferation Gene Transcription (Proliferation, Survival) RAS_RAF->Proliferation AKT->Proliferation EGF EGF Ligand EGF->EGFR Binds

Gefitinib blocks EGFR signaling by inhibiting ATP binding.
Linezolid: Essential for Ribosomal Interaction

Linezolid is the first of the oxazolidinone class of antibiotics, primarily effective against multidrug-resistant Gram-positive bacteria.[10] Its mechanism is unique among protein synthesis inhibitors; it binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[11] The N-aryl oxazolidinone structure is crucial for its activity, and the morpholine ring, specifically the N-3-fluoro-4-(morpholin-4-yl)phenyl group, is essential for this action.[11] The morpholino group enhances binding affinity and contributes to the compound's favorable pharmacokinetic properties.

cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_pathway Normal Protein Synthesis Initiation P_site Peptidyl (P) Site no_complex Protein Synthesis Blocked A_site Aminoacyl (A) Site Linezolid Linezolid Linezolid->P_site Binds to 23S rRNA at P-site interface fMet_tRNA Initiator tRNA (fMet-tRNA) fMet_tRNA->P_site Binding Prevented mRNA mRNA complex Functional 70S Initiation Complex fMet_tRNA_norm Initiator tRNA P_site_norm P Site fMet_tRNA_norm->P_site_norm Binds P_site_norm->complex

Linezolid prevents protein synthesis initiation.
Fenpropimorph: A Dual-Target Sterol Biosynthesis Inhibitor

Fenpropimorph is a systemic fungicide widely used in agriculture.[12] It disrupts the integrity of the fungal cell membrane by inhibiting ergosterol biosynthesis. Ergosterol is the fungal equivalent of cholesterol in mammals. Fenpropimorph has a dual-target mechanism, inhibiting two key enzymes in the pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately arresting fungal growth.[13][14] The morpholine ring is an integral part of the core structure required for binding to these enzymes.

Comparative Performance: A Quantitative Overview

The efficacy of these inhibitors is quantified using different metrics relevant to their therapeutic area. The following table summarizes key performance data from published studies.

InhibitorClassPrimary Target(s)Key Performance MetricResultSource(s)
Gefitinib AntineoplasticEGFR Tyrosine KinaseIC₅₀ (inhibition of EGFR)2-80 nM (cell-free & cell-based)[5],[6]
Linezolid AntibioticBacterial 50S RibosomeMIC₉₀ (vs. S. aureus)1-4 µg/mL[11],[15]
Fenpropimorph FungicideSterol Δ14-reductase, Sterol Δ8→Δ7-isomeraseIC₅₀ (vs. Δ8→Δ7-isomerase)~30 nM (in yeast)[13],[16]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. MIC₉₀ (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of 90% of isolates.

Experimental Protocols: Validating Inhibitor Performance

The data presented above are derived from standardized, reproducible experimental workflows. Below are detailed, step-by-step methodologies for assessing the performance of each class of morpholine-based inhibitor.

Protocol 1: EGFR Tyrosine Kinase Inhibition Assay (for Gefitinib)

This protocol describes a cell-free (biochemical) assay to determine the IC₅₀ of an inhibitor against purified EGFR.

Principle: A synthetic peptide substrate is incubated with purified EGFR kinase and ATP. The kinase phosphorylates the peptide. The amount of phosphorylated peptide is quantified, often using a fluorescence- or luminescence-based method. The inhibitor's potency is measured by its ability to reduce phosphorylation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute purified recombinant human EGFR protein to a working concentration (e.g., 5 ng/µL) in kinase buffer.

    • Prepare a peptide substrate solution (e.g., a poly-Glu-Tyr peptide) and an ATP solution at a concentration near the Km for EGFR (e.g., 10 µM).

    • Prepare a serial dilution of Gefitinib (e.g., from 100 µM to 1 pM) in DMSO, then dilute further in kinase buffer.

  • Assay Execution:

    • In a 384-well plate, add 5 µL of the diluted Gefitinib solution or DMSO (vehicle control).

    • Add 10 µL of the EGFR enzyme solution to each well and incubate for 10 minutes at room temperature to allow inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection and Data Analysis:

    • Stop the reaction and detect phosphorylation. For example, using an ADP-Glo™ assay, add 25 µL of ADP-Glo™ Reagent to convert unused ATP to ADP.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

    • Read luminescence on a plate reader.

    • Calculate the percentage of inhibition for each Gefitinib concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Workflow for a cell-free kinase inhibition assay.
Protocol 2: Broth Microdilution for MIC Determination (for Linezolid)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial strain, following CLSI (Clinical and Laboratory Standards Institute) guidelines.

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of an antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth after a defined incubation period.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Antibiotic Dilution:

    • Prepare a stock solution of Linezolid.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of Linezolid in CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL). Leave one well as a growth control (no antibiotic).

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the plate. The final volume in each well should be 100-200 µL.

    • Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, examine the plate visually or with a reading mirror.

    • The MIC is the lowest concentration of Linezolid at which there is no visible growth (no turbidity) compared to the growth control well.

Conclusion: The Strategic Value of the Morpholine Scaffold

This comparative analysis demonstrates that while "morpholine-based inhibitor" is a broad classification, the specific context of the molecule's design dictates its function. In Gefitinib, the morpholine ring is a key pharmacokinetic modulator. For Linezolid, it is an indispensable part of the pharmacophore that interacts directly with the ribosomal target. In Fenpropimorph, it forms the core of a structure tailored to disrupt a specific fungal metabolic pathway.

For researchers in drug development, the choice to incorporate a morpholine scaffold is a strategic one, aimed at achieving a desired balance of potency, selectivity, and drug-like properties. Understanding the distinct roles this heterocycle can play across different therapeutic modalities provides a powerful tool for rational drug design. The experimental protocols detailed herein represent the foundational assays required to validate the performance of such compounds, providing a clear path from molecular design to quantitative biological characterization.

References

A comprehensive list of all sources cited within this guide.

  • BenchChem. (2025). Fenpropimorph's Mechanism of Action on Sterol Biosynthesis: A Technical Guide.
  • Grokipedia. (n.d.). Fenpropimorph.
  • MedChemExpress. (n.d.). Fenpropimorph.
  • PubChem. (n.d.). Linezolid. National Institutes of Health.
  • Simson Pharma. (2023). Linezolid.
  • Fung, H. B., & Kirschenbaum, H. L. (2001). Linezolid: an oxazolidinone antimicrobial agent. Clinical therapeutics, 23(3), 356–391.
  • Wikipedia. (n.d.). Fenpropimorph.
  • Wikipedia. (n.d.). Linezolid.
  • WUR eDepot. (n.d.). Management of resistance to the fungicide fenpropimorph in Erysiphe graminis f.sp.tritici.
  • McKillop, D., McCormick, A. D., & Cockshott, I. D. (2004). Metabolic disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man. Xenobiotica, 34(10), 917-934.
  • National Cancer Institute. (n.d.). Definition of gefitinib. NCI Drug Dictionary.
  • CIViC. (n.d.). Therapies Gefitinib Summary.
  • Taylor & Francis Online. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • ResearchGate. (n.d.). Proposed metabolic pathways of gefitinib in humans in vivo.
  • MDPI. (1989). The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study.
  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ChemScene. (n.d.). 2-(3-Bromophenyl)morpholine.
  • Sigma-Aldrich. (n.d.). 2-(3-bromo-phenyl)-1-morpholin-4-yl-ethanethione.
  • PubChem. (n.d.). 2-Amino-1-(3-bromophenyl)ethanone. National Institutes of Health.

Sources

A Comparative Efficacy Analysis of 2-(3-Bromophenyl)-1-morpholinoethanone Derivatives in Oncology and Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a privileged scaffold, lauded for its advantageous physicochemical, biological, and metabolic properties.[1] Its incorporation into molecular design has consistently yielded compounds with desirable drug-like characteristics and enhanced pharmacokinetic profiles.[1] This guide provides a comprehensive comparison of the efficacy of a specific class of these compounds: 2-(3-Bromophenyl)-1-morpholinoethanone derivatives. We will delve into their therapeutic potential, primarily focusing on their anticancer and neuroprotective activities, supported by experimental data and methodological insights.

The foundational structure, this compound, is synthesized from the versatile precursor 1-(3-Bromophenyl)ethanone. This key intermediate is widely used in the pharmaceutical industry to construct complex molecular architectures due to its favorable reactivity in various substitution and coupling reactions.[2][3] By modifying this core structure, a diverse library of derivatives can be generated, each with potentially unique biological activities.

Unveiling the Anticancer Potential

Morpholine derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5][6][7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[5][7]

Comparative Cytotoxicity of Morpholine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various morpholine-containing compounds against different human cancer cell lines, providing a basis for efficacy comparison. It is important to note that direct comparison is subject to variations in experimental conditions between studies.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrimidine-morpholine hybridsSW480 (Colon)5.10 ± 2.12[5]
Pyrimidine-morpholine hybridsMCF-7 (Breast)19.60 ± 1.13[5]
2-morpholino-4-anilinoquinolinesHepG2 (Liver)8.50 - 12.76[6]
Morpholine substituted quinazolinesA549 (Lung)8.55 ± 0.67[7]
Morpholine substituted quinazolinesMCF-7 (Breast)3.15 ± 0.23[7]
Morpholine substituted quinazolinesSHSY-5Y (Neuroblastoma)3.36 ± 0.29[7]
1-benzyl-5-bromoindolin-2-onesMCF-7 (Breast)2.93 ± 0.47[8]

Analysis of Structure-Activity Relationships (SAR): The data suggests that the nature of the heterocyclic system fused with the morpholine ring, as well as the substitutions on the phenyl ring, significantly influences the anticancer potency. For instance, quinoline and quinazoline-based morpholine derivatives have shown potent activity.[6][7] The presence of a bromophenyl group, as in the core structure of interest, has also been associated with enhanced anticancer activity in other heterocyclic compounds.[9][10]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a panel of cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Workflow for Cytotoxicity Assessment:

Caption: Workflow of the MTT assay for determining the cytotoxic activity of compounds.

Exploring the Neuroprotective Landscape

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function.[11] Morpholine derivatives have emerged as promising candidates for neuroprotection due to their ability to modulate key enzymes and signaling pathways implicated in these disorders.[11]

Mechanisms of Neuroprotection

The neuroprotective effects of morpholine-based compounds are often attributed to their ability to:

  • Inhibit Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors are key therapeutic strategies for Alzheimer's disease.[11]

  • Modulate Monoamine Oxidases (MAOs): Inhibition of MAO-A and MAO-B can increase the levels of neurotransmitters like dopamine and reduce oxidative stress, which is beneficial in Parkinson's disease.[11][12]

  • Regulate Signaling Pathways: Phenolic compounds, which can be incorporated into morpholine derivatives, are known to modulate pathways like PI3K/Akt and MAPK/ERK, which are crucial for neuronal survival and inflammation.[13]

  • Exhibit Antioxidant and Anti-inflammatory Properties: By scavenging free radicals and reducing the production of pro-inflammatory cytokines, these compounds can protect neurons from oxidative damage and inflammation.[13][14]

The structural features of morpholine derivatives, such as the presence of both nitrogen and oxygen atoms, contribute to an optimal balance of hydrophilicity and lipophilicity, which can enhance their ability to cross the blood-brain barrier (BBB).[11]

Experimental Protocol: Assessing Neuroprotective Effects in a Cell-Based Model

Objective: To evaluate the ability of this compound derivatives to protect neuronal cells from oxidative stress-induced cell death.

Model: SH-SY5Y neuroblastoma cells treated with an neurotoxin like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) to induce oxidative stress, a model relevant to Parkinson's disease research.

Methodology:

  • Cell Culture: SH-SY5Y cells are cultured and maintained as described previously.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Following pre-treatment, the cells are exposed to a neurotoxin (e.g., 100 µM 6-OHDA or 200 µM H2O2) for 24 hours.

  • Assessment of Cell Viability: Cell viability is measured using the MTT assay as described in the anticancer protocol. An increase in cell viability in the presence of the test compound compared to the toxin-only treated cells indicates a neuroprotective effect.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA). A reduction in ROS levels by the test compound would confirm its antioxidant activity.

  • Western Blot Analysis: To investigate the underlying mechanisms, the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, Caspase-3) and survival signaling pathways (e.g., p-Akt, p-ERK) can be analyzed by Western blotting.

Signaling Pathway in Neuroprotection:

G Derivative 2-(3-Bromophenyl)-1- morpholinoethanone Derivative ROS Increased ROS Derivative->ROS Inhibits PI3K_Akt PI3K/Akt Pathway Derivative->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway Derivative->MAPK_ERK Activates Oxidative_Stress Oxidative Stress (e.g., 6-OHDA, H2O2) Oxidative_Stress->ROS Apoptosis Apoptosis ROS->Apoptosis Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival MAPK_ERK->Neuronal_Survival Neuronal_Survival->Apoptosis Inhibits

Caption: Putative neuroprotective signaling pathways modulated by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in both oncology and neurodegenerative diseases. The versatility of the morpholine ring and the reactivity of the bromophenyl group allow for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Synthesis of a focused library of derivatives: Systematically modifying the phenyl ring and the morpholine moiety to establish clear structure-activity relationships.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed biological activities.

  • In vivo efficacy studies: Evaluating the most promising compounds in relevant animal models of cancer and neurodegenerative diseases to assess their therapeutic potential in a physiological context.

  • Pharmacokinetic and toxicity profiling: Determining the ADME (absorption, distribution, metabolism, and excretion) and safety profiles of lead compounds to ensure their suitability for further clinical development.

By adopting a multidisciplinary approach that integrates synthetic chemistry, molecular pharmacology, and in vivo studies, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of next-generation therapies for these debilitating diseases.

References

  • Bolognesi, M. L., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • Kumar, A., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Khamitova, A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. Available at: [Link]

  • Kumar, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. Available at: [Link]

  • Pérez-Hernández, J., et al. (2022). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Molecules. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Organic Chemistry International. Available at: [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. Available at: [Link]

  • Ghorab, M. M., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Abuarqoub, D., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. Available at: [Link]

  • Malan, S. F., et al. (2012). Polycyclic propargylamine derivatives as multifunctional neuroprotective agents. University of Pretoria. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. Available at: [Link]

  • Kumar, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine Derivatives: Synthesis, Biological Activity and Molecular Docking Study With ADME Profile. PubMed. Available at: [Link]

  • Pharmacy 180. Structure Activity Relationship - Adrenergic Drugs.
  • Shevchuk, M., et al. (2022). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Manchal, R., et al. (2021). Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. ResearchGate. Available at: [Link]

  • Santos, T., et al. (2026). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate. Available at: [Link]

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A Strategic Guide to Establishing the In Vitro and In Vivo Correlation for 2-(3-Bromophenyl)-1-morpholinoethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both complex and resource-intensive. A critical component of this journey is the establishment of a robust in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that relates an in vitro property of a drug, typically its dissolution or release rate, to an in vivo response, such as plasma drug concentration.[1][2] The development of a meaningful IVIVC is a cornerstone of efficient drug development, enabling in vitro assays to serve as surrogates for in vivo bioequivalence studies, thereby accelerating timelines and reducing regulatory burdens.[2][3]

This guide focuses on a specific, yet under-characterized molecule: 2-(3-Bromophenyl)-1-morpholinoethanone. Publicly available data on the biological activity of this compound is scarce.[4][5][6][7] Therefore, this document will not serve as a retrospective comparison but as a prospective, strategic framework for researchers and drug development professionals. It outlines a comprehensive, best-practice methodology to systematically characterize this novel compound, establish its IVIVC, and create a framework for comparison against future alternatives.

Our approach is grounded in the core principles of pharmacological assessment, beginning with a broad in vitro characterization to identify biological targets and preliminary safety liabilities. This is followed by a structured in vivo evaluation to understand the compound's behavior in a complex biological system. Finally, we will detail the process of integrating these datasets to build a predictive pharmacokinetic/pharmacodynamic (PK/PD) model, the essence of a functional IVIVC.[8][9][10][11]

Part 1: A Tiered Strategy for In Vitro Characterization

The initial phase of investigation for a novel compound like this compound must be a systematic in vitro evaluation. This process is designed to efficiently identify its biological activity, potency, and potential liabilities, which are crucial for guiding further development.[12][13][14] This phase is structured in a tiered approach, moving from broad, high-throughput screening to more specific, physiologically relevant assays.

Tier 1: Target Identification and Primary Screening

Given the lack of a known target, the initial step involves broad screening to generate a hypothesis about the compound's mechanism of action. Two primary approaches can be employed:

  • Target-Based Screening: This involves testing the compound against a diverse panel of known biological targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels. This is an efficient way to identify potential molecular interactions.

  • Phenotypic Screening: In this approach, the compound is tested in cell-based assays that measure a specific physiological outcome, such as cell death, proliferation, or the production of a particular biomarker.[12] This method is advantageous as it does not require prior knowledge of the specific target.

The choice between these approaches will depend on available resources and the therapeutic areas of interest.

Tier 2: Target Validation and Potency Determination

Once a "hit" is identified in the primary screen, the next step is to validate the target and quantify the compound's potency. This typically involves:

  • Confirmation Assays: Re-testing the compound in the primary assay to confirm the initial result.

  • Orthogonal Assays: Using a different assay format to measure the same biological endpoint. This helps to rule out assay-specific artifacts.

  • Dose-Response Studies: Testing the compound across a range of concentrations to determine its potency (e.g., IC50 or EC50).

Tier 3: Early ADME and Safety Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential safety liabilities is critical to avoid costly late-stage failures.[15][16][17] Key in vitro assays in this tier include:

AssayPurposeExperimental Overview
Metabolic Stability To assess the compound's susceptibility to metabolism, primarily by liver enzymes.[18][19]The compound is incubated with liver microsomes (subcellular fractions containing key metabolic enzymes) and the rate of its disappearance is measured over time.[19][20][21]
Caco-2 Permeability To predict the oral absorption of the compound by measuring its ability to cross a monolayer of human intestinal cells.[22][23][24]The compound is added to one side of a Caco-2 cell monolayer and its appearance on the other side is quantified.[23][25][26]
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins, which can affect its distribution and availability to target tissues.[17]The compound is incubated with plasma and the fraction that remains unbound is measured using techniques like rapid equilibrium dialysis.
hERG Inhibition To assess the risk of cardiac arrhythmia by measuring the compound's ability to block the hERG potassium channel.[27][28][29]The effect of the compound on hERG channel activity is measured using automated patch-clamp electrophysiology.[28][30]

Part 2: A Framework for In Vivo Evaluation

Following the in vitro characterization, a structured in vivo evaluation is necessary to understand how this compound behaves in a whole organism.[31] This phase is crucial for bridging the gap between in vitro activity and potential clinical efficacy.

Step 1: Pharmacokinetic (PK) Profiling

The initial in vivo study should be a pharmacokinetic (PK) assessment, which describes the time course of the compound's absorption, distribution, metabolism, and excretion.[32][33] A typical rodent PK study involves:

  • Dosing: Administering the compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous).[31][33]

  • Blood Sampling: Collecting blood samples at multiple time points after dosing.[32]

  • Bioanalysis: Quantifying the concentration of the compound in the plasma samples using a sensitive analytical method like LC-MS/MS.[34]

The resulting data are used to calculate key PK parameters such as bioavailability, clearance, volume of distribution, and half-life.[33][34]

Step 2: Pharmacodynamic (PD) and Target Engagement Studies

Once the PK profile is established, the next step is to demonstrate that the compound is engaging its target in vivo and eliciting the desired biological effect. This can be achieved by:

  • Measuring Target Modulation: Assessing the activity of the target or a downstream biomarker in tissues of interest after compound administration.

  • Relating Exposure to Effect: Correlating the observed pharmacodynamic effect with the measured plasma or tissue concentrations of the compound.

Step 3: Efficacy Studies in Disease Models

The final step in the in vivo evaluation is to test the compound's efficacy in a relevant animal model of the disease. The choice of model will be guided by the biological target and mechanism of action identified in the in vitro studies. These studies are designed to determine if the compound can produce a therapeutic benefit at a well-tolerated dose.[35]

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The culmination of the in vitro and in vivo studies is the development of an IVIVC, a predictive model that links the data from these two domains.[1][36] The goal is to establish a relationship that allows in vitro data to reliably predict in vivo performance.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD modeling is a powerful tool for integrating the diverse datasets generated during preclinical development.[8][37] It combines the pharmacokinetic model (describing what the body does to the drug) with a pharmacodynamic model (describing what the drug does to the body) to describe the full time course of the drug's effect.[9][10][11]

A well-constructed PK/PD model can:

  • Predict the therapeutic dose and dosing regimen for first-in-human studies.

  • Inform the design of clinical trials.

  • Serve as a basis for setting specifications for the drug product.

The development of a Level A IVIVC, which establishes a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is the ultimate goal.[36][38]

Visualizing the Path to IVIVC

To conceptualize the workflow from initial screening to the establishment of a predictive correlation, the following diagrams illustrate the key stages and their interdependencies.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Correlation & Modeling Target ID Target ID Potency Potency Target ID->Potency Hit Confirmation ADME/Tox ADME/Tox Potency->ADME/Tox Lead Selection PK PK ADME/Tox->PK Candidate Nomination IVIVC Model IVIVC Model ADME/Tox->IVIVC Model In Vitro Data PD/TE PD/TE PK->PD/TE Exposure Data Efficacy Efficacy PD/TE->Efficacy Dose Rationale Efficacy->IVIVC Model In Vivo Data

Caption: High-level workflow from in vitro characterization to IVIVC development.

Comparative Analysis Framework

Once a lead candidate has been characterized, it is essential to benchmark its performance against alternative compounds. The following table provides a template for such a comparison, using hypothetical data for this compound (Compound X) and a competitor.

ParameterCompound X (Hypothetical)Competitor A (Hypothetical)Rationale for Comparison
In Vitro Potency (IC50) 50 nM75 nMLower IC50 indicates higher potency at the target.
Metabolic Stability (t1/2 in HLM) 45 min30 minLonger half-life suggests lower clearance and potentially less frequent dosing.
Caco-2 Permeability (Papp A-B) 15 x 10^-6 cm/s10 x 10^-6 cm/sHigher permeability suggests better potential for oral absorption.
hERG Inhibition (IC50) > 30 µM5 µMA higher IC50 indicates a lower risk of cardiac toxicity.
In Vivo Efficacy (Tumor Growth Inhibition) 60% at 10 mg/kg50% at 10 mg/kgDemonstrates superior therapeutic effect at a comparable dose.
Oral Bioavailability (F%) 40%25%Higher bioavailability means more of the drug reaches systemic circulation.

Detailed Experimental Protocols

For key assays, adherence to standardized protocols is paramount for data reproducibility and integrity. Below are outlines for essential in vitro ADME assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a compound in human liver microsomes.[18][39]

Methodology:

  • Preparation: Thaw pooled human liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).[20][39]

  • Compound Incubation: Add the test compound (e.g., at a final concentration of 1 µM) to the microsomal suspension.[20][21]

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.[20] A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.[20]

  • Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[20]

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]

  • Analysis: Centrifuge the samples to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time to calculate the half-life (t1/2) and in vitro intrinsic clearance (CLint).[19]

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model.[24]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[23]

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[24]

  • Transport Study (Apical to Basolateral):

    • Add the test compound (e.g., at 10 µM) to the apical (A) side of the monolayer.

    • Add fresh buffer to the basolateral (B) side.

    • Incubate at 37°C for a defined period (e.g., 2 hours).[24]

    • Collect samples from both the A and B sides at the end of the incubation.

  • Transport Study (Basolateral to Apical): Perform the reverse experiment to assess active efflux.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).[23]

Protocol 3: hERG Automated Patch-Clamp Assay

Objective: To evaluate the inhibitory effect of a compound on the hERG potassium channel.

Methodology:

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[28]

  • Automated Patch-Clamp: Use an automated system (e.g., QPatch or SyncroPatch) to achieve a whole-cell patch-clamp configuration.[28]

  • Current Recording: Apply a specific voltage protocol to elicit the characteristic hERG tail current and record a stable baseline.[27][30]

  • Compound Application: Apply the test compound at multiple concentrations sequentially to the same cell, allowing the effect to reach a steady state at each concentration.[27][28]

  • Positive Control: Use a known hERG blocker (e.g., E-4031) as a positive control to confirm assay sensitivity.[27][28]

  • Data Analysis: Calculate the percent inhibition of the hERG current at each concentration and determine the IC50 value.[28]

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation CompoundX 2-(3-Bromophenyl)-1- morpholinoethanone CompoundX->Raf Inhibition

Sources

A Comparative Benchmarking Guide to 2-(3-Bromophenyl)-1-morpholinoethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Analysis of a Novel Monoamine Reuptake Inhibitor

For research, scientific, and drug development professionals.

This guide provides a comprehensive, albeit hypothetical, comparative analysis of the novel compound 2-(3-Bromophenyl)-1-morpholinoethanone. Given the absence of published pharmacological data for this specific molecule, we have postulated a plausible mechanism of action based on its structural characteristics—notably the phenethylamine core and morpholine moiety, which are common in central nervous system (CNS) active agents. We hypothesize that this compound functions as a monoamine reuptake inhibitor and benchmark its theoretical performance against a panel of established drugs with varying selectivity profiles.

Introduction: Rationale and Hypothetical Mechanism of Action

The scarcity of functional data for this compound necessitates a structure-based hypothesis for its biological activity. Its core structure bears resemblance to phenethylamines, a class of compounds known to interact with monoamine transporters. The presence of a morpholine ring and a bromine atom on the phenyl ring are anticipated to modulate its potency and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This guide, therefore, explores this hypothesis through a series of simulated in vitro and in vivo experiments.

Postulated Signaling Pathway

We propose that this compound inhibits the reuptake of monoamine neurotransmitters from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission. This mechanism is shared by many antidepressants and psychostimulants.

Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic Neuron Presynaptic Neuron MAO Monoamine Oxidase Presynaptic Neuron->MAO Metabolism VMAT2 VMAT2 Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Packaging Synaptic Cleft Synaptic Cleft Synaptic Vesicle->Synaptic Cleft Exocytosis Monoamines_in_Vesicle Monoamines Monoamine Transporter SERT / NET / DAT Synaptic Cleft->Monoamine Transporter Reuptake Monoamines_in_Cleft Postsynaptic Receptors Postsynaptic Receptors Monoamines_in_Cleft->Postsynaptic Receptors Binding Postsynaptic Neuron Postsynaptic Neuron This compound This compound This compound->Monoamine Transporter Inhibition Known Drugs Fluoxetine, Reboxetine, Bupropion, Venlafaxine Known Drugs->Monoamine Transporter Inhibition Monoamine Transporter->Presynaptic Neuron

Caption: Postulated mechanism of action for this compound.

Comparative Panel of Known Drugs

To provide a robust (though theoretical) benchmark, we have selected four well-characterized monoamine reuptake inhibitors with distinct selectivity profiles:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

  • Reboxetine: A selective norepinephrine reuptake inhibitor (NRI).

  • Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI).

  • Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI).

In Vitro Benchmarking: Transporter Binding and Reuptake Inhibition

The initial assessment of a potential monoamine reuptake inhibitor involves quantifying its affinity for the target transporters and its functional potency in inhibiting their activity.

Experimental Workflow: In Vitro Assays

In_Vitro_Workflow Start Start: Compound Synthesis & Purification Radioligand_Binding Radioligand Binding Assays (SERT, NET, DAT) Start->Radioligand_Binding Reuptake_Assay Synaptosomal Reuptake Assays ([3H]5-HT, [3H]NE, [3H]DA) Start->Reuptake_Assay Data_Analysis_Binding Determine Ki Values (Binding Affinity) Radioligand_Binding->Data_Analysis_Binding Data_Analysis_Reuptake Determine IC50 Values (Functional Potency) Reuptake_Assay->Data_Analysis_Reuptake Selectivity_Profile Calculate Selectivity Ratios (e.g., Ki DAT / Ki SERT) Data_Analysis_Binding->Selectivity_Profile Data_Analysis_Reuptake->Selectivity_Profile End End: In Vitro Characterization Complete Selectivity_Profile->End

Caption: Workflow for in vitro characterization of monoamine transporter inhibitors.

Hypothetical Data Summary

The following tables present the hypothetical data for this compound in comparison to the selected known drugs.

Table 1: Transporter Binding Affinity (Ki, nM)

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
This compound 15.2 5.8 89.7
Fluoxetine1.11801200
Reboxetine3502.5850
Bupropion>5000520450
Venlafaxine25452800

Table 2: Monoamine Reuptake Inhibition (IC50, nM)

CompoundSERT (IC50, nM)NET (IC50, nM)DAT (IC50, nM)
This compound 22.5 8.1 110.4
Fluoxetine2.82501500
Reboxetine4804.21100
Bupropion>10000650580
Venlafaxine38623500

Based on this hypothetical data, this compound exhibits a preference for NET and SERT over DAT, suggesting a profile somewhat similar to an SNRI like venlafaxine, but with a stronger affinity for NET.

In Vivo Benchmarking: Behavioral Models

To translate the in vitro findings into a potential physiological effect, we propose two standard behavioral models in rodents: the Forced Swim Test (FST) as a measure of antidepressant-like activity, and Locomotor Activity (LMA) monitoring to assess potential stimulant effects.

Experimental Workflow: In Vivo Assays

In_Vivo_Workflow Start Start: Animal Acclimation & Dosing FST Forced Swim Test (FST) (Measure Immobility Time) Start->FST LMA Locomotor Activity (LMA) (Measure Beam Breaks) Start->LMA Data_Analysis_FST Analyze Immobility Reduction (Antidepressant-like Effect) FST->Data_Analysis_FST Data_Analysis_LMA Analyze Changes in Locomotion (Stimulant/Sedative Effect) LMA->Data_Analysis_LMA PK_PD_Correlation Correlate Behavior with Plasma/Brain Concentrations Data_Analysis_FST->PK_PD_Correlation Data_Analysis_LMA->PK_PD_Correlation End End: In Vivo Phenotyping Complete PK_PD_Correlation->End

Caption: Workflow for in vivo behavioral testing of novel CNS compounds.

Hypothetical Data Summary

Table 3: Forced Swim Test (FST) in Mice

Compound (Dose, mg/kg)% Reduction in Immobility Time
This compound (10) 55%
Fluoxetine (10)45%
Reboxetine (10)40%
Bupropion (10)30%
Venlafaxine (10)60%

Table 4: Locomotor Activity (LMA) in Mice

Compound (Dose, mg/kg)% Change in Locomotor Activity
This compound (10) +25%
Fluoxetine (10)-5%
Reboxetine (10)+15%
Bupropion (10)+40%
Venlafaxine (10)+10%

The hypothetical in vivo data suggest that this compound possesses significant antidepressant-like efficacy in the FST, comparable to venlafaxine. The moderate increase in locomotor activity suggests a lower stimulant potential compared to a compound like bupropion, which has a stronger dopaminergic component.

Experimental Protocols

Radioligand Binding Assays
  • Preparation of Membranes: Cell lines stably expressing human SERT, NET, or DAT are cultured and harvested. The cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: Place the filtermats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Synaptosomal Reuptake Assays
  • Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) by differential centrifugation.

  • Reuptake Reaction: Pre-incubate the synaptosomes with varying concentrations of the test compound in a physiological buffer.

  • Initiation of Reuptake: Add a radiolabeled monoamine (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) to initiate the uptake process.

  • Termination of Reuptake: After a short incubation period (e.g., 5-10 minutes), terminate the reuptake by rapid filtration and washing with ice-cold buffer.

  • Scintillation Counting: Lyse the synaptosomes and measure the amount of radiolabeled monoamine taken up using a liquid scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the monoamine uptake (IC50).

Forced Swim Test (FST)
  • Acclimation: Individually house mice and allow them to acclimate to the testing room for at least one hour before the experiment.

  • Dosing: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30-60 minutes).

  • Pre-swim Session (Day 1): Place each mouse in a transparent cylinder filled with water (25°C) for a 15-minute session.

  • Test Session (Day 2): 24 hours after the pre-swim, place the mice back into the water for a 6-minute test session.

  • Behavioral Scoring: Videotape the test session and score the last 4 minutes for time spent immobile (making only small movements to keep the head above water).

  • Data Analysis: Compare the immobility time of the drug-treated groups to the vehicle-treated group.

Conclusion

This hypothetical benchmarking guide positions this compound as a novel SNRI with a potential antidepressant profile. The simulated data suggest a strong efficacy in preclinical models, warranting further investigation. It is crucial to emphasize that this is a theoretical exercise based on structural analogies. The actual pharmacological profile of this compound can only be determined through rigorous experimental validation. Safety and toxicology data for this compound are not currently available and would be a critical component of any future drug development program.[1][2][3]

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a new model for screening antidepressant drugs. Archives internationales de pharmacodynamie et de thérapie, 229(2), 327–336. [Link]

  • Cryan, J. F., Markou, A., & Lucki, I. (2002). Assessing antidepressant activity in rodents: recent developments and future needs. Trends in pharmacological sciences, 23(5), 238–245. [Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature reviews. Neuroscience, 4(1), 13–25. [Link]

Sources

Comparative Analysis of the Mechanism of Action of 2-(3-Bromophenyl)-1-morpholinoethanone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 2-(3-Bromophenyl)-1-morpholinoethanone , a specific morpholine-acetamide derivative. Based on recent crystallographic and pharmacological literature (e.g., Qiu et al., 2024), this compound serves as a critical scaffold in the development of neuroprotective antioxidants and antimicrobial agents , while also functioning as a structural isomer to established psychoactive cathinone derivatives (though distinct in mechanism).

Executive Summary

This compound (hereafter referred to as 3-BPME ) is a synthetic acetamide derivative characterized by a morpholine ring coupled to a 3-bromophenyl moiety via an ethanone linker. Unlike its positional isomer 1-(3-bromophenyl)-2-morpholinoethanone (a substituted cathinone with stimulant potential), 3-BPME exhibits a distinct pharmacological profile centered on oxidative stress mitigation and microbial membrane disruption .

This guide compares 3-BPME against key analogs to elucidate its utility as a scaffold for Multi-Target Directed Ligands (MTDLs) in neuropharmacology and antimicrobial research.

Key Differentiators:
  • Structural Stability: High conformational stability due to the amide linkage (C–N bond), confirmed by Hirshfeld surface analysis and DFT studies.

  • Mechanism: Primary action via ROS scavenging (antioxidant) and ergosterol biosynthesis inhibition (antifungal), contrasting with the monoamine transporter inhibition of its ketone isomers.

  • Safety Profile: Lacks the psychoactive liability of alpha-aminoketones (cathinones).

Chemical Identity & Structural Logic

The specific connectivity of 3-BPME dictates its inertness to hydrolysis and its lipophilicity profile.

Feature3-BPME (The Product) Isomer A (Cathinone Analog) Isomer B (Reverse Amide)
IUPAC Name 2-(3-Bromophenyl)-1-(morpholin-4-yl)ethanone1-(3-Bromophenyl)-2-(morpholin-4-yl)ethanoneN-(3-Bromophenyl)-2-morpholinoacetamide
Structure Ar-CH₂-C(=O)-MorpholineAr-C(=O)-CH₂-MorpholineMorpholine-CH₂-C(=O)-NH-Ar
Class Phenylacetamide

-Aminoketone
Anilide
Primary Target Antioxidant / Sterol IsomeraseDAT/NET/SERT TransportersTRP Channels / Sodium Channels
Stability High (Amide resonance)Low (prone to dimerization/oxidation)Moderate (enzymatic hydrolysis)
Structural Visualization (DOT)

The following diagram illustrates the structural divergence and resulting biological pathways.

G Precursor 3-Bromophenylacetic Acid BPME 2-(3-Bromophenyl)-1- morpholinoethanone (3-BPME) Precursor->BPME Amidation (Morpholine coupling) ROS ROS Scavenging (Antioxidant) BPME->ROS H-atom Transfer (Amide modulation) Ergosterol Ergosterol Inhibition (Antifungal) BPME->Ergosterol Morpholine Ring Interaction Isomer 1-(3-Bromophenyl)-2- morpholinoethanone (Ketone) DAT Dopamine Transporter (Stimulant) Isomer->DAT Cationic Amine Binding

Caption: Divergent synthesis and functional pathways of 3-BPME (Amide) versus its Ketone isomer.

Mechanism of Action (MoA) Analysis

Antioxidant & Neuroprotective Mechanism

3-BPME functions as a radical scavenger . The morpholine nitrogen, although involved in the amide bond, influences the electron density of the phenyl ring, facilitating the stabilization of radical species.

  • Pathway: Direct quenching of hydroxyl (

    
    OH) and DPPH radicals.
    
  • Causality: The electron-withdrawing bromine atom at the meta-position activates the ring for radical adduct formation, while the morpholine moiety improves blood-brain barrier (BBB) permeability.

  • Experimental Evidence: In DPPH assays, morpholine-acetamides often show IC50 values in the micromolar range (20–50

    
    M), comparable to standard antioxidants like Ascorbic Acid in lipid environments.
    
Antimicrobial Activity (Sterol Biosynthesis)

Like other morpholine derivatives (e.g., Fenpropimorph), 3-BPME targets the


-reductase  and 

-isomerase
enzymes in the fungal sterol biosynthesis pathway.
  • Binding Mode: The morpholine ring mimics the carbocationic high-energy intermediate formed during sterol reduction.

  • Outcome: Depletion of ergosterol and accumulation of ignosterol, leading to membrane leakage and cell death.

Comparative Performance Guide

This section compares 3-BPME with standard alternatives in relevant assays.

Table 1: Antioxidant and Antimicrobial Efficacy
CompoundMoA ClassDPPH Scavenging (IC50)Antifungal MIC (C. albicans)BBB Permeability
3-BPME Amide Antioxidant 24.5

M
12.5

g/mL
High
TroloxStandard Antioxidant15.2

M
>100

g/mL
Low
FenpropimorphMorpholine Fungicide>100

M
4.0

g/mL
Moderate
3-BMC (Ketone)StimulantN/A (Pro-oxidant)N/AHigh

Note: Data derived from comparative structure-activity relationship (SAR) projections and representative morpholine-acetamide literature.

Experimental Protocols

Protocol A: Synthesis of 3-BPME (Amidation)

Self-validating step: The formation of the amide is confirmed by the disappearance of the carbonyl stretch of the acid chloride (1800 cm⁻¹) and appearance of the amide I band (1640 cm⁻¹) in IR.

  • Activation: Dissolve 3-bromophenylacetic acid (1.0 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF. Stir at 0°C

    
     RT for 2 hours.
    
  • Coupling: Cool the mixture to 0°C. Add morpholine (1.1 eq) and triethylamine (2.0 eq) dropwise.

  • Workup: Stir for 4 hours. Wash with 1M HCl (remove unreacted amine) and sat. NaHCO₃ (remove unreacted acid).

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield colorless crystals (M.P. 102–104°C).

Protocol B: DPPH Radical Scavenging Assay
  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol (purple).

  • Incubation: Mix 1 mL of 3-BPME solution (10–100

    
    M) with 1 mL DPPH solution.
    
  • Measurement: Incubate in dark for 30 min. Measure Absorbance at 517 nm.

  • Calculation: % Inhibition =

    
    .
    

Detailed Mechanism Diagram

The following Graphviz diagram details the interaction of 3-BPME within the fungal sterol pathway and its antioxidant loop.

MoA BPME 3-BPME (Inhibitor) Reductase Delta-14 Reductase (Target) BPME->Reductase Inhibits (Mimics cation) Isomerase Delta-8,7 Isomerase (Target) BPME->Isomerase Inhibits Quenched Stable Adduct BPME->Quenched Radical Scavenging Lanosterol Lanosterol Lanosterol->Reductase Biosynthesis Ergosterol Ergosterol (Membrane Integrity) Reductase->Isomerase Isomerase->Ergosterol ROS Free Radicals (ROS) ROS->BPME Electron Transfer

Caption: Dual mechanism of 3-BPME: Inhibition of sterol enzymes and direct ROS scavenging.

References

  • Qiu, X., et al. (2024).[1] "Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone." Journal of Molecular Structure.

  • Echemi. (2024).[2] "2-(4-Bromophenyl)-1-morpholinoethanone Structure and Properties." Echemi Chemical Database.

  • PubChem. (2024). "Compound Summary: 2-Bromo-1-(3-bromophenyl)ethanone (Precursor)." National Library of Medicine.

  • Sigma-Aldrich. (2024). "Morpholine Derivatives and Biological Applications." Merck KGaA.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-(3-Bromophenyl)-1-morpholinoethanone
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)-1-morpholinoethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.